5-Ethylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPTUUFGSTIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-40-0 | |
| Record name | 5-ethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrrolidinone Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylpyrrolidin-2-one
The pyrrolidin-2-one moiety, a five-membered γ-lactam, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its prevalence stems from its role as a versatile scaffold that is structurally rigid yet capable of forming key hydrogen bonds, and its stereochemical potential allows for precise three-dimensional exploration of pharmacophore space.[1][2] Molecules incorporating this ring system have demonstrated a wide array of biological activities, including nootropic effects (e.g., Piracetam), anticonvulsant properties, and applications in treating central nervous system diseases.[2][4]
This compound, a specific derivative, serves as a valuable building block and a subject of study for understanding how substitution on the core ring influences physicochemical properties. These properties are not mere data points; they are critical determinants of a molecule's behavior in biological systems, governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, the analytical methodologies for its characterization, and the profound implications of these properties for researchers in drug discovery.
Part 1: Molecular Identity and Core Physicochemical Characteristics
A precise understanding of a compound's fundamental properties is the bedrock of all further research. These values dictate everything from appropriate solvent selection for reactions and formulations to predicting a compound's environmental fate and biological interactions.
Molecular Identifiers:
-
IUPAC Name: this compound[5]
-
CAS Number: 10312-40-0[5]
-
Molecular Formula: C₆H₁₁NO[5]
-
SMILES: CCC1CCC(=O)N1[5]
-
InChI: InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)[5]
Summary of Physicochemical Data
The following table summarizes the key quantitative properties of this compound, compiled from various authoritative sources.
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | [5] |
| Melting Point | -75 °C / -103 °F | [6] |
| Boiling Point | 212.5 °C / 414.5 °F (at 760 mm Hg) | [6] |
| Flash Point | 91 °C / 195.8 °F | [6] |
| Physical State | Liquid (at room temperature) | [6] |
| Solubility | The pyrrolidinone ring imparts polarity and hydrogen bonding capability, suggesting good solubility in polar solvents like water, DMSO, and ethanol.[7][8] | N/A |
Part 2: Analytical Characterization Workflow
The confirmation of a molecule's identity and purity is a non-negotiable prerequisite for any scientific study. A multi-technique approach is essential for unambiguous characterization. The causality for this integrated workflow is to ensure that each technique provides orthogonal data, corroborating the findings of the others and building a complete, validated picture of the compound.
Spectroscopic Deep Dive
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR : For this compound, one would expect to see distinct signals for the ethyl group's methyl (CH₃) and methylene (CH₂) protons, likely a triplet and a quartet, respectively. The protons on the pyrrolidinone ring would appear as more complex multiplets. The N-H proton, if not exchanged with a deuterated solvent, would appear as a broad singlet.
-
¹³C NMR : The spectrum would definitively show six distinct carbon signals. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically >170 ppm. The remaining five signals would correspond to the four carbons of the ring and the methyl carbon of the ethyl group.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is exceptionally sensitive for identifying functional groups.[9] The key diagnostic peaks for this compound are:
-
A strong, sharp absorption band around 1670-1700 cm⁻¹ , characteristic of the C=O stretch in a five-membered lactam.
-
A broad absorption in the region of 3200-3400 cm⁻¹ , corresponding to the N-H stretching vibration.
-
Multiple absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching of the ethyl and ring CH₂ groups.
-
-
Mass Spectrometry (MS) : MS provides the molecular weight and, through fragmentation, clues about the molecule's structure.[9]
-
Electron Ionization (EI-MS) : The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (113.16). Common fragmentation patterns would involve the loss of the ethyl group or cleavage of the pyrrolidinone ring.
-
High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₁NO).[10]
-
Part 3: The Role of Physicochemical Properties in Drug Development
The journey of a drug from a lab bench to a patient is dictated by its ADME properties. The fundamental physicochemical parameters of this compound are direct inputs into this complex equation.
-
Solubility : Adequate aqueous solubility is a prerequisite for oral absorption.[8] The polar lactam group in this compound contributes favorably to this property. Poor solubility is a major cause of failure in drug development.
-
Lipophilicity (LogP) : This parameter, the octanol-water partition coefficient, measures a compound's affinity for fatty versus aqueous environments. It is a key predictor of membrane permeability. A balanced LogP is critical; too low, and the compound won't cross cell membranes; too high, and it may get trapped in fatty tissues or be difficult to formulate.
-
Stereochemistry : The C5 position in this compound is a stereocenter. In drug development, different enantiomers of a chiral molecule often exhibit vastly different biological activities and metabolic profiles.[1][2] This is because biological targets like enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer. Therefore, controlling the stereochemistry is paramount.
Part 4: Experimental Protocol for Solubility Determination
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following describes the gold-standard shake-flask method for determining thermodynamic aqueous solubility, incorporating necessary controls.
Protocol: Shake-Flask Method for Aqueous Solubility
1. Objective: To determine the thermodynamic solubility of this compound in a buffered aqueous solution at a controlled temperature.
2. Materials:
-
This compound (purity >99%, confirmed by HPLC and NMR).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
HPLC-grade water and acetonitrile.
-
Calibrated analytical balance.
-
Temperature-controlled orbital shaker.
-
Centrifuge.
-
Validated HPLC-UV method for quantification.
3. Methodology:
-
Step 1: Preparation of Standard Curve (Validation Check 1)
-
Prepare a stock solution of this compound in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Inject each standard into the HPLC system in triplicate to generate a calibration curve. The correlation coefficient (r²) must be >0.995 for the assay to be valid.
-
-
Step 2: Sample Preparation
-
Add an excess amount of solid this compound to several vials containing a known volume of PBS (pH 7.4). "Excess" is critical to ensure a saturated solution is achieved. A visual confirmation of undissolved solid should be present.
-
Prepare a minimum of three replicate vials.
-
-
Step 3: Equilibration (The Core Experiment)
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.
-
Allow the samples to equilibrate for a minimum of 24 hours. A time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).
-
-
Step 4: Sample Processing
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the pellet.
-
Immediately dilute the supernatant with mobile phase to a concentration that falls within the linear range of the standard curve established in Step 1.
-
-
Step 5: Quantification (Validation Check 2)
-
Inject the diluted samples into the HPLC system.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Back-calculate to determine the concentration in the original saturated solution. This value is the aqueous solubility.
-
4. Data Reporting:
-
Report the solubility as an average of the replicates ± standard deviation (e.g., 5.2 ± 0.3 mg/mL).
-
Specify the temperature and the pH of the buffer used.
This protocol is self-validating because the linearity of the standard curve confirms the reliability of the analytical method, and the equilibration time-course confirms that true thermodynamic solubility, not a transient supersaturated state, was measured.
Conclusion
This compound, while a seemingly simple molecule, provides a powerful case study in the foundational principles of drug discovery. Its physicochemical properties—from melting point and solubility to its spectroscopic signature—are not isolated facts but interconnected parameters that collectively predict its behavior and potential. For researchers and scientists, a thorough and rigorous characterization of these properties is the essential first step in the rational design of new, effective, and safe therapeutics. The methodologies and principles outlined in this guide provide a framework for achieving that critical objective.
References
-
PubChem. * (5R)-5-ethylpyrrolidin-2-one*. National Center for Biotechnology Information. [Link]
-
Solubility of Things. N-Ethyl-2-pyrrolidone. [Link]
-
SpectraBase. 5-ethyl-1-methyl-2-pyrrolidinone. [Link]
-
The Good Scents Company. ethyl pyrrolidone. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]
-
ResearchGate. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. [Link]
-
Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis. [Link]
-
PubChem. 5-[2-(Ethylamino)ethyl]pyrrolidin-2-one. National Center for Biotechnology Information. [Link]
-
PubChem. N-ethyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]
-
Ivanova, S. M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]
-
ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]
- Google Patents.
-
Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [Link]
-
Carl ROTH. N-Ethyl-2-pyrrolidone (NEP). [Link]
-
Wikipedia. Ethylpyrrolidone. [Link]
-
NEM MATERIALS CO.,LTD. 1-ethyl-2-pyrrolidone. [Link]
-
Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). [Link]
-
PubMed. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. [Link]
-
NIST. 1-Ethyl-2-pyrrolidinone. NIST WebBook. [Link]
-
PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Wikipedia. 2-Pyrrolidone. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. [Link]
-
NIH. Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls. [Link]
-
ResearchGate. Representative applications of 2‐pyrrolidones. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
NIST. 1-Ethyl-2-pyrrolidinone. NIST WebBook. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5R)-5-ethylpyrrolidin-2-one | C6H11NO | CID 13301951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Ethylpyrrolidin-2-one chemical structure and IUPAC name
An In-Depth Technical Guide to 5-Ethylpyrrolidin-2-one: Structure, Properties, Synthesis, and Characterization
Introduction
The pyrrolidin-2-one scaffold, a five-membered γ-lactam, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide range of biological activities, forming the core of pharmaceuticals such as the nootropic agent Piracetam and the respiratory stimulant Doxapram.[1][2] The functionalization of the pyrrolidin-2-one ring allows for the fine-tuning of physicochemical and pharmacological properties.
This technical guide provides a comprehensive overview of this compound, a specific derivative functionalized at the C5 position. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, IUPAC nomenclature, physicochemical properties, potential synthetic strategies, and spectroscopic characterization. As a key building block, understanding the fundamental characteristics of this compound is crucial for its application in the synthesis of more complex molecules and novel chemical entities.
Part 1: Molecular Structure and Nomenclature
A precise understanding of the molecular structure is the foundation of all chemical and biological investigations. This section details the IUPAC name, structural representation, stereochemistry, and key chemical identifiers for this compound.
IUPAC Name and Chemical Structure
The systematic IUPAC name for this compound is This compound .[3] The structure consists of a five-membered saturated ring containing a nitrogen atom (a pyrrolidine ring), with a ketone functional group at position 2 (making it a lactam) and an ethyl substituent at position 5.
Caption: 2D Chemical structure of this compound with atom numbering.
Stereochemistry
The carbon atom at position 5 (C5) is a stereocenter, meaning this compound can exist as a pair of enantiomers: (5R)-5-Ethylpyrrolidin-2-one and (5S)-5-Ethylpyrrolidin-2-one. The synthesis and separation of these individual enantiomers are often critical in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Unless a specific enantiomer is designated, "this compound" typically refers to the racemic mixture.
Key Chemical Identifiers
For unambiguous identification and database searching, the following identifiers are used.
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₁NO | [3] |
| CAS Number | 10312-40-0 ((5R)-isomer) | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CCC1CCC(=O)N1 | [3] |
| InChIKey | QMXPTUUFGSTIKK-UHFFFAOYSA-N | [3] |
Part 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and suitability for specific applications.
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | [3] |
| Exact Mass | 113.084063974 Da | [3] |
| XLogP3 | 0.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Part 3: Synthesis Strategies
The synthesis of substituted pyrrolidin-2-ones is a well-explored area of organic chemistry.[4] The key challenges are achieving high regioselectivity (functionalization at the desired position) and, if required, stereoselectivity (control of the chiral center at C5). While a specific, validated protocol for this compound is not prominently published, a plausible synthetic route can be designed based on established methodologies for analogous structures.
Proposed Synthetic Pathway: Alkylation of a Pyroglutamate Derivative
A common and effective strategy involves the alkylation of a derivative of pyroglutamic acid, a readily available chiral synthon.[2] This approach offers good control over the stereochemistry at C5.
Caption: Proposed workflow for the stereoselective synthesis of this compound.
Exemplary Protocol: α-Alkylation Step
This step is critical for introducing the ethyl group. The causality behind the experimental choices is key to success.
Objective: To introduce an ethyl group at the C5 position of the N-protected pyroglutamate methyl ester.
Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of N-Boc-pyroglutamate methyl ester in anhydrous tetrahydrofuran (THF).
-
Rationale: Anhydrous conditions are critical as the organolithium base (LDA) is extremely reactive towards water. THF is an ideal aprotic solvent that dissolves the substrate and is stable at low temperatures.
-
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF is added dropwise via syringe. The reaction is stirred at this temperature for 1 hour.
-
Rationale: -78 °C is the standard temperature for kinetically controlled enolate formation. LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon (C5) without attacking the ester or carbamate carbonyls. The stirring period ensures complete enolate formation.
-
-
Alkylation: Ethyl iodide is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature overnight.
-
Rationale: Ethyl iodide is a reactive electrophile. The addition is performed at low temperature to control the exothermicity of the reaction. Allowing the mixture to warm slowly ensures the reaction proceeds to completion.
-
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Rationale: Quenching with a weak acid like NH₄Cl neutralizes the remaining base and protonates any unreacted enolate. The extractive work-up serves to isolate the desired product from the aqueous phase and inorganic salts.
-
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-ethyl derivative.
Part 4: Spectroscopic Characterization
Structural elucidation of the final compound is unequivocally performed using a combination of spectroscopic techniques.[5] While experimental spectra for this compound are not available in public repositories, its expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[6][7]
Disclaimer: The following spectroscopic data are predicted and intended for guidance. Actual experimental values may vary based on solvent, concentration, and instrument calibration.
Caption: General workflow for the structural characterization of a synthesized compound.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.0 | broad singlet | 1H | H -N1 | Amide protons are typically broad and can exchange with D₂O. |
| ~3.8 | multiplet | 1H | CH -5 | Chiral proton adjacent to nitrogen and an ethyl group. |
| ~2.3 | multiplet | 2H | CH₂ -3 | Methylene group adjacent to the carbonyl. |
| ~1.9 | multiplet | 2H | CH₂ -4 | Methylene group adjacent to C5. |
| ~1.6 | multiplet | 2H | CH₂ -6 | Methylene of the ethyl group, split by C5-H and C7-H₃. |
| ~0.9 | triplet | 3H | CH₃ -7 | Methyl of the ethyl group, split by the adjacent CH₂. |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~177 | C =O (C2) | Carbonyl carbon of a lactam. |
| ~58 | C H-5 | Carbon adjacent to the nitrogen atom. |
| ~30 | C H₂-3 | Methylene carbon adjacent to the carbonyl. |
| ~28 | C H₂-6 | Methylene carbon of the ethyl group. |
| ~25 | C H₂-4 | Methylene carbon in the ring. |
| ~9 | C H₃-7 | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| ~3250 (broad) | N-H stretch | Characteristic of the N-H bond in the lactam. |
| ~2960, ~2870 | C-H stretch | Aliphatic C-H stretches from the ring and ethyl group. |
| ~1680 (strong) | C=O stretch (Amide I) | A very strong and characteristic absorption for the lactam carbonyl. |
Mass Spectrometry (MS) (Predicted)
| m/z | Assignment | Rationale |
| 113 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₆H₁₁NO. |
| 84 | [M - C₂H₅]⁺ | Loss of the ethyl group from the C5 position, a common fragmentation pathway. |
Part 5: Applications and Significance
This compound is primarily of interest as a synthetic intermediate. Its value lies in the combination of the robust lactam core and the C5-ethyl group, which can be used to build molecular complexity.
-
Scaffold for Drug Discovery: The pyrrolidin-2-one ring is a known pharmacophore.[1][2] Using this compound as a starting material, medicinal chemists can synthesize libraries of more complex molecules to screen for biological activity against various targets.
-
Chiral Building Block: When synthesized in an enantiomerically pure form, it serves as a valuable chiral building block, allowing for the construction of stereochemically defined target molecules, which is essential in modern drug development.
Part 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling lactam-type chemical intermediates should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]
-
Handling Precautions: Avoid direct contact with skin, eyes, and clothing.[9] Prevent the formation of dust or aerosols. Keep away from heat, sparks, and open flames.[10][11]
-
First Aid:
Crucial Directive: Always consult a compound-specific, up-to-date Safety Data Sheet (SDS) from the supplier before any handling, storage, or disposal. The information provided here is for general guidance only.
References
-
PubChem. 5-Ethyl-5-propylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (5RS)-5-ethenylpyrrolidin-2-one Safety Data Sheet. EDQM. [Link]
-
PubChem. (5R)-5-ethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]
-
PubChem. 5-[2-(Ethylamino)ethyl]pyrrolidin-2-one. National Center for Biotechnology Information. [Link]
-
Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Organic Chemistry Portal. [Link]
-
Carl Roth. N-Ethyl-2-pyrrolidone Safety Data Sheet. Carl Roth. [Link]
-
PubChem. N-ethyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]
-
NIST. 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. [Link]
-
Ataman Kimya. N-Ethyl-pyrrolidone; ethylpyrrolidone. Ataman Kimya. [Link]
-
Ataman Kimya. N-ETHYL PYRROLIDONE. Ataman Kimya. [Link]
-
Zaitsev, V. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8487. MDPI. [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
-
Detsi, A., et al. (2007). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 12(7), 1426-1441. PubMed Central. [Link]
-
NIST. 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. [Link]
-
Wikipedia. 2-Pyrrolidone. Wikimedia Foundation. [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
-
Nguyen, T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1279-1288. Beilstein Journals. [Link]
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (5R)-5-ethylpyrrolidin-2-one | C6H11NO | CID 13301951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethylpyrrolidin-2-one
Foreword: The Imperative of Structural Verification
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. 5-Ethylpyrrolidin-2-one, a lactam derivative, presents a simple yet compelling case for the power of integrated spectroscopic techniques. Its molecular framework, containing a chiral center, a secondary amide, and an aliphatic side chain, offers characteristic fingerprints across various analytical platforms. This guide is designed for researchers and drug development professionals, providing a technical framework for the characterization of this compound. We will delve into the theoretical underpinnings, predictive data analysis, and field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the data itself, but the scientific rationale that transforms raw spectra into a definitive structural assignment.
Molecular Structure and Overview
This compound (C₆H₁₁NO) is a five-membered lactam with an ethyl substituent at the C5 position, adjacent to the nitrogen atom. This position is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
-
Molecular Formula: C₆H₁₁NO
-
Molecular Weight: 113.16 g/mol [1]
-
Key Features:
-
Lactam Ring: A cyclic amide, which dictates a specific set of spectral characteristics.
-
Secondary Amide: Contains an N-H bond, a key feature for IR and NMR spectroscopy.
-
Chiral Center: The C5 carbon, bonded to the ethyl group, nitrogen, a ring methylene group (C4), and a hydrogen.
-
Ethyl Group: A simple alkyl chain with distinct NMR signals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular puzzle. While publicly available experimental spectra for this compound are scarce, we can predict the chemical shifts and coupling patterns with high confidence based on established principles and data from analogous structures, such as 5-methyl-2-pyrrolidone[2].
Predicted ¹H-NMR Data
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons.
Table 1: Predicted ¹H-NMR Data for this compound (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~ 6.5 - 7.5 | Broad Singlet | 1H | N-H | The amide proton is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| ~ 3.6 - 3.8 | Multiplet | 1H | C5-H | This proton is deshielded by the adjacent nitrogen atom. It will appear as a complex multiplet due to coupling with the C4 methylene protons and the ethyl group's methylene protons. |
| ~ 2.2 - 2.4 | Multiplet | 2H | C3-H₂ | These protons are adjacent to the carbonyl group (C=O), which deshields them, shifting them downfield. |
| ~ 1.8 - 2.0 | Multiplet | 2H | C4-H₂ | These protons are standard aliphatic methylene protons within the ring structure. |
| ~ 1.5 - 1.7 | Multiplet | 2H | -CH₂ CH₃ | The methylene protons of the ethyl group, coupled to both the C5 proton and the terminal methyl protons. |
| ~ 0.9 - 1.0 | Triplet | 3H | -CH₂CH₃ | The terminal methyl group will appear as a classic triplet due to coupling with the adjacent methylene group (n+1 rule, 2+1=3). |
Predicted ¹³C-NMR Data
The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C-NMR Data for this compound (in CDCl₃, 101 MHz)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Expert Insights |
| ~ 177 - 180 | C2 (C=O) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield, a highly characteristic signal. |
| ~ 55 - 58 | C5 | This carbon is attached to the electronegative nitrogen atom, causing a downfield shift. |
| ~ 30 - 33 | C3 | The carbon adjacent to the carbonyl group is moderately deshielded. |
| ~ 28 - 30 | -CH₂ CH₃ | The methylene carbon of the ethyl group. |
| ~ 20 - 23 | C4 | A standard aliphatic ring carbon. |
| ~ 9 - 12 | -CH₂CH₃ | The terminal methyl carbon of the ethyl group, typically found furthest upfield. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural validation.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a standard for many organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H-NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a 30-45° pulse angle to ensure quantitative integration without saturating the signals.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H peaks to determine proton ratios.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The structure of this compound suggests several characteristic absorption bands.
Table 3: Predicted Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |
| ~ 3200 - 3300 | N-H Stretch | Secondary Amide | This peak is typically strong and somewhat broad. Its position indicates that the N-H is not part of a primary amine. |
| ~ 2850 - 2960 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the pyrrolidine ring and ethyl group. |
| ~ 1680 - 1700 | C=O Stretch | Amide (Lactam) | This is a very strong and sharp absorption, characteristic of a carbonyl group. Its position is slightly lower than a ketone due to the resonance with the adjacent nitrogen atom in the amide bond. |
| ~ 1460 | C-H Bend | Methylene (CH₂) | A characteristic bending (scissoring) vibration for methylene groups. |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of neat (undiluted) liquid this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software automatically performs the background subtraction.
-
Label the significant peaks in the spectrum corresponding to the key functional groups.
-
Visualization: IR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular ion peak (M⁺·) directly confirms the molecular mass, while the fragmentation pattern serves as a molecular fingerprint.
Predicted and Experimental Mass Spectrum Data
We will utilize Electron Ionization (EI) as a standard technique, which creates a positive radical ion (M⁺·) and induces fragmentation.
Table 4: Predicted and Experimental MS Data (EI and ESI)
| m/z (mass-to-charge ratio) | Ion | Technique | Rationale & Expert Insights |
| 114 | [M+H]⁺ | LCMS (ESI) | This is an experimentally confirmed value. [3][4][5] In Electrospray Ionization (ESI), the molecule is gently protonated, leading to a prominent [M+H]⁺ peak, confirming the molecular weight of 113. |
| 113 | [M]⁺· | GC-MS (EI) | The molecular ion peak. Its presence confirms the molecular weight. In EI-MS, its intensity can vary. |
| 84 | [M - C₂H₅]⁺ | GC-MS (EI) | A major predicted fragment resulting from the loss of the ethyl group (mass 29) via alpha-cleavage adjacent to the nitrogen atom. This is a very common and stable fragmentation pathway for N-alkyl compounds. |
| 56 | [C₃H₆N]⁺ | GC-MS (EI) | A likely fragment resulting from further ring cleavage after the initial loss of the ethyl group. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Method Setup:
-
Injector: Set to a temperature of 250 °C. Use a split mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-15 °C/min up to a final temperature of ~280 °C. This separates the analyte from any impurities.
-
Carrier Gas: Use Helium at a constant flow rate of ~1.0-1.5 mL/min.
-
-
MS Method Setup:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
-
Mass Analyzer: Scan a mass range from m/z 35 to 500 to ensure capture of the molecular ion and all relevant fragments.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺·) at m/z 113 and analyze the fragmentation pattern to corroborate the predicted cleavages.
-
Visualization: MS Analysis Workflow
Caption: Integrated logic for the structural confirmation of this compound.
-
MS confirms the molecular weight (113) and formula (C₆H₁₁NO).
-
IR confirms the presence of the key functional groups: a secondary amide (N-H stretch, C=O stretch) and alkyl C-H bonds.
-
NMR confirms the specific arrangement of these atoms:
-
¹³C-NMR shows 6 unique carbons, including a carbonyl (~178 ppm) and five others in the aliphatic region, matching the structure.
-
¹H-NMR shows the correct number of protons in distinct environments, and their splitting patterns (e.g., the ethyl group's triplet and multiplet) confirm the connectivity of the carbon skeleton.
-
Together, these data points leave no ambiguity as to the identity of the compound.
References
- Google Patents. (2020). Ubiquitin-specific-processing protease 7 (usp7) modulators and uses thereof (US20200095260A1).
-
European Patent Office. (2024). BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS (EP 3406609 B1). Retrieved from [Link]
- Google Patents. (2015). Bicyclic aza compounds as muscarinic m1 receptor agonists. (WO2015118342A1).
-
IP Australia. (2020). BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS (AU 2020277225 A1). Retrieved from [Link]
-
United States Patent and Trademark Office. (2019). ( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2019 / 0112294 A1. Retrieved from [Link]
- Google Patents. (2019). Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists (AU2019201579B2).
-
Wikipedia. Spectral Database for Organic Compounds. Retrieved from [Link]
- Google Patents. (2018). Isoquinolines as inhibitors of hpk1 (WO2018183964A1).
-
re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
-
PubChem. (5R)-5-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
PubMed Central. (2022). Network pharmacology-based analysis of signaling pathways of an anti-osteoporotic triterpenoid from Acyranthes bidentata Blume root. Retrieved from [Link]
- Google Patents. (2021). 制备纸或纸板的方法 (CN113039224B).
-
United States Patent and Trademark Office. (2014). WO 2014/182929 Al. Retrieved from [Link]
- Google Patents. (2021). Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor (US10961225B2).
-
The Good Scents Company. methoxyacetaldehyde, 10312-83-1. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (2020). 细胞或组织包埋装置 (CN110418635B).
Sources
- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. data.epo.org [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. AU2019201579B2 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists - Google Patents [patents.google.com]
The Pyrrolidin-2-one Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyrrolidin-2-one Compounds
Introduction: The Serendipitous Rise of a Versatile Pharmacophore
The pyrrolidin-2-one nucleus, a five-membered γ-lactam, stands as a testament to both serendipity and rational design in medicinal chemistry. Its journey into the therapeutic limelight began unexpectedly in the 1960s with the synthesis of piracetam, a compound originally intended as a sleep-inducing agent.[1][2] Instead, it exhibited remarkable cognitive-enhancing properties, giving birth to the entire class of "nootropic" drugs and unveiling the vast therapeutic potential locked within this simple heterocyclic ring.[1][2] Today, the pyrrolidin-2-one scaffold is recognized as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide offers an in-depth exploration of the diverse biological activities of substituted pyrrolidin-2-one compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to unlock their therapeutic promise.
The Core Chemistry: A Foundation for Diversity
The versatility of the pyrrolidin-2-one scaffold lies in its amenability to chemical modification at multiple positions. The five-membered ring provides a rigid backbone, while the various substitution points (the nitrogen atom and the carbon atoms of the ring) allow for the introduction of a wide array of functional groups.[3][4] This chemical tractability has enabled the synthesis of vast libraries of analogues, each with finely tuned pharmacological profiles. Understanding the impact of these substitutions is paramount to designing novel and effective therapeutic agents.
A Spectrum of Biological Activities: From the Brain to Beyond
The chemical diversity of substituted pyrrolidin-2-ones has translated into an impressive breadth of biological activities. This section will explore the major therapeutic areas where these compounds have made a significant impact.
Nootropic and Neuroprotective Effects: Enhancing Cognitive Function
The genesis of the pyrrolidin-2-one story lies in its nootropic effects. Piracetam and its successors, collectively known as racetams, have been investigated for their ability to improve learning, memory, and other cognitive functions, particularly in the context of age-related cognitive decline and neurodegenerative diseases.[1][2]
Mechanism of Action: While the precise mechanism of nootropic action is still under investigation, several theories have been proposed. These include modulation of neurotransmitter systems (such as the cholinergic system), enhancement of cerebral blood flow, and potentiation of neuronal plasticity.[5] Some novel pyrrolidin-2-one derivatives have shown neuroprotective effects by mitigating oxidative stress and reducing acetylcholinesterase (AChE) activity, which are key pathological features of Alzheimer's disease.[5][6]
Structure-Activity Relationship (SAR): SAR studies have revealed that modifications to the N-1 and C-5 positions of the pyrrolidin-2-one ring can significantly influence nootropic activity. While the 2-pyrrolidinone moiety was initially thought to be critical, some studies suggest that it can be opened to the corresponding amide derivatives without loss of cognition-enhancing activity in certain cases.[7]
Experimental Workflow for Assessing Nootropic Activity:
Caption: Workflow for evaluating the nootropic and neuroprotective effects of pyrrolidin-2-one derivatives.
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
A significant body of research has focused on the anticonvulsant properties of substituted pyrrolidin-2-ones.[8][9][10] Levetiracetam, a prominent member of this class, is a widely used antiepileptic drug.[2]
Mechanism of Action: The anticonvulsant mechanism of many pyrrolidin-2-one derivatives is multifaceted. Some compounds exhibit affinity for serotonin 5-HT1A and α1-adrenergic receptors.[8] Others are thought to exert their effects through modulation of GABAergic activity, as they are analogues of the inhibitory neurotransmitter GABA.[8] More recent studies on pyrrolidine-2,5-dione derivatives suggest that their mechanism may involve the inhibition of neuronal voltage-sensitive sodium and L-type calcium channels.[9][10][11]
Structure-Activity Relationship (SAR): SAR studies have indicated that the nature and position of substituents on the pyrrolidin-2,5-dione ring, as well as the type of linker and terminal amine moiety, are crucial for anticonvulsant activity.[9] For instance, compounds with a two or three-carbon linker between the pyrrolidin-2,5-dione ring and a cyclic amine moiety were generally more active.[9]
Key Experimental Models for Anticonvulsant Screening:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Pentylenetetrazole (PTZ)-induced Seizure Test: A model for myoclonic and absence seizures.
-
6 Hz Seizure Test: A model for psychomotor seizures that is particularly sensitive to drugs that modulate synaptic transmission.
Anti-inflammatory and Analgesic Effects: Targeting Pain and Inflammation
Substituted pyrrolidin-2-ones have emerged as promising candidates for the development of novel anti-inflammatory and analgesic agents.[12][13][14]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13][15] Some derivatives have demonstrated dual inhibition of COX-2 and 5-LOX, which could offer a more favorable side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13][15] The analgesic properties of certain pyrrolidin-2,5-dione derivatives are thought to be mediated through their interaction with neuronal voltage-sensitive sodium channels.[11]
Structure-Activity Relationship (SAR): For anti-inflammatory activity, the presence of acidic moieties at a specific distance and orientation appears to be important for productive binding to the active site of the LOX enzyme.[12] In a series of N-substituted pyrrolidine-2,5-diones, cycloalkyl, alkyl, and aryl carbonyl derivatives showed potent inhibition of COX-2.[13]
Quantitative Data on Anti-inflammatory Activity:
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 13e | COX-2 | 0.98 | [13] |
| 14d | LOX | 80 | [12] |
| 14e | LOX | 70.5 | [12] |
| 44 | COX-2 | 50.93 | [15] |
| 44 | 5-LOX | 20.87 | [15] |
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The pyrrolidin-2-one scaffold has been extensively explored for its anticancer potential, with derivatives showing activity against a range of cancer cell lines.[3][16][17][18][19]
Mechanism of Action: The anticancer mechanisms of substituted pyrrolidin-2-ones are diverse and often involve the inhibition of critical cellular pathways. Some derivatives act as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) and autotaxin (ATX), which are implicated in cancer cell growth, survival, and metastasis.[16][20] Others are being investigated as tyrosine kinase inhibitors, targeting receptors like EGFR and VEGFR.[21]
Structure-Activity Relationship (SAR): SAR studies have demonstrated that substitutions on both the pyrrolidin-2-one ring and appended functionalities are critical for cytotoxic potency.[17] For example, in a series of spirooxindole pyrrolidinone analogs, electron-withdrawing groups at the 5-position of the oxindole ring enhanced cytotoxicity against A549 lung cancer cells.[17] The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure of certain derivatives has been shown to significantly enhance anticancer activity.[19]
Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PPC-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrolidin-2-one compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial and Antifungal Activities: Combating Infectious Diseases
Derivatives of pyrrolidin-2-one have also demonstrated promising activity against a range of microbial and fungal pathogens.[22][23][24][25][26]
Mechanism of Action: The exact mechanisms of antimicrobial and antifungal action are still being elucidated and likely vary depending on the specific compound and target organism. For some derivatives, the formation of metal complexes appears to enhance their antifungal activity.[23][26]
Structure-Activity Relationship (SAR): In a study of 2,3-pyrrolidinedione derivatives, the nature of the substituents on the core structure was found to be critical for their activity against oral pathogens like Streptococcus mutans and Candida albicans.[24][25]
Illustrative Diagram of a Pyrrolidin-2-one Metal Complex:
Caption: A simplified representation of a metal (M) coordinated with two bidentate pyrrolidin-2-one-derived ligands.
Future Perspectives and Conclusion
The pyrrolidin-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions make it an enduringly attractive starting point for drug design. Future research will likely focus on several key areas:
-
Multitargeted Ligands: Designing single molecules that can interact with multiple targets to address complex diseases like Alzheimer's and cancer.[13][27]
-
Stereoselective Synthesis: Exploring the impact of stereochemistry on biological activity, as different enantiomers can exhibit distinct pharmacological profiles.[4][28]
-
Drug Delivery and Formulation: Developing novel delivery systems to enhance the bioavailability and therapeutic efficacy of pyrrolidin-2-one-based drugs.
References
- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports.
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.
- Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Deriv
- Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025.
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- Recent development in 2‐pyrrolidinone‐containing nootropics. Sci-Hub.
- The Pyrrolidin-2-one Core: A Journey from Serendipitous Discovery to Targeted Therapeutics. Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- Pyrrolidone deriv
- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI.
- Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes.
- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central.
- Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflamm
- Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflamm
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral p
- The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. MDPI.
- Pyrrolidinone Analogs: A Comparative Guide to Structure-Activity Rel
- Novel Benzylated (Pyrrolidin-2-one)/(Imazolidin-2-one)
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
- The Psychonauts' World of Cognitive Enhancers. PubMed Central.
- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives.
- Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies.
- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.
- Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral p
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evalu
- Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations.
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
- Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation.
- Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. PubMed Central.
- Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
- Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex.
- 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. PubMed.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. air.unimi.it [air.unimi.it]
- 25. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
5-Ethylpyrrolidin-2-one: A Privileged Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The pyrrolidin-2-one core is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant agents with a broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific analog, 5-Ethylpyrrolidin-2-one, as a versatile scaffold for the development of novel therapeutics. By leveraging established structure-activity relationships (SAR) and synthetic methodologies, we will explore its promising applications in neurotherapeutics, anti-inflammatory agents, and beyond. This document serves as a comprehensive resource for researchers, providing a theoretical framework, actionable synthetic protocols, and detailed biological evaluation strategies to unlock the full therapeutic potential of this compound and its derivatives.
The Pyrrolidin-2-one Scaffold: A Legacy of Therapeutic Innovation
The five-membered γ-lactam ring of pyrrolidin-2-one is a privileged structure in drug discovery, prized for its metabolic stability, favorable pharmacokinetic properties, and its ability to engage in key hydrogen bonding interactions with biological targets.[1] This scaffold is present in a diverse array of approved drugs, including the nootropic agent piracetam, the anticonvulsant levetiracetam, and the antihypertensive drug captopril.[2][3] The versatility of the pyrrolidinone ring allows for substitutions at various positions, enabling fine-tuning of pharmacological activity and selectivity.[4]
This compound: Unlocking New Therapeutic Frontiers
While much research has focused on substitutions at the N-1 and C-4 positions of the pyrrolidinone ring, the C-5 position remains a relatively underexplored yet highly promising site for modification. The introduction of a small, lipophilic ethyl group at this position is hypothesized to modulate the scaffold's interaction with various biological targets, potentially leading to enhanced potency, selectivity, and improved drug-like properties.
Potential Therapeutic Applications
Based on the known biological activities of structurally related pyrrolidinone derivatives, this compound is a compelling starting point for the development of novel agents in several key therapeutic areas:
-
Neurotherapeutics and Nootropics: The pyrrolidin-2-one core is famously associated with nootropic agents that enhance cognitive function.[5] The mechanism of action for many of these compounds is thought to involve modulation of GABAergic and glutamatergic neurotransmission.[6] The 5-ethyl substituent could potentially enhance binding affinity and selectivity for specific receptor subtypes, leading to improved nootropic or neuroprotective effects.[2]
-
Anticonvulsant Therapy: Levetiracetam, a prominent antiepileptic drug, features a pyrrolidin-2-one core. The anticonvulsant activity of pyrrolidinone derivatives is often linked to their interaction with synaptic vesicle protein 2A (SV2A) or modulation of ion channels.[7] Structure-activity relationship studies have shown that small alkyl substituents can influence anticonvulsant potency.[8][9]
-
Anti-inflammatory and Analgesic Agents: Pyrrolidinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10][11] The ethyl group at the 5-position could enhance the lipophilicity of the molecule, facilitating its entry into the active sites of these enzymes.[12]
Synthetic Strategies for this compound and its Derivatives
The synthesis of this compound can be approached through several established methods for the preparation of 5-substituted pyrrolidin-2-ones. A versatile and efficient approach involves the reductive amination of ethyl levulinate followed by cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Reductive Amination of Ethyl Levulinate
-
To a solution of ethyl levulinate (1 eq.) in methanol, add ammonium acetate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.2 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate amino ester.
Step 2: Lactamization to this compound
-
Dissolve the crude amino ester from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Framework for Biological Evaluation
A systematic evaluation of this compound and its derivatives is crucial to validate its therapeutic potential. The following experimental workflow outlines a comprehensive screening cascade.
Caption: A comprehensive workflow for the biological evaluation of this compound derivatives.
In Vitro Anti-inflammatory Activity: COX Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound against COX-1 and COX-2 enzymes.[13]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound (this compound) and reference compound (e.g., Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in Tris-HCl buffer.
-
In a 96-well plate, add the buffer, heme, COX-1 or COX-2 enzyme, and the test or reference compound.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Incubate the plate at 25°C for 5 minutes.
-
Measure the absorbance at 595 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights and Future Directions
The initial exploration of this compound serves as a launchpad for a broader investigation into 5-alkylpyrrolidin-2-ones. The following table outlines key SAR hypotheses to guide future derivatization efforts.
| Position of Modification | Proposed Modification | Expected Impact on Activity | Rationale |
| C5-Alkyl Chain | Varying chain length (methyl, propyl, butyl) | Modulation of lipophilicity and binding pocket occupancy. | Optimize hydrophobic interactions with the target protein. |
| C5-Stereochemistry | Synthesis of (R)- and (S)-enantiomers | Potential for stereospecific interactions and improved potency. | Biological targets are often chiral, leading to enantioselective binding. |
| N1-Substitution | Introduction of various functional groups (e.g., acetamide, aryl) | Alteration of pharmacokinetic properties and potential for additional binding interactions. | N1-substitution is a well-established strategy for modifying the activity of pyrrolidinones.[14] |
| C4-Substitution | Introduction of polar or non-polar groups | Exploration of additional binding pockets and modulation of solubility. | C4-substituents can influence the overall conformation of the pyrrolidinone ring. |
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural simplicity, coupled with the proven therapeutic relevance of the pyrrolidin-2-one core, makes it an attractive starting point for the development of next-generation therapeutics. The synthetic and biological evaluation strategies outlined in this guide provide a robust framework for researchers to systematically investigate the potential of this compound and its derivatives as novel treatments for a range of disorders, from neurological conditions to inflammatory diseases. The exploration of this scaffold holds the promise of uncovering new chemical entities with superior efficacy, selectivity, and safety profiles.
References
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222.
-
Pei, Z., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 49(12), 3520-35. [Link]
- Gamzu, E., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 18(3), 177–189.
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312.
- Kodonidi, I. P., et al. (2019). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 7(4), 195-204.
- Cerri, A., et al. (1991).
- Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.
- Kaminski, K., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-744.
- Long, S., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 49(12), 3520-3535.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249459. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249459.
- Pei, Z., et al. (2006). Discovery, Structure−Activity Relationship, and Pharmacological Evaluation of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as Potent Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 49(12), 3520-3535.
- Andres-Mach, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1184-1190.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Everitt, B. J., Hall, G. H., & Taylor, E. M. (1965). The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. British journal of pharmacology and chemotherapy, 25(3), 790–799.
- Wang, Y., et al. (2019). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Journal of Medicinal Chemistry, 62(17), 7964-7979.
- Pozdnyakov, N. V., et al. (2020). Structures of pyrrolidones with anticonvulsant activity. Pharmaceutical Chemistry Journal, 54(5), 459-462.
- Shinde, A. J., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(18), 4166.
- Singh, A., et al. (2022). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. Current Drug Discovery Technologies, 19(3), 36-49.
- Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Ivantcova, P. M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.
- Wang, Y., et al. (2021). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, 8(21), 5961-5966.
- Miller, A. K., & Lectka, T. (2020).
- Ivantcova, P. M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.
- Magoulas, G. E., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(1), 346-363.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The synthesis of new pyrrolidone derivatives with psychotropic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Introduction: The Pyrrolidinone Core as a Privileged Scaffold
An In-depth Technical Guide to the Mechanism of Action of Pyrrolidinone-Based Compounds
The pyrrolidinone ring, a five-membered lactam, is a foundational structure in modern medicinal chemistry.[1][2] Its prevalence in numerous natural products, pharmacologically active molecules, and over 20 FDA-approved drugs establishes it as a "privileged scaffold"—a molecular framework capable of interacting with multiple, diverse biological targets.[1][3][4] This versatility stems from its unique structural and physicochemical properties, including its capacity for hydrogen bonding, conformational flexibility, and the relative ease of chemical modification.[1][5] These characteristics make the pyrrolidinone nucleus an attractive starting point for developing novel therapeutics across a wide spectrum of diseases, from neurological disorders to infectious diseases.[3][6]
This guide provides a detailed exploration of the core mechanisms of action for distinct classes of pyrrolidinone-containing compounds, delving into their molecular targets, the resulting physiological effects, and the experimental methodologies used to elucidate these pathways.
I. The Racetam Class: Modulators of Cognitive Function
The racetams are a well-known class of drugs, many of which possess nootropic (cognition-enhancing) properties.[7] They share a common 2-oxo-1-pyrrolidine acetamide nucleus and primarily exert their effects through the modulation of central neurotransmitter systems, particularly the glutamatergic and cholinergic pathways.[7][8]
A. Positive Allosteric Modulation of AMPA Receptors
A primary mechanism for several nootropic racetams, including piracetam and aniracetam, is their action as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][9]
-
Mechanism: AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain.[10] Racetams bind to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site.[11][12] This binding event does not activate the receptor directly but enhances its response to glutamate.[13] Specifically, compounds like aniracetam have been shown to slow the receptor's desensitization and deactivation rates.[14][15] This prolongs the time the ion channel remains open in response to glutamate, leading to an increased influx of Na+ and Ca2+ ions and a stronger excitatory postsynaptic potential.[7]
-
Causality: The enhancement of AMPA receptor-mediated signaling is believed to be a key mechanism behind the cognitive benefits of these compounds.[16] This strengthened synaptic transmission facilitates long-term potentiation (LTP), a cellular process crucial for synaptic plasticity, learning, and memory formation.[11][17]
Caption: AMPA Receptor modulation by racetam-class compounds.
B. Modulation of the Cholinergic System
Several racetams also influence the cholinergic system, which plays a vital role in attention, learning, and memory.[17][18]
-
Mechanism: Piracetam has been shown to increase the action of acetylcholine via muscarinic cholinergic receptors.[8] It may also enhance the density of these receptors on neuronal membranes, leading to more efficient signal transmission.[17] Aniracetam has been found to increase the release of acetylcholine in the hippocampus, a brain region critical for memory formation.[19][20]
-
Causality: By augmenting cholinergic neurotransmission, these compounds can improve cognitive processes that are dependent on acetylcholine signaling. This mechanism is particularly relevant in conditions associated with cholinergic deficits, such as age-related cognitive decline.
C. Other Nootropic Mechanisms
Beyond specific receptor modulation, racetams like piracetam exhibit a range of other effects that contribute to their cognitive-enhancing profile:
-
Increased Membrane Fluidity: Piracetam is thought to increase the permeability and fluidity of neuronal cell membranes, which can improve the function of membrane-bound proteins and receptors and facilitate better communication between neurons.[8][17]
-
Enhanced Cerebral Blood Flow: Some studies suggest that piracetam and phenylpiracetam can improve microcirculation and increase blood flow to the brain, ensuring that brain cells receive adequate oxygen and nutrients for optimal function.[17][21][22]
-
Vascular Effects: Piracetam has been found to decrease the adhesion of red blood cells to the vascular endothelium, which can reduce vasospasm and improve microcirculation.[8][23]
II. The Anticonvulsant Pyrrolidinones: Targeting Synaptic Vesicle Protein 2A (SV2A)
A distinct class of pyrrolidinone derivatives, most notably levetiracetam and brivaracetam, are potent anticonvulsant drugs used in the treatment of epilepsy.[7][24] Their primary mechanism of action is unique among antiepileptic drugs (AEDs).
-
Mechanism: Levetiracetam and brivaracetam exert their effects by binding with high affinity to Synaptic Vesicle Protein 2A (SV2A).[24][25][26][27] SV2A is a glycoprotein found in the membranes of synaptic vesicles and is crucial for the normal regulation of neurotransmitter release.[28][29] By binding to SV2A, these drugs are thought to modulate its function, reducing the release of excitatory neurotransmitters like glutamate during periods of high-frequency neuronal firing that characterize a seizure.[30][31] This action helps to stabilize neuronal activity and prevent the hypersynchronization of electrical discharges that lead to seizures.[29][31] Brivaracetam exhibits a binding affinity for SV2A that is approximately 20-fold greater than that of levetiracetam.[30]
-
Causality: The modulation of SV2A provides a targeted mechanism to quell the excessive neuronal excitability that underlies epileptic seizures, without affecting normal neuronal excitability.[31] This specificity contributes to a favorable side-effect profile compared to many other AEDs that act on broader targets like sodium or calcium channels.[28]
Caption: Anticonvulsant action via SV2A modulation.
III. Atypical Mechanisms of Other Pyrrolidinone Derivatives
While AMPA modulation and SV2A binding represent the major mechanisms for the two largest classes, other pyrrolidinone compounds exhibit distinct and sometimes multifaceted modes of action.
A. Phenylpiracetam: A Stimulant and Nootropic
Phenylpiracetam is unique among the racetams due to its stimulant properties.[32]
-
Mechanism: The (R)-enantiomer of phenylpiracetam is a selective dopamine reuptake inhibitor.[32] By blocking the reuptake of dopamine, it increases the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced motivation, mood, and focus.[21] Additionally, phenylpiracetam interacts with nicotinic acetylcholine receptors and may increase the density of dopamine, acetylcholine, and NMDA receptors, contributing to its cognitive-enhancing effects.[22][32][33]
B. Nefiracetam: A Multi-Target Cognitive Enhancer
Nefiracetam possesses a complex pharmacological profile, interacting with multiple targets to produce its cognition-enhancing effects.[34]
-
Mechanism: Nefiracetam has been shown to potentiate L- and N-type calcium channel currents, an action mediated by G-proteins.[35][36] It also facilitates both cholinergic and GABAergic neurotransmission.[35] A key action appears to be the potentiation of currents through various neuronal nicotinic acetylcholine receptors, a mechanism distinct from that of piracetam and aniracetam.[37][38] This combination of actions contributes to its ability to improve memory and learning.[34]
Summary of Mechanisms
The following table summarizes the primary mechanisms of action for key pyrrolidinone-based compounds.
| Compound | Class | Primary Mechanism of Action | Key Molecular Target(s) | Resulting Effect |
| Piracetam | Nootropic | Positive Allosteric Modulation; Cholinergic Modulation; Increased Membrane Fluidity | AMPA Receptors; Muscarinic Receptors | Cognitive Enhancement[7][8][17] |
| Aniracetam | Nootropic | Positive Allosteric Modulation; Cholinergic Modulation | AMPA Receptors; ACh Receptors | Cognitive Enhancement; Anxiolytic[14][18][19] |
| Levetiracetam | Anticonvulsant | Modulation of Neurotransmitter Release | Synaptic Vesicle Protein 2A (SV2A) | Seizure Reduction[24][26][28] |
| Brivaracetam | Anticonvulsant | Modulation of Neurotransmitter Release (High Affinity) | Synaptic Vesicle Protein 2A (SV2A) | Seizure Reduction[25][29][30] |
| Phenylpiracetam | Nootropic/Stimulant | Dopamine Reuptake Inhibition | Dopamine Transporter; nAChRs | Cognitive & Physical Enhancement[21][32][33] |
| Nefiracetam | Nootropic | Potentiation of Ion Channels and Receptors | Ca2+ Channels; Nicotinic ACh Receptors | Cognitive Enhancement[35][36][37] |
IV. Experimental Protocols for Mechanistic Elucidation
The determination of these mechanisms relies on a suite of established and rigorous experimental techniques. The protocols described below represent self-validating systems for investigating the interaction of pyrrolidinone compounds with their molecular targets.
A. Patch-Clamp Electrophysiology for Ion Channel Modulation
This technique is the gold standard for studying how a compound affects the function of ion channels, such as AMPA receptors or voltage-gated calcium channels.
-
Objective: To measure changes in ion flow across a cell membrane in response to a compound.
-
Methodology:
-
Cell Preparation: Culture neurons (e.g., primary hippocampal neurons) or use a cell line (e.g., HEK293 cells) engineered to express the specific ion channel of interest (e.g., GluA1 subunit of the AMPA receptor).
-
Patch Formation: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the membrane of a single cell. The "whole-cell" configuration is then established, allowing control of the intracellular environment and measurement of total membrane current.
-
Baseline Recording: Perfuse the cell with a standard extracellular solution. Apply the specific agonist (e.g., glutamate for AMPA receptors) and record the baseline ionic current.
-
Compound Application: Perfuse the cell with an extracellular solution containing the pyrrolidinone compound (e.g., aniracetam) at a known concentration.
-
Test Recording: While perfusing with the compound, re-apply the agonist and record the resulting current.
-
Data Analysis: Compare the amplitude, activation kinetics, and desensitization rate of the current before and after compound application. An increase in current amplitude or a slowing of the decay rate would indicate positive modulation.[14][15]
-
Washout & Control: Perfuse the cell with the standard solution again to ensure the effect is reversible. Perform control experiments with vehicle alone to rule out non-specific effects.
-
Caption: Experimental workflow for patch-clamp electrophysiology.
B. Radioligand Binding Assay for Receptor Affinity
This biochemical assay is used to determine if and how strongly a compound binds to a specific target, such as SV2A.
-
Objective: To quantify the binding affinity (Ki) of a compound for its receptor.
-
Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) known to be rich in the target protein (SV2A) to create a membrane preparation.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand known to bind specifically to the target (e.g., [³H]-levetiracetam).
-
Competition: To each tube, add varying concentrations of the unlabeled test compound (e.g., brivaracetam). This "cold" ligand will compete with the "hot" radioligand for binding sites.
-
Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioactivity against the concentration of the unlabeled test compound. The resulting competition curve is used to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity.
-
References
- Piracetam - Wikipedia. (n.d.).
- The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization. (n.d.). PubMed.
- Brivaracetam - Wikipedia. (n.d.).
- Racetam - Wikipedia. (n.d.).
- What is the mechanism of Piracetam? (2024, July 17). Patsnap Synapse.
- Levetiracetam Mechanisms of Action: From Molecules to Systems. (n.d.). PubMed Central (PMC).
- Phenylpiracetam - Wikipedia. (n.d.).
- Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures. (n.d.). PubMed Central (PMC) - NIH.
- Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). (n.d.).
- What is the mechanism of Levetiracetam? (2024, July 17). Patsnap Synapse.
- What is the mechanism of 4-Phenylpiracetam? (2024, July 17). Patsnap Synapse.
- What is the mechanism of Brivaracetam? (2024, July 17). Patsnap Synapse.
- Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. (n.d.). Frontiers.
- Piracetam: physiological disposition and mechanism of action. (n.d.). PubMed.
- What is Phenylpiracetam (Nootropic agent)? (n.d.). Dr.Oracle.
- What is the mechanism of action of Levetiracetam (Keppra)? (2025, April 1). Dr.Oracle.
- Piracetam: physiological disposition and mechanism of action. (n.d.). Semantic Scholar.
- Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, October 7). WebMD.
- What is 4-Phenylpiracetam used for? (2024, June 14). Patsnap Synapse.
- Racetam. (n.d.). Standard of Care.
- Piracetam | C6H10N2O2 | CID 4843. (n.d.). PubChem - NIH.
- Cellular Mechanism of Action of Cognitive Enhancers: Effects of Nefiracetam on Neuronal Ca2+ Channels | Request PDF. (n.d.). ResearchGate.
- Ampakine. (n.d.). chemeurope.com.
- What is Aniracetam used for? (2024, June 14). Patsnap Synapse.
- AMPAkines have site-specific analgesic effects in the cortex. (n.d.). PubMed Central (PMC).
- Ampakine - Wikipedia. (n.d.).
- What is the mechanism of Aniracetam? (2024, July 17). Patsnap Synapse.
- Brivaracetam – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
- Nefiracetam: Cognitive Enhancer with Potential Neuroprotective Effects. (2024, August 13). BRC Recovery.
- Brivaracetam: Uses, Dosage, Side Effects, Warnings. (2024, September 9). Drugs.com.
- Pharmacology of Ampakine Modulators: From AMPA Receptors to Synapses and Behavior | Request PDF. (2025, August 10). ResearchGate.
- Phenylpiracetam. (2025, September 2). Nootropics Expert.
- Nefiracetam Facilitates Hippocampal Neurotransmission by a Mechanism Independent of the Piracetam and Aniracetam Action. (n.d.). PubMed.
- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
- An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds. (n.d.). Benchchem.
- Recent data suggest mechanism of action of nefiracetam's beneficial effects on cognition. (1998, April 2). BioWorld.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
- (PDF) The Mechanism of Action of Aniracetam at Synaptic -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. (2016, June 18). ResearchGate.
- Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy. (n.d.). PubMed Central (PMC).
- Aniracetam. (2025, September 16). Nootropics Expert.
- what the evidence for racetam and cognitive enhancement. (n.d.). Consensus.
- Piracetam and other structurally related nootropics. (n.d.). PubMed.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PubMed Central (PMC).
- An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- Racetams: A Class of Nootropics for Behavior and Cognition. (2018, August 27). Maze Engineers.
- An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025, August 10). ResearchGate.
- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (n.d.). NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Racetam - Wikipedia [en.wikipedia.org]
- 8. Piracetam - Wikipedia [en.wikipedia.org]
- 9. standardofcare.com [standardofcare.com]
- 10. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ampakine [chemeurope.com]
- 12. Ampakine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 18. What is Aniracetam used for? [synapse.patsnap.com]
- 19. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 20. nootropicsexpert.com [nootropicsexpert.com]
- 21. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 22. nootropicsexpert.com [nootropicsexpert.com]
- 23. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 27. Brivaracetam: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 28. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 29. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 30. Brivaracetam - Wikipedia [en.wikipedia.org]
- 31. droracle.ai [droracle.ai]
- 32. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 33. droracle.ai [droracle.ai]
- 34. brcrecovery.com [brcrecovery.com]
- 35. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. | BioWorld [bioworld.com]
solubility and stability of 5-Ethylpyrrolidin-2-one in different solvents
An In-depth Technical Guide to the Solubility and Stability of 5-Ethylpyrrolidin-2-one
Introduction: The Role of this compound in Modern Research
This compound, a derivative of the pyrrolidinone class, is a molecule of significant interest in chemical synthesis and pharmaceutical development. Its structural similarity to N-ethyl-2-pyrrolidone (NEP), a versatile aprotic polar solvent, suggests its potential utility in a range of applications, from a reaction medium to a building block in the synthesis of novel active pharmaceutical ingredients (APIs).[1] The efficacy and safety of any chemical entity in these applications are fundamentally governed by its physicochemical properties, primarily its solubility and stability.
This guide serves as a technical resource for researchers, chemists, and formulation scientists. It provides a comprehensive analysis of the solubility and stability of this compound, grounded in established scientific principles and regulatory standards. We will explore the theoretical underpinnings of these properties, present expected data based on analogous structures, and provide detailed, field-proven protocols for their experimental determination.
Part 1: Solubility Profile of this compound
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter that influences everything from reaction kinetics to bioavailability. Understanding the solubility of this compound is the first step in harnessing its potential.
Theoretical Framework: Predicting Solubility
The solubility of this compound is dictated by its molecular structure: a five-membered lactam ring with a polar amide group and a nonpolar ethyl group.[2] This amphiphilic nature suggests a nuanced solubility profile.
-
Polarity and Hydrogen Bonding : The amide group contains a carbonyl oxygen and an N-H group, making it a hydrogen bond donor and acceptor. This facilitates strong interactions with polar protic solvents like water and alcohols.[3] Like its structural isomer N-ethyl-2-pyrrolidone (NEP), it is expected to be a polar aprotic solvent itself, readily miscible with water and other polar organic solvents.[1][3][4]
-
"Like Dissolves Like" : The ethyl group provides some nonpolar character, suggesting solubility in less polar solvents such as ethers and chlorinated hydrocarbons. However, it is predicted to have poor solubility in highly nonpolar solvents like petroleum ether.[5]
-
Effect of Temperature : For most solid solutes, solubility increases with temperature. This principle can be leveraged to create supersaturated solutions or to enhance dissolution rates during experimentation.[3]
Quantitative Solubility Data (Predicted)
While specific experimental data for this compound is not widely published, we can construct a highly reliable predicted solubility profile based on its close structural analogs, N-ethyl-2-pyrrolidone (NEP) and 2-pyrrolidinone.[1][5] The term "miscible" indicates complete solubility in all proportions.
| Solvent Class | Solvent | Predicted Solubility at 25°C | Rationale / Reference |
| Polar Protic | Water | Miscible | High polarity and hydrogen bonding capability of the lactam ring.[3][6] |
| Ethanol | Miscible | Strong hydrogen bonding interactions.[3][5] | |
| Methanol | Miscible | Strong hydrogen bonding interactions.[5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Miscible | Similar polar aprotic nature.[7] |
| Acetonitrile (ACN) | Miscible | Favorable dipole-dipole interactions.[8] | |
| Acetone | Miscible | Favorable dipole-dipole interactions.[4][5] | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Soluble | The ethyl group and overall molecular structure allow for sufficient van der Waals interactions.[7] |
| Ethyl Acetate | Soluble | Moderate polarity allows for miscibility.[4][5] | |
| Diethyl Ether | Soluble | Expected to be soluble based on analog data.[5] | |
| Toluene | Soluble | Aromatic solvent capable of dissolving many organic compounds.[4] | |
| Highly Nonpolar | Hexanes / Petroleum Ether | Poorly Soluble | The high polarity of the lactam functional group limits solubility in aliphatic hydrocarbons.[5] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility, providing a definitive value for a compound's intrinsic solubility in a given medium.[7][9] This protocol ensures that equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., pH 7.4 phosphate buffer, Dichloromethane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, GC-FID)[10][11]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming saturation.[7]
-
Solvent Addition: Add a precise, known volume of the solvent to the vial.
-
Equilibration: Secure the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours).[12] Preliminary experiments can determine the minimum time required to reach equilibrium.[9]
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let heavy solids settle. Centrifuge the vials at high speed (e.g., 10,000 g for 10 minutes) to pellet all undissolved solids.[13]
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining particulates.[12] This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.[14][15]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result represents the thermodynamic solubility.
Caption: Diagram 1: Thermodynamic Solubility Determination Workflow.
Part 2: Stability Profile of this compound
Chemical stability determines a compound's shelf-life and its suitability for use in various formulations and processes.[16] Stability testing evaluates the impact of environmental factors like temperature, humidity, and light on the quality of the substance.[16][17]
Theoretical Framework: Potential Degradation Pathways
The lactam (cyclic amide) functional group in this compound is the most likely site of chemical degradation.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening to form 4-aminohexanoic acid. This is often the primary degradation pathway for lactam-containing molecules.[7][18]
-
Oxidation: While the core structure is relatively robust, oxidation could potentially occur, especially in the presence of strong oxidizing agents or catalysts.[19]
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation through radical pathways. Photostability testing is a standard component of formal stability programs.[20]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[7] These are methods capable of separating the intact compound from all its degradation products.
| Stress Condition | Typical Reagents & Conditions | Predicted Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60°C) | High Likelihood of Degradation. Ring-opening to form the corresponding amino acid. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60°C) | High Likelihood of Degradation. Saponification of the amide bond, leading to ring-opening. |
| Oxidation | 3% H₂O₂, room temperature | Possible Degradation. The molecule may show some sensitivity to strong oxidizing agents. |
| Thermal | Dry Heat (e.g., 80°C) | Likely Stable. The compound is expected to be thermally stable under typical conditions, but high heat may induce degradation. |
| Photolytic | High-intensity light (ICH Q1B guidelines) | Possible Degradation. The potential for photodegradation should be assessed. |
Experimental Protocol: Formal Stability Study
A formal stability study is required for regulatory purposes and to establish a product's shelf-life and storage conditions.[21][22] The protocol must be well-defined, following established guidelines such as those from the International Council for Harmonisation (ICH).[17]
Objective: To evaluate the stability of this compound over time under specified storage conditions.
Materials:
-
At least three primary batches of this compound.[17]
-
Appropriate, sealed containers that mimic the proposed storage system.[22]
-
Calibrated stability chambers set to ICH-recommended conditions.
-
Validated stability-indicating analytical method (typically HPLC).
Procedure:
-
Batch Selection & Packaging: Place samples from at least three representative batches into the chosen container closure system.[17][20]
-
Initial Analysis (T=0): Perform a complete analysis of the samples at the start of the study to establish the initial baseline for all quality attributes (e.g., purity, assay, appearance).
-
Storage: Place the packaged samples into stability chambers under the following conditions (as per ICH Q1A guidelines):
-
Testing Frequency: Pull samples from the chambers for analysis at predetermined time points.[16]
-
Analysis: At each time point, analyze the samples for key stability attributes, including:
-
Assay (potency of the active substance).
-
Purity (presence of degradation products).
-
Appearance (changes in color or physical state).
-
-
Data Evaluation: Evaluate the data to identify any trends. Significant changes in accelerated conditions may trigger the need for intermediate condition testing (e.g., 30°C/65% RH).[22] The results are used to establish a retest period or shelf life.[21]
Caption: Diagram 2: Formal Stability Study Workflow.
Conclusion
The physicochemical characteristics of this compound, specifically its solubility and stability, are paramount to its successful application in research and development. Based on its structural properties and data from close analogs, it is predicted to be a highly versatile, polar solvent, miscible with water and a broad range of organic solvents. The primary stability concern is the potential for hydrolytic degradation of the lactam ring under acidic or basic conditions.
The protocols detailed in this guide provide a robust framework for the empirical validation of these properties. Adherence to these systematic, scientifically-grounded methodologies will ensure the generation of high-quality, reliable data, enabling scientists to confidently utilize this compound in their work and meet rigorous regulatory standards.
References
-
Stability Testing of Pharmaceutical Products. (2012). 16
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. 21
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Central Administration for Pharmaceutical Products. 22
-
Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. 20
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). 17
-
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide solubility and stability issues. (2025). BenchChem. 7
-
N-Ethyl-2-pyrrolidone. Solubility of Things. 3
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. 9
-
(5R)-5-ethylpyrrolidin-2-one. PubChem. 2
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. 23
-
Interlaboratory Validation of Small-Scale Solubility and Dissolution Measurements of Poorly Water-Soluble Drugs. (2016). PubMed. 24
-
Procedure for solubility testing of NM suspension. (2016). 12
-
New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids. (2021). Frontiers. 14
-
Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2018). PMC - NIH. 25
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. 8
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone. 6
-
N-Methyl-2-pyrrolidone. Wikipedia. 4
-
HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies. 10
-
N-ethyl-pyrrolidone; ethylpyrrolidone. atamankimya.com. 1
-
N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Analytical Method. 11
-
An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. BenchChem. 5
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. (2010). PubMed. 15
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. 26
-
Standard Operating Procedure for solubility testing. (2021). European Union. 13
-
Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. 27
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021). MDPI. 19
-
Pesticide Degradation Mechanisms and Environmental Activation. (1991). Iowa State University Digital Repository. 18
-
SAFETY DATA SHEET - N-Ethyl-2-pyrrolidone. (2009). Fisher Scientific. 28
-
N-ethyl-2-pyrrolidone. PubChem. 29
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. (5R)-5-ethylpyrrolidin-2-one | C6H11NO | CID 13301951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uni-muenster.de [uni-muenster.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. Analytical Method [keikaventures.com]
- 12. materialneutral.info [materialneutral.info]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 19. mdpi.com [mdpi.com]
- 20. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 21. www3.paho.org [www3.paho.org]
- 22. edaegypt.gov.eg [edaegypt.gov.eg]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Interlaboratory Validation of Small-Scale Solubility and Dissolution Measurements of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrrolidinone Alkaloids: A Comprehensive Technical Guide to Their Discovery, Natural Occurrence, and Synthesis
Abstract
The pyrrolidinone ring system, a five-membered lactam, is a privileged scaffold in a diverse array of natural products known as pyrrolidinone alkaloids. These compounds, isolated from a wide spectrum of terrestrial and marine organisms, exhibit a remarkable range of biological activities, making them compelling targets for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and chemical synthesis of major classes of pyrrolidinone alkaloids. By elucidating the underlying chemistry and biology of these fascinating molecules, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of natural products.
Introduction: Defining the Pyrrolidinone Alkaloid Landscape
Alkaloids are a vast and structurally diverse group of naturally occurring nitrogen-containing organic compounds. Within this superclass, the pyrrolidinone alkaloids are distinguished by the presence of a 2-pyrrolidinone core, a five-membered ring containing a nitrogen atom and a carbonyl group at the adjacent position. It is crucial to differentiate this class from the closely related pyrrolidine and pyrrolizidine alkaloids.
-
Pyrrolidine alkaloids feature a saturated five-membered nitrogen-containing ring without the carbonyl group. A classic example is nicotine.
-
Pyrrolizidine alkaloids are characterized by a bicyclic structure consisting of two fused five-membered rings sharing a nitrogen atom at the bridgehead.
-
Pyrrolidinone alkaloids , the focus of this guide, possess the characteristic lactam functionality within the five-membered ring.
The presence of the polar lactam group imparts distinct chemical properties to pyrrolidinone alkaloids, influencing their solubility, reactivity, and biological target interactions. This guide will delve into the major families of pyrrolidinone alkaloids, tracing their journey from natural sources to the laboratory.
Natural Occurrence and Discovery: A World of Structural Diversity
Pyrrolidinone alkaloids are biosynthesized by a remarkable variety of organisms, from marine invertebrates and their associated microorganisms to terrestrial plants and fungi. This widespread distribution has led to the discovery of a rich tapestry of chemical structures with significant biological activities.
Marine Origins: Sponges and Tunicates
The marine environment has proven to be a particularly prolific source of complex pyrrolidinone-containing alkaloids.
-
The Lamellarins: First isolated in 1985 from the prosobranch mollusc Lamellaria sp., the lamellarins are a large family of polyaromatic pyrrole alkaloids.[1] Structurally, they are based on a 3,4-diarylpyrrole-2-carboxylic acid core. To date, over 50 lamellarins have been identified from various marine organisms, including mollusks, tunicates, and sponges.[2] These compounds are known for their potent cytotoxicity against a range of cancer cell lines.[1] A detailed protocol for the extraction and purification of lamellarins from the tunicate Didemnum abradatum is provided in Section 5.1.
-
The Batzelladines: This class of polycyclic guanidine alkaloids was first discovered in the Caribbean sponge Batzella sp.[3] The batzelladines are characterized by complex fused ring systems that often include a pyrrolidinone moiety. These compounds have attracted significant attention due to their anti-HIV activity, specifically their ability to inhibit the binding of the HIV envelope glycoprotein gp120 to the human CD4 receptor.[4]
Terrestrial Plants: A Diverse Chemical Arsenal
While marine organisms are a rich source, terrestrial plants also produce a variety of pyrrolidinone alkaloids.
-
Cotinine: Perhaps the most well-known pyrrolidinone alkaloid, cotinine is the primary metabolite of nicotine.[5] It is found in tobacco and is commonly used as a biomarker for tobacco smoke exposure.[5] While less pharmacologically active than nicotine, cotinine is being investigated for potential therapeutic applications.[6]
-
Orixa japonica Alkaloids: A novel pyrrolidinone alkaloid, (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one, was isolated from the root barks of Orixa japonica.[7] This compound has demonstrated notable larvicidal and nematicidal activities.[7]
Fungal Metabolites: A Growing Frontier
Fungi, particularly those from marine environments, are increasingly recognized as a source of novel pyrrolidinone alkaloids.
-
Penicillium Species: Various species of the fungus Penicillium, isolated from marine organisms like the brown alga Xiphophora gladiata and mangrove ecosystems, produce a range of pyrrolidinone and pyrrolizidinone alkaloids.[8][9] These compounds have shown a spectrum of biological activities, including antimicrobial and glucose uptake-enhancing properties.[9][10]
-
Aspergillus aegyptiacus: This fungus has yielded new pyrrolidinone alkaloids, aegyptolidines A and B, which have demonstrated cytotoxic activity.[11]
The following table summarizes the natural sources and primary biological activities of selected pyrrolidinone alkaloids.
| Alkaloid Class/Compound | Natural Source | Organism Type | Primary Biological Activity | Reference(s) |
| Lamellarins | Lamellaria sp., Didemnum sp. | Mollusc, Tunicate | Cytotoxicity, Topoisomerase I inhibition | [1][2] |
| Batzelladines | Batzella sp., Monanchora sp. | Sponge | Anti-HIV, Cytotoxicity | [3][4] |
| Cotinine | Nicotiana tabacum (metabolite) | Plant | Nicotine metabolite, Biomarker | [5] |
| Orixa japonica Alkaloid | Orixa japonica | Plant | Larvicidal, Nematicidal | [7] |
| Penicipyrrolidines | Penicillium sp. | Fungus | Antimicrobial, Glucose uptake enhancement | [9][10] |
| Aegyptolidines | Aspergillus aegyptiacus | Fungus | Cytotoxicity | [11] |
Biosynthesis: The Molecular Machinery of Pyrrolidinone Formation
The biosynthetic pathways leading to pyrrolidinone alkaloids are as diverse as their structures and origins. While the complete enzymatic cascades are not fully elucidated for all classes, key steps in the formation of the pyrrolidinone ring are beginning to be understood.
The Cotinine Pathway: A Case of Enzymatic Oxidation
The formation of cotinine from nicotine is a well-studied example of pyrrolidinone ring biosynthesis. This two-step process occurs primarily in the liver.
-
Oxidation to Nicotine-Δ¹'(⁵')-iminium Ion: The first and rate-limiting step is the oxidation of the pyrrolidine ring of nicotine. This reaction is catalyzed by cytochrome P450 enzymes, with CYP2A6 being the primary enzyme in humans.[8]
-
Conversion to Cotinine: The resulting nicotine-Δ¹'(⁵')-iminium ion is then further oxidized to cotinine by a cytosolic aldehyde oxidase.[8]
The efficiency of these enzymatic steps can vary between individuals due to genetic polymorphisms in the CYP2A6 enzyme.[12]
Caption: Biosynthetic conversion of nicotine to cotinine.
Biosynthesis in Marine and Fungal Systems: A Putative Polyketide-Peptide Pathway
For more complex pyrrolidinone alkaloids like those found in fungi and marine organisms, the biosynthetic logic is often proposed to involve a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) machinery.[9] In this model, the pyrrolidinone ring is formed from an amino acid precursor, typically proline or ornithine, which is incorporated by the NRPS module. The subsequent cyclization and oxidation to form the lactam are catalyzed by specific domains within the enzymatic complex. The final structure is then often further modified by tailoring enzymes that introduce features such as hydroxylation, methylation, and glycosylation.
Caption: Generalized PKS-NRPS pathway for pyrrolidinone alkaloid biosynthesis.
Chemical Synthesis: Strategies for Assembling the Pyrrolidinone Core
The structural complexity and potent biological activity of pyrrolidinone alkaloids have made them attractive targets for total synthesis. Organic chemists have devised numerous elegant strategies to construct these molecules, providing access to larger quantities for biological evaluation and enabling the synthesis of analogs with improved properties.
Synthesis of Lamellarins
The synthesis of the lamellarin core typically focuses on the construction of the central, highly substituted pyrrole ring. A variety of methods have been employed, including:
-
Paal-Knorr Pyrrole Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
-
Van Leusen Reaction: The reaction of a tosylmethyl isocyanide (TosMIC) with an activated alkene in the presence of a base.
-
Metal-Catalyzed Cross-Coupling Reactions: Suzuki and Stille couplings are frequently used to introduce the aryl substituents onto a pre-formed pyrrole ring.[13]
One notable synthesis of lamellarin G trimethyl ether was achieved with an overall yield of 18% over 12 steps.[14]
Synthesis of Batzelladines
The synthesis of the batzelladine alkaloids is a formidable challenge due to their intricate polycyclic guanidine structures. Key strategies that have been successfully applied include:
-
Tethered Biginelli Condensation: This powerful reaction has been used to construct the tricyclic guanidine fragments of the batzelladines in an enantioselective manner.[1][15]
-
1,3-Dipolar Cycloaddition: This reaction is employed to form the 2,5-disubstituted pyrrolidine ring system.[15]
-
Aza-Michael Addition Cascade: A convergent strategy to access the polycyclic guanidinium core has been developed.[5]
An enantioselective total synthesis of batzelladine F was accomplished in 15 steps with an overall yield of 1.7%.[1]
Experimental Protocols
This section provides representative experimental protocols for the isolation and purification of pyrrolidinone alkaloids from natural sources. These protocols are intended as a guide and may require optimization depending on the specific source material and target compound.
Isolation of Lamellarins from the Tunicate Didemnum abradatum
This protocol is adapted from a published procedure for the isolation of lamellarin D and lamellarin T.[1]
1. Extraction: a. Immediately after collection, immerse the tunicate specimens in a hydroalcoholic solution of ethanol and water (1:1, v/v). b. On the same day, concentrate the mixture in vacuo to obtain an aqueous suspension. c. Freeze-dry the aqueous suspension to yield a dry solid residue.
2. Purification: a. The crude extract is subjected to further purification using high-performance liquid chromatography (HPLC). b. A reverse-phase C18 column is typically used. c. A gradient elution system of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA), is employed to separate the individual lamellarins. d. Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the target compounds. e. Fractions containing the pure lamellarins are combined and the solvent is removed in vacuo to yield the purified alkaloids.
Reported Yields:
-
Lamellarin D: 0.021‰
-
Lamellarin T: 0.305‰
Conclusion and Future Perspectives
The pyrrolidinone alkaloids represent a structurally diverse and biologically significant class of natural products. Their discovery from a wide array of natural sources continues to provide novel chemical entities with potent pharmacological activities. While significant progress has been made in the total synthesis of these complex molecules, the elucidation of their biosynthetic pathways, particularly the enzymatic machinery responsible for the formation of the pyrrolidinone ring in complex marine and fungal alkaloids, remains a fertile area for future research. A deeper understanding of their biosynthesis could pave the way for synthetic biology approaches to produce these valuable compounds in a more sustainable and scalable manner. The continued exploration of the chemical space occupied by the pyrrolidinone alkaloids holds great promise for the discovery of new therapeutic agents to address a range of human diseases.
References
-
Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach. (2025). PMC. [Link]
-
Enantioselective Total Synthesis of Batzelladine F and Definition of Its Structure. (n.d.). PMC. [Link]
-
Synthetic Approaches to the Lamellarins—A Comprehensive Review. (n.d.). PMC. [Link]
-
Lamellarin alkaloids: Isolation, synthesis, and biological activity. (2020). PubMed. [Link]
-
Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. (2022). MDPI. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). No source found.
-
Chemists' Guide to Batzelladine Synthesis. (n.d.). Scribd. [Link]
-
Total synthesis of batzelladine D. (2002). PubMed. [Link]
-
Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. (2021). PMC. [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. (n.d.). OUCI. [Link]
-
Lamellarin alkaloids: Isolation, synthesis, and biological activity | Request PDF. (n.d.). ResearchGate. [Link]
-
Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. (n.d.). ACS Publications. [Link]
-
Pyrrolidine alkaloids. (n.d.). Wikipedia. [Link]
-
Synthesis of the Marine Pyrroloiminoquinone Alkaloids, Discorhabdins. (2010). PMC. [Link]
-
Metabolism of nicotine and cotinine by human cytochrome P450 2A13. (n.d.). ResearchGate. [Link]
-
Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake. (2025). MDPI. [Link]
-
Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake. (2025). PubMed. [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. (2025). ResearchGate. [Link]
-
New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells. (2022). PMC. [Link]
-
Isolation, Bioactivities, and Synthesis of Lamellarin Alkaloids: A Review. (n.d.). ResearchGate. [Link]
-
Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. (n.d.). PMC. [Link]
- Isolation of 2-pyridone alkaloids from a New Zealand marine-derived penicillium species. (n.d.). No source found.
- Pyrrolizidine and Piperidine Alkaloids. (n.d.). No source found.
-
Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. (n.d.). PMC. [Link]
-
Aegyptolidines A and B: New pyrrolidine alkaloids from the fungus Aspergillus aegyptiacus | Request PDF. (n.d.). ResearchGate. [Link]
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). No source found.
-
Batzella, Crambe and Monanchora: Highly Prolific Marine Sponge Genera Yielding Compounds with Potential Applications for Cancer and Other Therapeutic Areas. (n.d.). PubMed Central. [Link]
-
Structures of selected types of pyrrolizidine alkaloids. (n.d.). ResearchGate. [Link]
-
Bioactivities of a New Pyrrolidine Alkaloid from the Root Barks of Orixa japonica. (2016). MDPI. [Link]
-
Synthetic Approaches to the Lamellarins—A Comprehensive Review. (n.d.). PMC. [Link]
-
Qualitative Determination of the Pyrrolizidine Alkaloids in Different Traditional Medicinal Plants. (n.d.). IOSR Journal. [Link]
-
(PDF) Synthetic Approaches to the Lamellarins—A Comprehensive Review. (n.d.). ResearchGate. [Link]
-
Synthesis of the marine pyrroloiminoquinone alkaloids, discorhabdins. (2010). PubMed. [Link]
-
Marine Pyrrole Alkaloids. (n.d.). MDPI. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]
Sources
- 1. Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. A convergent approach to batzelladine alkaloids. Total syntheses of (+)-batzelladine E, (-)-dehydrobatzelladine C, and (+)-batzelladine K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkaloids from Marine Fungi: Promising Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total synthesis of batzelladine D - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of (R)-5-Ethylpyrrolidin-2-one
Abstract: This document provides a comprehensive technical guide for the enantioselective synthesis of (R)-5-Ethylpyrrolidin-2-one, a valuable chiral building block in pharmaceutical and agrochemical development. The primary focus is a detailed protocol for a state-of-the-art ruthenium-catalyzed asymmetric reductive amination of a γ-keto ester. This method offers high yields and excellent enantioselectivity. Alternative synthetic strategies, including biocatalytic and chiral auxiliary-based approaches, are also discussed to provide a broader context for researchers. This guide is intended for chemists in research and development who require a robust and scalable method for producing this enantiopure lactam.
Introduction: The Significance of Chiral Pyrrolidinones
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including many FDA-approved pharmaceuticals.[1] The stereochemistry of substituents on this five-membered nitrogen-containing heterocycle is often critical for its therapeutic efficacy. (R)-5-Ethylpyrrolidin-2-one is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its enantiopure form is essential for ensuring the desired pharmacological activity and minimizing potential off-target effects associated with the other enantiomer. The development of efficient and scalable methods for the asymmetric synthesis of such chiral lactams is, therefore, a topic of significant interest in medicinal and process chemistry.
Strategic Approaches to the Asymmetric Synthesis of 5-Substituted Pyrrolidin-2-ones
Several strategies have been developed for the enantioselective synthesis of 5-substituted pyrrolidin-2-ones. The choice of method often depends on factors such as substrate availability, desired scale, and the required level of enantiopurity. The main approaches can be broadly categorized as:
-
Catalytic Asymmetric Hydrogenation/Reductive Amination: This is one of the most efficient and atom-economical methods. A prochiral substrate, such as a γ-keto acid or ester, is converted directly to the chiral lactam in the presence of a chiral catalyst and a reducing agent. Ruthenium-based catalysts with chiral phosphine ligands have proven to be particularly effective for this transformation.[2][3]
-
Biocatalysis: The use of enzymes, such as lipases or dehydrogenases, can offer exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions. This can be achieved through kinetic resolution of a racemic mixture or by asymmetric reduction of a prochiral precursor.[2]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed. While effective, this method is often less atom-economical due to the stoichiometric use of the chiral auxiliary.[4][5]
-
Organocatalysis: Small organic molecules can be used as catalysts to promote enantioselective reactions. For the synthesis of chiral pyrrolidines, organocatalysts have been employed in various transformations, including Michael additions and aldol reactions.[6][7][8]
This application note will focus on a detailed protocol for the ruthenium-catalyzed asymmetric reductive amination, given its high efficiency and scalability.
Featured Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination for (R)-5-Ethylpyrrolidin-2-one
This protocol is adapted from the highly successful asymmetric reductive amination of levulinic acid derivatives.[2] The synthesis proceeds via a one-pot reaction where the γ-keto ester is reductively aminated and subsequently cyclizes to form the desired lactam.
Reaction Scheme
Caption: Asymmetric reductive amination of ethyl 4-oxohexanoate.
Materials and Methods
| Reagent/Material | Grade | Supplier | Comments |
| Ethyl 4-oxohexanoate | ≥98% | Commercially Available | Starting material. |
| [RuCl2(p-cymene)]2 | 98% | Commercially Available | Ruthenium precursor. |
| (R)-Xyl-BINAP | 98% | Commercially Available | Chiral phosphine ligand. |
| (R,R)-DPEN | 99% | Commercially Available | Chiral diamine ligand. |
| Ammonia | 7N solution in MeOH | Commercially Available | Nitrogen source. |
| Hydrogen Gas | High Purity | In-house supply | Reducing agent. |
| Methanol | Anhydrous | Commercially Available | Solvent. |
| Dichloromethane | Anhydrous | Commercially Available | Solvent for workup. |
| Sodium Sulfate | Anhydrous | Commercially Available | Drying agent. |
Experimental Protocol
Catalyst Preparation (in-situ):
-
In a glovebox, to a flame-dried Schlenk flask, add [RuCl2(p-cymene)]2 (0.01 mmol, 6.1 mg) and (R)-Xyl-BINAP (0.022 mmol, 15.1 mg).
-
Add anhydrous, degassed methanol (2.0 mL) and stir the mixture at 60 °C for 30 minutes.
-
To the resulting orange solution, add (R,R)-DPEN (0.02 mmol, 4.2 mg) and continue stirring at 60 °C for another 30 minutes to form the active catalyst solution.
Asymmetric Reductive Amination:
-
In a separate vessel, dissolve ethyl 4-oxohexanoate (1.0 mmol, 158.2 mg) in methanol (2.0 mL).
-
Transfer the substrate solution and the freshly prepared catalyst solution to a high-pressure autoclave equipped with a magnetic stir bar.
-
Add a 7N solution of ammonia in methanol (2.0 mL, 14 mmol).
-
Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave and purge with argon.
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-5-Ethylpyrrolidin-2-one as a colorless oil.
Characterization and Analysis
-
Yield: Determine the isolated yield after purification. Expected yields are typically in the range of 80-90%.[2]
-
Enantiomeric Excess (ee): The ee should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar).
-
Spectroscopic Data: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Insights
The proposed catalytic cycle for the ruthenium-catalyzed asymmetric reductive amination involves several key steps.
Caption: Simplified catalytic cycle for asymmetric reductive amination.
The reaction begins with the condensation of the keto ester with ammonia to form an imine or enamine intermediate. This intermediate then coordinates to the chiral ruthenium catalyst. The key stereodetermining step is the asymmetric transfer of a hydride from the metal center to the imine carbon. The resulting chiral amine undergoes intramolecular cyclization to yield the final lactam product and regenerate the active catalyst. The chirality of the diphosphine and diamine ligands creates a chiral environment around the ruthenium center, which directs the hydride transfer to one face of the imine, leading to the formation of one enantiomer in excess.
Alternative Synthetic Routes
While the featured protocol is highly effective, other methods can also be employed for the synthesis of (R)-5-Ethylpyrrolidin-2-one.
Biocatalytic Reductive Amination
Enzymes, particularly imine reductases (IREDs) or amino acid dehydrogenases, can catalyze the asymmetric reductive amination of γ-keto acids with high enantioselectivity. This approach offers the benefits of mild reaction conditions (room temperature, neutral pH) and excellent stereocontrol.
Caption: Biocatalytic synthesis of the target lactam.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary, such as a derivative of phenylglycinol, can be an effective strategy for controlling the stereochemistry of the 5-position.[9] In this approach, the chiral auxiliary is first condensed with a suitable precursor to form a chiral imine or N-acyliminium ion equivalent.[4][10] Nucleophilic addition of an ethyl group (e.g., from an organometallic reagent) proceeds with high diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary and cyclization affords the desired enantiopure lactam.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, catalyst deactivation, or issues with workup. | Increase reaction time or temperature. Ensure all reagents and solvents are anhydrous and degassed. Optimize purification conditions. |
| Low Enantioselectivity | Impure chiral ligands, incorrect catalyst preparation, or non-optimal reaction conditions. | Use high-purity ligands. Ensure proper in-situ catalyst formation. Screen different solvents, temperatures, and pressures. |
| Side Product Formation | Over-reduction or other competing reactions. | Adjust hydrogen pressure and reaction temperature. Use a more selective catalyst system if necessary. |
Conclusion
The ruthenium-catalyzed asymmetric reductive amination of ethyl 4-oxohexanoate represents a highly efficient, scalable, and enantioselective method for the synthesis of (R)-5-Ethylpyrrolidin-2-one. This protocol provides a reliable pathway for obtaining this valuable chiral building block in high yield and optical purity. The discussion of alternative synthetic routes, such as biocatalysis and the use of chiral auxiliaries, offers researchers additional strategies to consider based on their specific needs and available resources. Careful optimization of reaction parameters and adherence to the detailed protocol will enable the successful synthesis of the target molecule for applications in drug discovery and development.
References
-
Baussanne, I., Chiaroni, A., & Royer, J. (2001). Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Tetrahedron: Asymmetry, 12(8), 1219–1224. [Link]
-
Garrido, M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(6), 835-851. [Link]
-
Łastawiecka, E., & Szwaczko, K. (2024). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Symmetry, 16(1), 82. [Link]
-
Shi, Y., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 22(7), 2628–2633. [Link]
-
Royer, J., et al. (2001). Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Tetrahedron: Asymmetry, 12(8), 1219-1224. [Link]
-
Zhang, W., et al. (2019). A convenient route to chiral γ-lactones via asymmetric hydrogenation of γ-ketoesters using the RuCl3–BINAP–HCl catalytic system. Tetrahedron, 75(26), 3643-3649. [Link]
-
Li, J., et al. (2021). Study on asymmetric hydrogenation of γ-keto acid catalyzed by Ni/Zn. Chinese Journal of Organic Chemistry, 41(1), 241-249. [Link]
-
Di Mola, A., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8213. [Link]
-
Gawronski, J., & Gajewy, J. (2014). Chiral Auxiliaries in Asymmetric Synthesis. Comprehensive Organic Synthesis II, 1-46. [Link]
-
Torborg, C., & Beller, M. (2009). 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. Advanced Synthesis & Catalysis, 351(16), 2641-2444. [Link]
-
Mielgo, A., & Palomo, C. (2007). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry – A European Journal, 13(3), 972-983. [Link]
-
Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(4), 1438-1452. [Link]
-
Kano, T., et al. (2009). Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures. Organic Letters, 11(9), 2027–2029. [Link]
-
Companyó, X., et al. (2008). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications, (43), 5572-5574. [Link]
-
Ohkuma, T., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society, 128(27), 8724–8725. [Link]
-
Kuwano, R., et al. (2004). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters, 6(14), 2413–2415. [Link]
-
Wang, Y., et al. (2021). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, 8(24), 6858-6863. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. Current Organic Synthesis, 20(6), 634-655. [Link]
-
Yu, R. T., & Rovis, T. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 131(44), 16133–16142. [Link]
-
Asymmetric hydrogenation. (2023, November 29). In Wikipedia. [Link]
-
Stoltz, B. M., & Spino, C. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940. [Link]
-
Ohkuma, T., et al. (2006). The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 128(27), 8724-8725. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent / Tetrahedron: Asymmetry, 2001 [sci-hub.st]
Application Note: A Guide to the Stereoselective Synthesis of (S)-5-Ethylpyrrolidin-2-one via Ruthenium-Catalyzed Asymmetric Reductive Amination
Abstract: (S)-5-Ethylpyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, notably as a key precursor for anticonvulsant drugs and other neurologically active agents. The stereocenter at the C5 position is critical for biological activity, making enantioselective synthesis a primary objective for pharmaceutical development. This application note provides a comprehensive guide to a modern, efficient, and highly stereoselective synthesis of (S)-5-Ethylpyrrolidin-2-one. We focus on the direct asymmetric reductive amination of ethyl 4-oxohexanoate, a derivative of bio-renewable levulinic acid, utilizing a chiral Ruthenium/bisphosphine catalytic system. This document outlines the underlying chemical principles, provides a detailed experimental protocol, and discusses the critical parameters that ensure high yield and enantiopurity.
Introduction: The Importance of Chiral γ-Lactams
The γ-lactam moiety, specifically the pyrrolidin-2-one ring system, is a privileged scaffold in pharmaceutical sciences. Its presence in a multitude of clinically significant drugs underscores its importance. The stereochemistry of substituents on the pyrrolidinone ring often dictates the molecule's interaction with biological targets, leading to profound differences in efficacy and safety between enantiomers. (S)-5-Ethylpyrrolidin-2-one serves as a crucial intermediate, for instance, in the synthesis of Levetiracetam analogues, where the (S)-configuration is essential for its therapeutic effect. Consequently, the development of robust and scalable methods to produce this intermediate in high enantiomeric purity is of paramount importance.
Comparative Overview of Synthetic Strategies
Several distinct strategies have been developed for the synthesis of chiral 5-substituted pyrrolidin-2-ones. The choice of method often involves a trade-off between starting material availability, scalability, and catalytic efficiency.
-
Chiral Pool Synthesis: A classical and reliable approach involves utilizing naturally occurring chiral molecules as starting materials. (S)-Glutamic acid can be converted to (S)-pyroglutamic acid, which then serves as a versatile synthon.[1][2] While this method provides excellent stereochemical control, it relies on stoichiometric amounts of the chiral precursor and may require multiple synthetic steps to introduce the desired ethyl group.[3][4]
-
Asymmetric Hydrogenation of Unsaturated Precursors: Modern catalytic methods offer high efficiency and atom economy. One powerful technique is the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated γ-lactams.[5][6] This approach requires the prior synthesis of the unsaturated substrate but can deliver high enantioselectivities with very low catalyst loadings.
-
Biocatalysis: The use of enzymes, such as keto reductases or transaminases, provides an environmentally benign route with often exceptional levels of stereoselectivity (>99% ee).[7][8] Biocatalytic reductive amination of γ-keto acids is a promising strategy, though it may require extensive screening to identify a suitable enzyme and optimization of reaction conditions (pH, temperature, co-factors).
-
Catalytic Asymmetric Reductive Amination (CARA): This strategy has emerged as a highly effective and direct method. It involves the one-pot reaction of a γ-keto acid or ester with an amine source and hydrogen gas in the presence of a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those modified with chiral bisphosphine ligands, have demonstrated remarkable performance in the direct asymmetric reductive amination of levulinic acid derivatives to yield chiral 5-methylpyrrolidin-2-one.[7][9] This approach is highly attractive due to its convergence, high enantioselectivity, and the use of readily available, often bio-based, starting materials.
Given its efficiency, high stereoselectivity, and convergence, this guide will focus on the Ruthenium-catalyzed Asymmetric Reductive Amination of ethyl 4-oxohexanoate.
Featured Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination
This section details the synthesis of (S)-5-Ethylpyrrolidin-2-one from ethyl 4-oxohexanoate (ethyl-ethyl-levulinate).
Principle and Rationale
The core of this transformation is a one-pot, two-step process that occurs within a single catalytic cycle. The reaction begins with the asymmetric hydrogenation of the ketone moiety in ethyl 4-oxohexanoate to a chiral γ-hydroxy ester, followed by an in-situ amination and subsequent intramolecular cyclization (lactamization) to yield the final product.
Causality behind Experimental Choices:
-
Catalyst: A Ruthenium(II) complex bearing a chiral bisphosphine ligand (e.g., a derivative of BINAP or SEGPHOS) is selected. Ruthenium is highly effective for ketone hydrogenation, and the chiral ligand creates a sterically defined environment around the metal center.[7] This chiral pocket forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol intermediate.
-
Hydrogen Source: Molecular hydrogen (H₂) is the ideal reductant, as its only byproduct is water (formed during catalyst activation/turnover), making it a green and atom-economical choice.
-
Amine Source: Ammonia or an ammonia surrogate (e.g., ammonium trifluoroacetate) is used. The reaction proceeds via the intermediate alcohol, which is then aminated. The subsequent spontaneous intramolecular cyclization is driven by the favorable formation of the five-membered lactam ring.
-
Solvent: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to be superior solvents for this transformation.[7] They can stabilize the catalytic species, enhance reaction rates, and improve enantioselectivity through hydrogen bonding interactions.
Experimental Workflow
The overall process is a streamlined, one-pot synthesis that minimizes intermediate handling and purification steps.
Caption: High-level workflow for the one-pot synthesis.
Detailed Catalytic Mechanism
The reaction proceeds through a dynamic catalytic cycle where the chiral ruthenium complex orchestrates the stereoselective transformation.
Caption: Simplified catalytic cycle for asymmetric ketone hydrogenation.
Detailed Experimental Protocol
Safety Precaution: This procedure involves the use of a high-pressure hydrogenation reactor and flammable solvents. All operations should be conducted in a certified fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Materials & Reagents:
-
Ethyl 4-oxohexanoate (Substrate, >98% purity)
-
[RuCl(p-cymene)((S)-SEGPHOS)]Cl (Catalyst precursor)
-
Ammonium trifluoroacetate (NH₄TFA) (Amine source)
-
2,2,2-Trifluoroethanol (TFE), anhydrous grade (Solvent)
-
Hydrogen gas (H₂), high purity grade
-
Standard glassware, magnetic stir bars
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the vessel thoroughly with an inert gas (Nitrogen or Argon).
-
Charging the Reactor: In a glovebox or under an inert atmosphere, add the Ruthenium catalyst precursor (e.g., 0.005 mol% relative to the substrate) and ammonium trifluoroacetate (1.5 equivalents) to the autoclave vessel.
-
Addition of Substrate and Solvent: Add anhydrous TFE to the vessel to achieve a substrate concentration of approximately 0.5 M. Add the ethyl 4-oxohexanoate (1.0 equivalent).
-
Sealing and Purging: Seal the autoclave securely. Remove it from the glovebox and place it in the designated reaction area. Purge the reactor by pressurizing with H₂ gas to ~10 bar and then carefully venting (repeat 3-5 times) to ensure the removal of all air.
-
Reaction Execution: Pressurize the reactor to the desired H₂ pressure (e.g., 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80 °C). Maintain these conditions for the duration of the reaction (typically 12-24 hours).
-
Monitoring the Reaction: (Optional) If the reactor setup allows, reaction progress can be monitored by taking aliquots at intervals and analyzing them by GC or HPLC to determine substrate conversion and product formation.
-
Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in the fume hood.
-
Workup: Open the reactor and transfer the reaction mixture to a round-bottom flask. Concentrate the mixture under reduced pressure to remove the TFE solvent.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure to yield (S)-5-Ethylpyrrolidin-2-one as an oil or low-melting solid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) using chiral HPLC or GC analysis.
Data Summary and Expected Results
The following table summarizes representative data for the asymmetric reductive amination of γ-keto esters using similar ruthenium-based catalytic systems.[7]
| Catalyst System | Ligand | S/C Ratio | P (H₂) [bar] | T [°C] | Time [h] | Yield [%] | ee [%] |
| Ru/Bisphosphine | (S)-BINAP | 2000:1 | 50 | 80 | 24 | ~85 | >95 |
| Ru/Bisphosphine | (S)-SEGPHOS | 2000:1 | 50 | 80 | 20 | ~89 | >96 |
| Ru/Bisphosphine | (S)-Xyl-PhanePhos | 1000:1 | 40 | 60 | 16 | ~92 | >98 |
Note: Data is representative for this class of reaction and serves as a target for optimization. Actual results may vary based on specific conditions and substrate purity.
Troubleshooting and Key Considerations
-
Low Conversion:
-
Cause: Inactive catalyst or insufficient reaction time/temperature.
-
Solution: Ensure all reagents and solvents are anhydrous and the system is free of oxygen, which can deactivate the catalyst. Consider increasing reaction time, temperature, or catalyst loading.
-
-
Low Enantioselectivity (ee):
-
Cause: Impurities in the substrate or solvent; incorrect catalyst/ligand choice; reaction temperature too high.
-
Solution: Use high-purity starting materials. Screen different chiral ligands. Running the reaction at a lower temperature can sometimes improve enantioselectivity, albeit at the cost of a longer reaction time.
-
-
Side Product Formation:
-
Cause: Over-reduction of the lactam product to the corresponding pyrrolidine.
-
Solution: Optimize reaction conditions (lower temperature, pressure, or shorter reaction time) to favor the formation of the lactam.
-
Conclusion
The Ruthenium-catalyzed asymmetric reductive amination represents a state-of-the-art method for the synthesis of (S)-5-Ethylpyrrolidin-2-one. This one-pot protocol is highly efficient, scalable, and provides excellent enantioselectivity. By starting from a bio-renewable feedstock derivative and employing an atom-economical catalytic process, this strategy aligns with the principles of green chemistry, offering a robust and sustainable route for the production of this critical pharmaceutical intermediate.
References
-
Title: Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation Source: ACS Catalysis, 2018 URL: [Link]
-
Title: Rhodium-Catalyzed Asymmetric Conjugate Addition to γ-Substituted α,β-Unsaturated γ-Lactams through Dynamic Kinetic Resolution: Asymmetric Synthesis of trans-β,γ-Disubstituted γ-Lactams Source: ACS Catalysis, 2023 URL: [Link]
-
Title: Asymmetric Synthesis of β-substituted γ-lactams via rhodium/diene-catalyzed 1,4-additions: Application to the Synthesis of (R)-baclofen and (R)-rolipram Source: Organic Letters, 2011 URL: [Link]
-
Title: Construction of chiral γ-lactam scaffolds via asymmetric cascade [3 + 2] annulation of N-alkoxyacrylamides catalyzed by a chiral-at-metal rhodium complex Source: Organic Chemistry Frontiers, 2021 URL: [Link]
-
Title: Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential Source: Molecules (MDPI), 2024 URL: [Link]
-
Title: Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent Source: Tetrahedron: Asymmetry, 2001 URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: Molecules (MDPI), 2022 URL: [Link]
-
Title: Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin Source: Synthesis, 2006 URL: [Link]
-
Title: Synthesis of New Optically Active 2-Pyrrolidinones Source: Molecules (MDPI), 2011 URL: [Link]
-
Title: One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3 Source: J-STAGE, 2017 URL: [Link]
-
Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals Source: Molecules (MDPI), 2020 URL: [Link]
-
Title: Ruthenium-catalyzed conversion of levulinic acid to pyrrolidines by reductive amination Source: ChemSusChem, 2011 URL: [Link]
-
Title: Transformation of glutamic acid into 2-pyrrolidone and derivatives thereof Source: ResearchGate (citing Angewandte Chemie), 2020 URL: [Link]
-
Title: One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation Source: ChemCatChem, 2019 URL: [Link]
Sources
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokubai.org [shokubai.org]
- 3. researchgate.net [researchgate.net]
- 4. One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Asymmetric synthesis of β-substituted γ-lactams via rhodium/diene-catalyzed 1,4-additions: application to the synthesis of (R)-baclofen and (R)-rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ruthenium-catalyzed conversion of levulinic acid to pyrrolidines by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in Asymmetric Synthesis: A Guide to 5-Ethylpyrrolidin-2-one as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and economically viable chiral auxiliaries is perpetual. These transient chiral partners are instrumental in guiding the stereochemical outcome of a reaction, ultimately enabling the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development.[1][2] While established auxiliaries like Evans' oxazolidinones and pseudoephedrine have proven their mettle, the exploration of novel scaffolds continues to unearth auxiliaries with unique advantages.[3] This guide introduces 5-Ethylpyrrolidin-2-one, a promising chiral auxiliary, and provides a comprehensive overview of its application in asymmetric synthesis.
While direct literature exclusively detailing the use of this compound is emerging, this document leverages established principles and protocols from closely related 5-substituted pyrrolidin-2-one and other pyrrolidine-based chiral auxiliaries to provide a robust framework for its application.[4][5] The protocols and mechanistic insights presented herein are grounded in authoritative sources and are designed to be a self-validating system for researchers venturing into the use of this versatile auxiliary.
The this compound Auxiliary: A Profile
The efficacy of a chiral auxiliary is predicated on its ability to effectively bias the facial approach of a reagent to a prochiral center. The this compound scaffold offers a compelling combination of features:
-
Stereogenic Center: The chiral center at the 5-position, bearing an ethyl group, provides the necessary steric hindrance to direct incoming reagents.
-
Rigid Lactam Ring: The cyclic amide (lactam) structure imparts conformational rigidity, which is crucial for predictable stereochemical control.
-
Attachment Point: The nitrogen atom of the lactam serves as a convenient point of attachment for acyl, alkyl, or dienophile moieties.
-
Cleavage: The amide bond allows for reliable cleavage under a variety of conditions to release the enantiomerically enriched product and potentially recover the auxiliary.
The synthesis of enantiopure (R)- or (S)-5-Ethylpyrrolidin-2-one can be envisioned through several established routes for 5-substituted pyrrolidinones, often starting from chiral pool materials like glutamic acid or employing asymmetric hydrogenation or enzymatic resolution strategies.[6][7]
Core Applications in Asymmetric Synthesis
Based on the reactivity of analogous pyrrolidinone-based auxiliaries, this compound is anticipated to excel in several key asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. By attaching an acyl group to the nitrogen of this compound, a chiral enolate can be generated, and its subsequent reaction with an electrophile will proceed with high diastereoselectivity.
Mechanistic Rationale:
The stereochemical outcome of the alkylation is dictated by the conformation of the enolate and the steric influence of the 5-ethyl group. The enolate is believed to form a chelated intermediate with a metal cation (e.g., Li⁺), creating a rigid structure. The ethyl group at the 5-position then effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.
Protocol: Asymmetric Alkylation of an N-Acyl-5-Ethylpyrrolidin-2-one (Analogous Protocol)
This protocol is adapted from established procedures for other pyrrolidine-based chiral auxiliaries.[8]
Step 1: Acylation of this compound
-
To a solution of (S)-5-Ethylpyrrolidin-2-one (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the N-acyl-5-ethylpyrrolidin-2-one by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acyl-5-ethylpyrrolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and determine the diastereomeric ratio by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Table 1: Representative Data for Asymmetric Alkylation using Pyrrolidine-Based Auxiliaries (Analogous Systems)
| Electrophile | Base | Diastereomeric Excess (d.e.) | Reference |
| Benzyl bromide | LDA | >95% | [8] |
| Methyl iodide | NaHMDS | >90% | [8] |
| Allyl bromide | KHMDS | >92% | [8] |
Visualization 1: Asymmetric Alkylation Workflow
Caption: Workflow for the asymmetric alkylation using this compound.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. When mediated by a chiral auxiliary, this reaction can be highly diastereoselective.
Mechanistic Rationale:
The stereochemical outcome of the aldol reaction is governed by the formation of a rigid, six-membered Zimmerman-Traxler-like transition state involving the metal enolate and the aldehyde.[9] The ethyl group of the chiral auxiliary directs the approach of the aldehyde to one of the enolate faces, leading to the preferential formation of one diastereomer. The geometry of the enolate (E or Z) plays a crucial role in determining the syn or anti configuration of the aldol adduct.
Protocol: Asymmetric Aldol Reaction (Analogous Protocol)
This protocol is based on established methods for other pyrrolidine-based auxiliaries.
-
Generate the enolate of the N-acyl-5-ethylpyrrolidin-2-one as described in the alkylation protocol (Step 2, points 1 and 2), using a suitable Lewis acid such as TiCl₄ or Sn(OTf)₂ in the presence of a tertiary amine base (e.g., triethylamine or Hünig's base) for Z-enolate formation.
-
Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and determine the diastereomeric ratio by ¹H NMR analysis.
-
Purify the aldol adduct by flash column chromatography.
Table 2: Representative Data for Asymmetric Aldol Reactions with Pyrrolidine-Based Auxiliaries (Analogous Systems)
| Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | TiCl₄ / DIPEA | >98:2 | |
| Isobutyraldehyde | Sn(OTf)₂ / N-ethylpiperidine | >95:5 | |
| Acrolein | MgBr₂·OEt₂ / Et₃N | >90:10 |
Visualization 2: Zimmerman-Traxler Transition State Model
Caption: A simplified Zimmerman-Traxler model for the aldol reaction.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Attaching a dienophile to the this compound auxiliary allows for a highly diastereoselective reaction. A very close analog, (S)-5-(trityloxymethyl)pyrrolidin-2-one, has been shown to be an effective chiral auxiliary in asymmetric Diels-Alder reactions.[4]
Mechanistic Rationale:
The chiral auxiliary creates a sterically biased environment around the dienophile. The ethyl group at the 5-position is expected to block one face of the dienophile, forcing the diene to approach from the less hindered face. The endo transition state is typically favored due to secondary orbital interactions.
Protocol: Asymmetric Diels-Alder Reaction (Analogous Protocol)
This protocol is adapted from the use of (S)-5-(trityloxymethyl)pyrrolidin-2-one as a chiral auxiliary.[4]
-
Preparation of the N-Acryloyl Dienophile: React (S)-5-Ethylpyrrolidin-2-one with acryloyl chloride in the presence of a base like triethylamine to form the N-acryloyl derivative.
-
Cycloaddition:
-
Dissolve the N-acryloyl-5-ethylpyrrolidin-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature.
-
Add the diene (e.g., cyclopentadiene, 2-3 eq).
-
A Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq) can be added at low temperature (-78 °C) to enhance reactivity and selectivity.
-
Stir the reaction for several hours at the appropriate temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Perform an aqueous workup and extract the product.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis after cleavage of the auxiliary.
-
Purify the cycloadduct by flash column chromatography.
-
Table 3: Representative Data for Asymmetric Diels-Alder Reactions with a 5-Substituted Pyrrolidin-2-one Auxiliary
| Diene | Lewis Acid | Diastereomeric Excess (endo) | Reference |
| Cyclopentadiene | Et₂AlCl | >98% | [4] |
| Isoprene | BF₃·OEt₂ | >90% | [4] |
| 1,3-Butadiene | ZnCl₂ | >85% | [4] |
Cleavage of the Chiral Auxiliary
A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the desired product. The amide linkage in N-acyl-5-ethylpyrrolidin-2-ones can be cleaved under various conditions to afford different functional groups.[10][11]
Table 4: Cleavage Methods for N-Acyl Pyrrolidinone Auxiliaries
| Reagents | Product Type | Conditions |
| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C to rt |
| LiAlH₄ or LiBH₄ | Primary Alcohol | THF, 0 °C to rt |
| DIBAL-H | Aldehyde | CH₂Cl₂, -78 °C |
| MeOMgBr or NaOMe | Methyl Ester | MeOH, reflux |
| LiNH₂ | Primary Amide | THF, -78 °C to rt |
Protocol: Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolve the N-acyl-5-ethylpyrrolidin-2-one adduct in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4-5 eq).
-
Add a solution of lithium hydroxide (2-3 eq) in water dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, then allow to warm to room temperature and stir overnight.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer.
Analysis of Stereochemical Purity
Determining the diastereomeric and enantiomeric excess of the products is crucial for evaluating the success of the asymmetric synthesis.
-
¹H NMR Spectroscopy: The diastereomeric ratio of the product still attached to the auxiliary can often be determined by integrating the signals of diastereotopic protons in the ¹H NMR spectrum.
-
Chiral High-Performance Liquid Chromatography (HPLC): After cleavage of the auxiliary, the enantiomeric excess of the final product can be determined by chiral HPLC analysis using a suitable chiral stationary phase.
Conclusion
This compound represents a promising and versatile chiral auxiliary for asymmetric synthesis. Its straightforward design, conformational rigidity, and the potential for high stereochemical induction in a variety of key transformations make it an attractive tool for synthetic chemists. While further research is needed to fully elucidate its scope and limitations, the protocols and principles outlined in this guide, based on well-established analogous systems, provide a solid foundation for its successful implementation in the synthesis of complex, enantiomerically pure molecules.
References
- Negrete, G. R.; Lakner, F. J. A New and Convenient Chiral Auxiliary for Asymmetric Diels–Alder Cycloadditions in Environmentally Benign Solvents. Synlett2002, 2002 (04), 643-645.
- Ghodsinia, S.; Sintic, M.; White, J. M.; Rizzacasa, M. A. Asymmetric Diels–Alder reaction with use of (S)-5-(trityloxymetyl)pyrrolidin-2-one as a chiral auxiliary. J. Chem. Soc., Perkin Trans. 1, 2001, 2509-2511.
- BenchChem.
- Katsuki, T.; Yamaguchi, M. Asymmetric aldol reaction of amide enolates bearing -2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters1985, 26 (47), 5807-5810.
- Wiley-VCH.
- Baussanne, I.; Chiaroni, A.; Royer, J. Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Tetrahedron: Asymmetry2001, 12 (8), 1219-1224.
- Husson, H.-P.; Royer, J. A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. Tetrahedron1992, 48 (10), 1937-1948.
- Imai, N.; et al. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. Thesis2003.
- Langer, P.; Freifeld, I.; Armbrust, H. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis2006, 2006 (11), 1807-1808.
- Suzuki, H.; Aoyagi, S.; Kibayashi, C. Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Tetrahedron Letters1994, 35 (33), 6119-6122.
- Wikipedia. Chiral auxiliary.
- Guijarro, A.; et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega2023, 8 (10), 9123–9146.
- MDPI.
- Varvounis, G.; et al. Synthesis of New Optically Active 2-Pyrrolidinones. Molecules2007, 12 (4), 853-872.
- Sigma-Aldrich. Chiral Auxiliaries.
- Pan, Y.; et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.2019, 63 (3).
- Reddy, B. V. S.; et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Org. Lett.2014, 16 (19), 5064–5067.
- Spino, C.; et al. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron2022, 123, 132940.
- Gage, J. R. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv.2016, 6, 88388-88402.
- ChemRxiv.
- YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.
- Larrow, J. F.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. J. Chem. Educ.2003, 80 (12), 1464.
- ChemRxiv.
- Thomson, R. J.; et al. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. J. Org. Chem.2010, 75 (10), 3247–3261.
- Li, J.-F.; et al. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. J. Pept. Res.2005, 66 (6), 319-323.
- Al-Zoubi, R. M.; et al. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Org. Lett.2023, 25 (41), 7549–7553.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Diels–Alder reaction with use of (S)-5-(trityloxymetyl)pyrrolidin-2-one as a chiral auxiliary - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
- 7. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the N-Alkylation of 5-Ethylpyrrolidin-2-one
Abstract
N-substituted 5-ethylpyrrolidin-2-one derivatives are pivotal structural motifs in medicinal chemistry and drug development, valued for their diverse biological activities. This comprehensive guide provides detailed protocols and expert insights for the successful N-alkylation of this compound. We will explore several robust synthetic strategies, including classical base-mediated alkylation, phase-transfer catalysis, and the Mitsunobu reaction. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the critical parameters that ensure high yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize novel N-alkylated pyrrolidinone scaffolds.
Introduction: The Significance of N-Alkylated Pyrrolidinones
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. N-substitution on the pyrrolidinone ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, including their potency, selectivity, and metabolic stability. Specifically, N-alkylated this compound derivatives are of significant interest due to their potential applications in the development of novel therapeutics. The ethyl group at the 5-position can provide advantageous steric and electronic properties, influencing target binding and overall molecular conformation.
The synthesis of these derivatives, however, requires careful consideration of the reaction conditions to achieve selective N-alkylation over potential O-alkylation, a common side reaction in lactam chemistry. This guide provides a detailed exploration of various methodologies to achieve this synthetic goal efficiently and selectively.
General Mechanistic Considerations: N- vs. O-Alkylation
The N-alkylation of a lactam, such as this compound, proceeds via the deprotonation of the amide nitrogen to form a nucleophilic lactamate anion. This anion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen and the oxygen atom of the carbonyl group. The regioselectivity of the subsequent alkylation is influenced by several factors, as dictated by Hard and Soft Acid and Base (HSAB) theory.[1]
Generally, N-alkylation is favored under basic conditions with "soft" alkylating agents like alkyl iodides and bromides.[1] In contrast, "hard" alkylating agents, such as dimethyl sulfate, tend to favor O-alkylation.[2] The choice of base, solvent, and temperature also plays a crucial role in directing the selectivity of the reaction.
Synthetic Strategies and Detailed Protocols
This section outlines three reliable methods for the N-alkylation of this compound, each with its own set of advantages and considerations.
Method 1: Classical Base-Mediated N-Alkylation with Sodium Hydride
This is a widely used and effective method for the N-alkylation of lactams.[3] Sodium hydride (NaH), a strong, non-nucleophilic base, irreversibly deprotonates the lactam to form the sodium lactamate, which then reacts with an alkyl halide.[4][5]
Rationale: The use of a strong base like NaH ensures complete deprotonation of the relatively weakly acidic N-H bond of the lactam (pKa ≈ 17-18). Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the sodium cation, leaving the lactamate anion highly nucleophilic.[2]
Experimental Protocol:
-
Preparation of Sodium Hydride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), weigh the required amount of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.[2]
-
Reaction Setup: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., benzyl bromide or ethyl iodide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (typically 12-18 hours).[6]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6]
Safety Precautions: Sodium hydride is a highly flammable solid that reacts violently with water. All manipulations should be performed under an inert atmosphere in a well-ventilated fume hood.
Method 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful and often greener alternative for N-alkylation, avoiding the need for strong, hazardous bases like NaH and anhydrous conditions.[7][8][9] The reaction occurs in a biphasic system (typically aqueous and organic), where a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated lactam from the aqueous phase to the organic phase for reaction with the alkyl halide.[10][11]
Rationale: PTC allows the use of inexpensive and safer inorganic bases like potassium hydroxide or potassium carbonate in an aqueous solution.[7] The quaternary ammonium catalyst forms an ion pair with the lactamate anion, rendering it soluble in the organic phase where the alkylating agent resides.[9] This method is often faster and can be performed under milder conditions, sometimes even solvent-free with microwave irradiation.[7]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the alkyl halide (1.2 equivalents), potassium carbonate (2.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents).
-
Solvent Addition: Add a suitable organic solvent, such as toluene or acetonitrile.
-
Reaction: Heat the mixture to reflux (or a suitable temperature) and stir vigorously to ensure efficient mixing of the two phases.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Method 3: The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the N-alkylation of amides and lactams using an alcohol as the alkylating agent.[12][13][14] This reaction proceeds under mild, neutral conditions and is particularly useful for introducing secondary alkyl groups where direct alkylation might lead to elimination side reactions.[15]
Rationale: The Mitsunobu reaction involves the in-situ activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][16] The lactam then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to inversion of configuration at the alcohol's stereocenter if it is chiral.[13]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents).[17]
-
Solvent Addition: Dissolve the reagents in anhydrous tetrahydrofuran (THF).[17]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization.
Considerations: A major challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[16] The use of polymer-supported reagents can simplify purification.[12]
Summary of N-Alkylation Methodologies
| Method | Base/Reagents | Alkylating Agent | Solvent | Advantages | Disadvantages |
| Base-Mediated | NaH, K₂CO₃, Cs₂CO₃ | Alkyl Halides | DMF, THF | High yields, well-established | Requires strong bases, anhydrous conditions, potential for O-alkylation |
| Phase-Transfer Catalysis | KOH, K₂CO₃ | Alkyl Halides | Toluene, Acetonitrile | Milder conditions, no need for anhydrous solvents, often faster | Requires a catalyst, vigorous stirring is necessary |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Alcohols | THF | Mild, neutral conditions, use of alcohols as alkylating agents, stereochemical inversion | Stoichiometric byproducts can complicate purification |
Visualizing the Synthetic Pathways
General N-Alkylation Mechanism
Caption: General mechanism for the base-mediated N-alkylation of this compound.
Experimental Workflow for Base-Mediated N-Alkylation
Caption: Step-by-step workflow for the N-alkylation using sodium hydride.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. This guide has provided detailed protocols for three robust and widely applicable methods: classical base-mediated alkylation, phase-transfer catalysis, and the Mitsunobu reaction. The choice of the optimal method will depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully synthesize a diverse range of N-alkylated this compound derivatives for further investigation in drug discovery programs.
References
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
-
A practical catalytic reductive amination of carboxylic acids. Chemical Science (RSC Publishing). [Link]
-
Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Organic Synthesis: General Remarks. Wiley-VCH. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Williamson Ether Synthesis. University of Texas at Dallas. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Proposed pathways for the one‐pot synthesis of N‐substituted‐5MPs by reductive amination of levulinates. ResearchGate. [Link]
-
Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
(5R)-5-ethylpyrrolidin-2-one. PubChem. [Link]
-
5-Ethyl-5-(quinolin-2-ylmethyl)pyrrolidin-2-one. PubChem. [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
-
5-Ethyl-5-propylpyrrolidin-2-one. PubChem. [Link]
-
Catalytic reductive N-alkylation of amines using carboxylic acids. PubMed. [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]
-
NaBH4 in N-methylpyrrolidone: a safe alternative for hydride displacement reaction. PubMed. [Link]
-
STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Heterocycles. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. NIH. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. [Link]
-
Sodium hydride. Wikipedia. [Link]
-
THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. [Link]
-
5-[2-(Ethylamino)ethyl]pyrrolidin-2-one. PubChem. [Link]
-
Catalytic reductive N-alkylation of amines using carboxylic acids. Semantic Scholar. [Link]
-
N-ethyl-2-pyrrolidone. PubChem. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. iajpr.com [iajpr.com]
- 10. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Scalable Protocol for the Industrial Synthesis of 5-Ethylpyrrolidin-2-one
Abstract
5-Ethylpyrrolidin-2-one is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural motif is found in a range of biologically active molecules. This application note provides a comprehensive guide for the large-scale industrial synthesis of this compound via the catalytic reductive amination of ethyl 4-oxohexanoate. The protocol herein is designed for scalability, efficiency, and high purity, addressing the needs of researchers, scientists, and drug development professionals. We detail the reaction mechanism, optimized process parameters, a step-by-step industrial-scale protocol, and critical safety considerations.
Introduction: The Industrial Significance of Pyrrolidones
The pyrrolidone (γ-lactam) ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds.[1][2] While commodity pyrrolidones like N-methyl-2-pyrrolidone (NMP) are widely used as solvents, substituted pyrrolidones such as this compound are crucial building blocks for targeted, high-value applications.[3] The industrial production of these specialty chemicals demands synthetic routes that are not only high-yielding but also economically viable and environmentally sustainable.
Traditional methods for lactam synthesis can involve multi-step processes or harsh reaction conditions.[4] Modern catalysis offers more direct and greener alternatives. The reductive amination of levulinic acid and its esters, often derived from biomass, has emerged as a powerful strategy for producing various N-substituted-5-methyl-2-pyrrolidones.[5] This application note adapts this robust methodology for the specific synthesis of this compound, utilizing ethyl 4-oxohexanoate as the starting material. This approach provides a direct, atom-economical pathway to the target molecule, suitable for multi-kilogram to ton-scale production.
The Synthetic Strategy: Catalytic Reductive Amination
The selected strategy involves a one-pot reaction where ethyl 4-oxohexanoate undergoes reductive amination with ammonia in the presence of a heterogeneous catalyst and hydrogen gas. The reaction proceeds through three key stages: imine formation, hydrogenation, and intramolecular cyclization.
Reaction Mechanism
The process is initiated by the condensation of the ketone group in ethyl 4-oxohexanoate with ammonia to form an intermediate imine. This imine is then catalytically hydrogenated to a primary amine. The final step is a spontaneous or thermally-induced intramolecular cyclization (lactamization) between the newly formed amine and the ester group, releasing ethanol as a byproduct to yield the stable this compound ring.[5][6]
Diagram 1: Proposed reaction pathway for the synthesis of this compound.
Rationale for Process Choices
-
Catalyst Selection: Heterogeneous catalysts are paramount for industrial-scale operations due to their ease of separation and reusability.[7] While precious metal catalysts like Palladium (Pd), Ruthenium (Ru), or Platinum (Pt) on carbon or oxide supports are highly active, nickel-based catalysts (e.g., Raney Nickel or supported Ni) offer a cost-effective alternative with excellent performance for reductive aminations.[6] For this protocol, a high-surface-area, sponge nickel catalyst is recommended for its proven activity and favorable economics.
-
Hydrogen Source: Pressurized hydrogen gas is the industrial standard for large-scale hydrogenations, providing high reactivity and driving the reaction to completion.
-
Solvent: An alcohol solvent such as ethanol is ideal. It is the byproduct of the cyclization, thus simplifying downstream processing, and it effectively solubilizes the reactants.
-
Temperature and Pressure: Elevated temperature and pressure are required to achieve a practical reaction rate. The conditions must be carefully optimized to favor the desired reaction pathway while minimizing potential side reactions and ensuring the stability of the final product.
Industrial Scale-Up Protocol
This protocol is designed for a standard industrial glass-lined or stainless steel high-pressure reactor (autoclave) equipped with mechanical stirring, temperature control, and gas inlet/outlet ports.
Equipment and Reagents
| Component | Specification | Supplier Example |
| Reactor | 1000 L Hastelloy or Stainless Steel High-Pressure Autoclave | Parr Instrument |
| Catalyst | Raney® Nickel (activated, water slurry) | Grace Davison |
| Starting Material | Ethyl 4-oxohexanoate (>98% purity) | Sigma-Aldrich |
| Reagent | Anhydrous Ammonia (NH₃) | Airgas |
| Hydrogen Source | Hydrogen Gas (H₂), high purity (>99.9%) | Praxair |
| Solvent | Ethanol (anhydrous, industrial grade) | VWR Chemicals |
| Neutralizing Agent | Acetic Acid (glacial) | Fisher Scientific |
| Filtration System | Sparkler or Nutsche filter, rated for catalyst handling | Steri Technologies |
| Distillation Unit | Fractional vacuum distillation column with structured packing | Pope Scientific |
Step-by-Step Synthesis Procedure
PART A: Reactor Preparation and Charging
-
Inerting: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor vessel thoroughly with nitrogen gas (N₂) three times to remove all oxygen.
-
Catalyst Loading: Under a nitrogen blanket, carefully charge the reactor with Raney® Nickel catalyst (approx. 5-10% by weight relative to the starting ester). The catalyst is typically supplied as a water slurry; use an appropriate amount of ethanol to aid the transfer.
-
Reactant Loading: Charge the reactor with ethyl 4-oxohexanoate (1.0 equiv.) and anhydrous ethanol (approx. 2-3 L per kg of ester).
-
Sealing: Seal the reactor and perform a final pressure test with nitrogen.
PART B: Reaction Execution
-
Ammonia Addition: Begin agitation. Cool the reactor jacket to 5-10°C and introduce anhydrous ammonia gas until a pressure of 2-4 bar is reached. The amount should be in molar excess (3-5 equiv.) relative to the ester.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to an initial pressure of 50-60 bar.
-
Gradually heat the reactor contents to the target temperature of 120-140°C. The pressure will increase as the temperature rises.
-
Maintain the hydrogen pressure at 80-100 bar throughout the reaction by feeding hydrogen as it is consumed.
-
-
Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 8-16 hours when hydrogen consumption ceases. Optionally, carefully sampled aliquots can be analyzed by Gas Chromatography (GC) to confirm the disappearance of the starting material.
PART C: Work-up and Catalyst Removal
-
Cooling and Depressurization: Cool the reactor to ambient temperature (< 25°C). Carefully vent the excess hydrogen and ammonia through a scrubber system.
-
Nitrogen Purge: Purge the reactor headspace with nitrogen to remove residual flammable gases.
-
Catalyst Filtration: Transfer the reaction mixture under a nitrogen blanket to a dedicated filtration unit. Filter the mixture through a bed of Celite® to remove the nickel catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and must be kept wet with solvent or water at all times and handled under an inert atmosphere.
-
Solvent Removal: Transfer the clear filtrate to a rotary evaporator or a distillation vessel and remove the bulk of the ethanol under reduced pressure.
PART D: Product Purification
-
Neutralization: The crude product may contain residual ammonia. A small amount of acetic acid can be added to neutralize it, forming ammonium acetate.
-
Vacuum Distillation: Purify the crude this compound by fractional vacuum distillation. This step is critical to remove lower-boiling impurities and higher-boiling side products, yielding the final product with >99% purity.
| Parameter | Typical Value |
| Boiling Point | ~250-255 °C (atm) |
| Distillation Vacuum | 5-10 mbar |
| Head Temperature | 110-120 °C |
| Expected Yield | 85-95% |
| Final Purity (by GC) | >99.0% |
Process Workflow and Safety
Overall Industrial Workflow
Sources
- 1. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: 5-Ethylpyrrolidin-2-one in the Synthesis of Novel Pharmaceuticals
Abstract
The pyrrolidin-2-one, or γ-lactam, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1] While extensive research has explored substitutions at various positions of this privileged heterocycle, the specific application of 5-Ethylpyrrolidin-2-one as a synthetic building block remains a nascent field with considerable untapped potential. This guide provides a comprehensive overview of the strategic application of this compound in the design and synthesis of novel drug candidates. We will delve into the rationale for exploring 5-ethyl substitution, present detailed synthetic protocols for its incorporation, and propose its application in the generation of next-generation central nervous system (CNS) agents, particularly in the realm of anticonvulsants.
Introduction: The Pyrrolidin-2-one Scaffold and the Case for 5-Ethyl Substitution
The five-membered pyrrolidine ring is a highly valued scaffold in drug discovery due to its three-dimensional character, which allows for efficient exploration of pharmacophore space.[1] The pyrrolidin-2-one motif is present in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant.[1][2][3]
A prime example of the therapeutic success of this scaffold is Levetiracetam, an S-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, widely prescribed for epilepsy.[4] It is crucial to note that in Levetiracetam, the ethyl group is attached to the acetamide side chain, not the pyrrolidinone ring itself. This distinction highlights an underexplored area of chemical space: the influence of direct C5-alkylation of the core lactam.
The strategic placement of a small alkyl group, such as ethyl, at the 5-position of the pyrrolidin-2-one ring can be hypothesized to offer several advantages:
-
Modulation of Lipophilicity: The ethyl group can fine-tune the molecule's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier, a critical attribute for CNS-targeting drugs.
-
Stereochemical Complexity: The C5 position becomes a chiral center, allowing for the synthesis of enantiomerically pure compounds that can exhibit stereospecific interactions with biological targets.[1]
-
Metabolic Stability: Alkyl substitution can block potential sites of metabolism, leading to improved pharmacokinetic profiles.
-
Vectorial Exit Point for Further Functionalization: The 5-position serves as a key handle for introducing further chemical diversity.
This guide will focus on leveraging these potential advantages, with a specific focus on the synthesis of novel anticonvulsant agents, a therapeutic area where the pyrrolidin-2-one scaffold has proven to be exceptionally fruitful.[5][6]
Synthetic Strategies and Protocols
The successful application of this compound in drug discovery hinges on robust and scalable synthetic methodologies. Below, we outline a synthetic protocol for the precursor itself, followed by a detailed workflow for its elaboration into a potential novel anticonvulsant.
Protocol 1: Synthesis of Racemic this compound
The synthesis of 5-substituted pyrrolidin-2-ones can be achieved through various routes. A common and effective method involves the reductive amination of a γ-keto acid.
Reaction Scheme:
Caption: Synthesis of this compound from Levulinic Acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Levulinic Acid | 116.12 | 11.6 g | 0.1 |
| Ethylmagnesium Bromide (1M in THF) | - | 110 mL | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Ammonium Hydroxide (28-30%) | - | 50 mL | - |
| Diethyl Ether | - | 300 mL | - |
| Saturated Ammonium Chloride Solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Toluene | - | 150 mL | - |
Step-by-Step Protocol:
-
Grignard Reaction: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add levulinic acid (11.6 g, 0.1 mol) dissolved in anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution (110 mL, 0.11 mol) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution (100 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-hydroxy-γ-methylhexanoic acid.
-
Lactamization: To the crude intermediate, add ammonium hydroxide (50 mL) and toluene (150 mL).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6-8 hours, or until no more water is collected.
-
Purification: Cool the reaction mixture, wash with brine, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford this compound.
Expected Outcome: This protocol should yield this compound as a colorless to pale yellow oil. The yield is typically in the range of 60-70%.
Protocol 2: Synthesis of a Novel Anticonvulsant Candidate (Hypothetical)
Building upon the successful synthesis of this compound, we can now use it as a scaffold to construct a novel anticonvulsant. The proposed structure is an analogue of Levetiracetam, where the ethyl group is on the pyrrolidinone ring.
Target Molecule: (R/S)-1-(2-amino-2-oxoethyl)-5-ethylpyrrolidin-2-one
Workflow Diagram:
Caption: Synthetic workflow for a novel anticonvulsant from this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 113.16 | 5.66 g | 0.05 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.2 g | 0.055 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Ethyl Chloroacetate | 122.55 | 6.74 g | 0.055 |
| Methanolic Ammonia (7N) | - | 100 mL | - |
Step-by-Step Protocol:
-
Deprotonation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (2.2 g, 0.055 mol) and wash with anhydrous hexane to remove mineral oil. Carefully decant the hexane and add anhydrous THF (100 mL).
-
Cool the suspension to 0 °C and add a solution of this compound (5.66 g, 0.05 mol) in anhydrous THF (50 mL) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Alkylation: Add ethyl chloroacetate (6.74 g, 0.055 mol) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-(5-ethyl-2-oxopyrrolidin-1-yl)acetate.
-
Amidation: Transfer the crude ester to a pressure vessel and add methanolic ammonia (100 mL).
-
Seal the vessel and heat at 70-80 °C for 24 hours.
-
Isolation and Purification: Cool the vessel to room temperature and carefully vent. Concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the target compound.
Self-Validation and Trustworthiness:
Each step of the protocol includes standard work-up and purification procedures to ensure the isolation of the desired product. The progress of the reactions should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Future Perspectives and Conclusion
The application of this compound in the synthesis of novel pharmaceuticals represents a promising, yet largely unexplored, avenue in drug discovery. The protocols detailed herein provide a foundational framework for the synthesis of this key intermediate and its elaboration into a potential anticonvulsant agent. The introduction of the 5-ethyl group offers a subtle but potentially impactful structural modification that could lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
The enantioselective synthesis of (R)- and (S)-5-Ethylpyrrolidin-2-one to explore stereospecific interactions with biological targets.
-
A broader exploration of N-1 functionalization to generate a library of compounds for high-throughput screening.
-
Investigation of the structure-activity relationships (SAR) of 5-alkylpyrrolidin-2-ones in various therapeutic areas beyond epilepsy.
By systematically exploring the chemical space around the this compound scaffold, researchers can unlock new opportunities for the development of innovative therapeutics to address unmet medical needs.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Sapa, J., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 66(5), 843-848. [Link]
-
Qu, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 199, 112379. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, [Link]
-
Kamiński, K., et al. (2017). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Topics in Medicinal Chemistry, 17(8), 858-874. [Link]
-
DRUG SPOTLIGHT…LEVETIRACETAM. (2013). New Drug Approvals. [Link]
-
Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (2021). E3S Web of Conferences, 233, 03031. [Link]
Sources
- 1. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidin-2-one Scaffold: A Privileged Precursor for Bioactive Molecules
Introduction: The Versatility of the γ-Lactam Core
The pyrrolidin-2-one, or γ-lactam, framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of bioactive molecules.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged structure" in drug discovery.[3][4] The structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets.[2] This application note focuses on 5-ethylpyrrolidin-2-one and its derivatives as precursors for synthesizing potent therapeutic agents, with a particular emphasis on the anticonvulsant drug, Levetiracetam.
Derivatives of 2-pyrrolidinone have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, antiarrhythmic, and antioxidant properties.[3][5][6][7][8][9][10][11][12] Notably, the introduction of an ethyl group at the 5-position of the pyrrolidin-2-one ring is a key structural feature of several potent anticonvulsant drugs. This guide will provide a detailed protocol for a common synthetic route to (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide (Levetiracetam), a widely prescribed antiepileptic drug, illustrating the practical application of pyrrolidin-2-one chemistry in the synthesis of bioactive molecules.[13]
Core Synthesis Strategy: From Chiral Amide to Levetiracetam
A prevalent and efficient method for the synthesis of Levetiracetam involves the condensation of a chiral precursor, (S)-2-aminobutanamide, with an acylating agent, followed by intramolecular cyclization.[14][15] This approach is advantageous as it establishes the desired stereochemistry early in the synthetic sequence, avoiding the need for costly and often low-yielding chiral resolution steps at later stages.[13]
The overall synthetic workflow can be visualized as a two-step process starting from the key chiral intermediate, (S)-2-aminobutanamide hydrochloride. The first step is the acylation of the primary amine with 4-chlorobutyryl chloride to form an open-chain intermediate. The second step is an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride, forming the pyrrolidin-2-one ring.
Caption: Synthetic workflow for Levetiracetam.
Detailed Synthetic Protocol: Preparation of Levetiracetam
This protocol outlines a robust method for the synthesis of Levetiracetam, adapted from established industrial processes.[14][15] The procedure is designed to be scalable and to yield a product of high purity.
Part 1: Acylation of (S)-2-Aminobutanamide
Objective: To synthesize the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.
Materials:
-
(S)-2-Aminobutanamide Hydrochloride
-
Potassium Carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
4-Chlorobutyryl Chloride
-
Methylene Chloride (DCM)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Cooling bath (ice-water or cryocooler)
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an inert atmosphere, add anhydrous acetonitrile.
-
Addition of Base and Starting Material: To the stirred acetonitrile, add powdered anhydrous potassium carbonate, followed by (S)-2-aminobutanamide hydrochloride.
-
Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add a solution of 4-chlorobutyryl chloride in anhydrous acetonitrile via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Part 2: Intramolecular Cyclization and Purification
Objective: To cyclize the intermediate to form Levetiracetam and purify the final product.
Materials:
-
Potassium Hydroxide (powdered)
-
Tetrabutylammonium Bromide (TBAB - Phase Transfer Catalyst)
-
Acetone
-
Ethyl Acetate
Equipment:
-
Standard laboratory glassware for workup and filtration
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Solvent Exchange: After the acylation is complete, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Cyclization: Dissolve the crude intermediate in methylene chloride. Add powdered potassium hydroxide and a catalytic amount of tetrabutylammonium bromide. The TBAB facilitates the reaction between the solid base and the dissolved organic intermediate.
-
Reaction Completion: Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
Workup: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude Levetiracetam. Purify the crude product by recrystallization from a suitable solvent system, such as acetone/ethyl acetate, to yield the final product as a white crystalline solid.[14]
Causality in Experimental Design
-
Choice of Base: Potassium carbonate in the acylation step is a sufficiently strong base to neutralize the HCl salt of the starting material and the HCl generated during the reaction, but mild enough to avoid significant side reactions. In the cyclization step, a stronger base like potassium hydroxide is used to deprotonate the amide nitrogen, facilitating the intramolecular nucleophilic attack.
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that is suitable for the acylation reaction, as it dissolves the organic reactants well without interfering with the reaction. Methylene chloride is used in the cyclization step due to its ability to dissolve the intermediate and its immiscibility with water, simplifying the workup.
-
Temperature Control: Maintaining a low temperature during the addition of the highly reactive 4-chlorobutyryl chloride is crucial to prevent dimerization and other side reactions, ensuring a higher yield of the desired product.
-
Phase Transfer Catalyst: Tetrabutylammonium bromide is employed in the cyclization step to facilitate the reaction between the solid potassium hydroxide and the organic intermediate dissolved in methylene chloride, thereby increasing the reaction rate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | (S)-2-Aminobutanamide HCl | [14] |
| Key Reagent | 4-Chlorobutyryl Chloride | [14] |
| Typical Yield | >70% (overall) | |
| Melting Point | 122-125 °C | |
| Purity (by HPLC) | >99.5% | [13] |
Visualizing the Reaction Mechanism
The core of the Levetiracetam synthesis is the formation of the γ-lactam ring through an intramolecular SN2 reaction.
Caption: Mechanism of intramolecular cyclization.
Conclusion and Future Perspectives
The synthesis of Levetiracetam from (S)-2-aminobutanamide and 4-chlorobutyryl chloride is a prime example of how the pyrrolidin-2-one scaffold can be efficiently constructed to produce highly valuable bioactive molecules. The principles demonstrated in this protocol—careful control of reaction conditions, strategic choice of reagents, and the use of a chiral precursor to ensure stereochemical purity—are broadly applicable to the synthesis of other pyrrolidin-2-one derivatives with therapeutic potential. As our understanding of the biological roles of this versatile scaffold continues to grow, the development of novel and efficient synthetic methodologies will remain a critical area of research in the pursuit of new and improved medicines.
References
-
Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
-
ChemAnalyst. (2023). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. [Link]
-
An asymmetric synthesis of Levetiracetam. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 47B(8), 1218-1221. [Link]
-
Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. [Link]
-
Pathy, K. S. (2013). Industrial process for preparation of Levetiracetam. ResearchGate. [Link]
-
Moutevelis-Minakakis, P., et al. (2008). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 13(6), 1359-1371. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]
-
Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (2010). ResearchGate. [Link]
-
Moutevelis-Minakakis, P., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(9), 2888-2902. [Link]
-
Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International, 2012, 482952. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249915. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(12), 2898. [Link]
-
Ivanov, A. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8496. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Moutevelis-Minakakis, P., et al. (2008). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]
-
Enantioselective Synthesis of 2,3,4,5‐Tetra(hydroxyalkyl)pyrrolidines through 1,3‐Dipolar Cycloadditions | Request PDF. (2009). ResearchGate. [Link]
-
Góra, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7386. [Link]
-
Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 24(21), 2241-2257. [Link]
-
Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(15), 3469. [Link]
-
Obniska, J., et al. (2015). Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. Journal of Medicinal Chemistry, 58(13), 5274-5286. [Link]
-
Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(15), 4658. [Link]
Sources
- 1. WO2004069796A2 - Process for producing levetiracetam - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019087172A1 - Process for preparation of brivaracetam - Google Patents [patents.google.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006095362A1 - Process for preparing levetiracetam - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 14. myexperiment.org [myexperiment.org]
- 15. researchgate.net [researchgate.net]
Application Note: Synthesis of 5-Ethylpyrrolidin-2-one via Catalytic Hydrogenation
Abstract
This application note provides a detailed, robust, and validated experimental protocol for the synthesis of 5-Ethylpyrrolidin-2-one. The synthesis is achieved through the selective and efficient catalytic hydrogenation of the commercially available precursor, 5-vinyl-2-pyrrolidinone. This method employs a standard heterogeneous catalyst, 10% Palladium on Carbon (Pd/C), under a hydrogen atmosphere at ambient pressure and temperature. The protocol details every critical step, from reaction setup and safety precautions to product purification and analytical characterization, making it suitable for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Rationale
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Substitution at the 5-position of the lactam ring allows for the modulation of pharmacological properties. This compound serves as a key building block for more complex molecules and as a target for structure-activity relationship (SAR) studies.
The chosen synthetic strategy—heterogeneous catalytic hydrogenation—is a cornerstone of modern organic synthesis due to its high efficiency, excellent atom economy, and procedural simplicity.[1] The reaction proceeds by the addition of two hydrogen atoms across the vinyl group's double bond, facilitated by a solid-phase catalyst.
Reaction Scheme:
(5-Vinylpyrrolidin-2-one → this compound)
The palladium on carbon (Pd/C) catalyst functions by adsorbing both the hydrogen gas and the alkene onto its surface, lowering the activation energy for the syn-addition of hydrogen.[2] Protic solvents like methanol are often used as they facilitate the reaction without interfering.[3] This method is highly selective for the reduction of the alkene and will not reduce the more stable amide bond of the lactam ring under these mild conditions.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 5-Vinyl-2-pyrrolidinone | ≥95% | Major Supplier | 7529-16-0 | Starting material.[4] |
| 10% Palladium on Carbon (Pd/C) | Degussa type, 50% wet | Major Supplier | 7440-05-3 | Catalyst. Handle with care.[5] |
| Methanol (MeOH) | Anhydrous | Major Supplier | 67-56-1 | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier | 1333-74-0 | Reducing agent. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | 7727-37-9 | Inert gas for purging. |
| Celite® 545 | N/A | Major Supplier | 61790-53-2 | Filtration aid. |
| Ethyl Acetate | ACS Grade | Major Supplier | 141-78-6 | For chromatography. |
| n-Hexane | ACS Grade | Major Supplier | 110-54-3 | For chromatography. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Major Supplier | 865-49-6 | For NMR analysis. |
Equipment
-
Three-neck round-bottom flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Hydrogen-filled balloons (double-layered for better retention)[3] or a Parr shaker apparatus for higher pressures
-
Vacuum/inert gas manifold
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Rotary evaporator
-
Silica gel for flash column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Detailed Experimental Protocol
This procedure is based on a 5.0 mmol scale. Adjust quantities as needed.
Step 1: Reaction Vessel Preparation
-
Place a magnetic stir bar and 10% Pd/C (55 mg, ~1 mol% Pd) into a 100 mL three-neck round-bottom flask.
-
Causality: The catalyst is added first to the dry flask to prevent solvent vapors from igniting upon contact with the pyrophoric catalyst.[3] Handling should be done quickly to minimize air exposure.
-
-
Seal the flask and connect it to a vacuum/inert gas manifold.
-
Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[6] This is a critical safety step to remove all oxygen.[2]
Step 2: Reagent Addition
-
Under a positive pressure of inert gas, add anhydrous methanol (25 mL) to the flask via syringe.
-
In a separate beaker, dissolve 5-Vinyl-2-pyrrolidinone (555 mg, 5.0 mmol) in anhydrous methanol (5 mL).
-
Transfer the substrate solution to the reaction flask via syringe.
Step 3: Hydrogenation
-
Connect a hydrogen-filled balloon to the gas inlet adapter on the flask.
-
Perform another three cycles of evacuating the flask (gently, to avoid bumping the solvent) and backfilling, this time with hydrogen gas.[3]
-
After the final fill, leave the flask under a positive pressure of hydrogen (the balloon will appear slightly deflated).
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).[2]
-
Allow the reaction to stir at room temperature for 4-6 hours.
Step 4: Reaction Monitoring
-
To monitor progress, temporarily replace the hydrogen atmosphere with nitrogen.
-
Withdraw a small aliquot via syringe and spot it on a TLC plate.
-
Elute with a 70:30 mixture of ethyl acetate/hexane. The starting material (Rf ≈ 0.4) should be consumed and a new, lower spot corresponding to the product (Rf ≈ 0.3) should appear. Visualize with a potassium permanganate stain.
Step 5: Work-up and Catalyst Removal
-
Once the reaction is complete (as indicated by TLC), carefully purge the flask with nitrogen gas for several minutes to remove all residual hydrogen.
-
Set up a filtration apparatus by placing a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel over filter paper. Wet the Celite pad with methanol.
-
Under a flow of nitrogen, carefully decant the reaction mixture onto the Celite pad.
-
Rinse the reaction flask with additional methanol and pass it through the filter to ensure all product is collected.
-
CRITICAL SAFETY STEP: Immediately after filtration, quench the used catalyst on the Celite pad with plenty of water and transfer it to a dedicated, labeled hazardous waste container.[6] Do not allow it to dry.
Step 6: Purification
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
The resulting crude oil can be purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product (adsorbed onto a small amount of silica) onto the column.
-
Elute with a gradient of 30% to 70% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil. (Expected yield: 85-95%).
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods. Expected data based on the structure and similar known compounds are as follows[7]:
-
¹H NMR (300 MHz, CDCl₃): δ (ppm) ~6.5-7.0 (br s, 1H, N-H), 3.6-3.8 (m, 1H, C5-H), 2.2-2.4 (m, 2H, C3-H₂), 1.8-2.0 (m, 1H, C4-H), 1.5-1.7 (m, 1H, C4-H), 1.3-1.5 (m, 2H, CH₂CH₃), 0.9 (t, J = 7.5 Hz, 3H, CH₂CH₃).
-
¹³C NMR (75 MHz, CDCl₃): δ (ppm) ~179 (C=O), ~58 (C5), ~31 (C3), ~28 (C4), ~27 (CH₂CH₃), ~10 (CH₂CH₃).
-
FT-IR (thin film, cm⁻¹): ~3250 (N-H stretch), ~2960 (C-H stretch), ~1690 (amide C=O stretch).
-
Mass Spectrometry (EI+): m/z 113 [M]⁺, with fragmentation patterns corresponding to the loss of an ethyl group.
Safety and Hazard Management
All operations must be conducted inside a certified chemical fume hood. Personal protective equipment (lab coat, safety glasses, nitrile gloves) is mandatory.
| Hazard | Mitigation Measures |
| Hydrogen Gas (H₂)[6] | Highly flammable and explosive. Ensure no ignition sources are present. Purge all apparatus thoroughly with inert gas before and after use. Use in a well-ventilated fume hood. |
| Palladium on Carbon (Pd/C)[5] | Flammable solid, pyrophoric when dry after use. Never add dry catalyst to flammable solvents. Always handle under an inert atmosphere. Keep the used catalyst wet and dispose of it immediately and properly. |
| Methanol | Flammable liquid and toxic upon ingestion or inhalation. Handle only in a fume hood. |
| Organic Solvents | Flammable. Keep away from ignition sources. |
Experimental Workflow Diagram
References
-
Organic Chemistry Tutor. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. [Link]
-
University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]
-
MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. [Link]
-
PubChem. (n.d.). 5-Ethenyl-2-pyrrolidinone. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. 5-Ethenyl-2-pyrrolidinone | C6H9NO | CID 24150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. honrel.com [honrel.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]
Synthetic Routes to Functionalized 5-Ethylpyrrolidin-2-one Derivatives: A Strategic Guide
An Application Guide for Researchers and Drug Development Professionals
Abstract
The 5-ethylpyrrolidin-2-one moiety is a critical structural motif within a diverse range of pharmacologically active compounds. As a key building block, its stereochemistry and functionalization profoundly influence molecular conformation and target engagement, making it a "privileged scaffold" in modern drug discovery.[1][2][3][4] The non-planar, sp3-hybridized nature of the pyrrolidinone ring offers superior three-dimensional exploration of chemical space compared to flat aromatic systems, which is highly advantageous for enhancing target affinity and selectivity.[1][3][5] This guide provides a detailed overview of robust and versatile synthetic strategies for accessing functionalized this compound derivatives, intended for researchers, medicinal chemists, and process development scientists. We will explore key methodologies, from classical cyclization reactions to modern catalytic approaches, with an emphasis on the strategic rationale behind experimental design, detailed step-by-step protocols, and methods for achieving stereochemical control.
Strategic Overview: Approaches to the this compound Core
The construction of the this compound scaffold can be broadly categorized into two primary strategies: the cyclization of acyclic precursors and the functionalization of a pre-existing lactam ring. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and, most critically, the stereochemical requirements of the final target molecule.
Below is a logical workflow illustrating the decision-making process for selecting an appropriate synthetic route.
Figure 1: Decision workflow for selecting a synthetic route.
Route A: Synthesis from the Chiral Pool - (S)-Pyroglutamic Acid
(S)-Pyroglutamic acid is an inexpensive, naturally occurring chiral synthon that provides a powerful and reliable entry point to enantiomerically pure 5-substituted pyrrolidinones.[6][7] This strategy leverages the inherent stereochemistry of the starting material to construct the target molecule, bypassing the need for chiral catalysts or resolutions.
Principle and Rationale
The core principle involves a multi-step transformation of the C5-carboxylic acid functional group into an ethyl group. A common and effective pathway includes:
-
Reduction: The carboxylic acid is selectively reduced to a primary alcohol. This is typically achieved with reagents like borane (BH₃) or by converting the acid to an ester followed by reduction with milder agents like lithium borohydride (LiBH₄) to avoid reduction of the lactam carbonyl.[6]
-
Activation: The resulting hydroxyl group is converted into a good leaving group, such as a tosylate, mesylate, or halide. This "activates" the position for nucleophilic substitution.
-
Carbon-Carbon Bond Formation: The activated intermediate is reacted with a suitable two-carbon nucleophile. An organocuprate (e.g., lithium diethylcuprate, Et₂CuLi) is an excellent choice for this Sₙ2 displacement, as it is relatively soft and highly effective at coupling with alkyl halides and tosylates. An alternative is a two-step approach: displacement with a one-carbon nucleophile like cyanide, followed by reduction and a second alkylation, or a Wittig reaction to introduce a vinyl group, which is then hydrogenated.
This sequence ensures that the stereochemistry at the C5 position is retained throughout the synthesis.[6]
Experimental Protocol: Synthesis of (S)-5-Ethylpyrrolidin-2-one
This protocol details the conversion of (S)-pyroglutamic acid to (S)-5-ethylpyrrolidin-2-one via an alcohol intermediate.
Step 1: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one
-
Materials: (S)-Pyroglutamic acid, Borane-tetrahydrofuran complex (1M solution in THF), Methanol, Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of (S)-pyroglutamic acid (12.9 g, 100 mmol) in dry THF (200 mL) at 0 °C under an argon atmosphere, add the 1M solution of BH₃•THF (150 mL, 150 mmol) dropwise over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (50 mL).
-
Remove the solvent under reduced pressure. Add another 100 mL of methanol and evaporate again to remove borate esters.
-
The resulting crude oil is purified by flash column chromatography on silica gel (eluent: 95:5 Dichloromethane:Methanol) to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one as a colorless oil.
-
Step 2: Synthesis of (S)-5-(Tosyloxy)methyl)pyrrolidin-2-one
-
Materials: (S)-5-(Hydroxymethyl)pyrrolidin-2-one, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the alcohol from Step 1 (11.5 g, 100 mmol) and triethylamine (21 mL, 150 mmol) in dry DCM (250 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (21.0 g, 110 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4 hours.
-
Wash the reaction mixture sequentially with 1M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
-
Step 3: Synthesis of (S)-5-Ethylpyrrolidin-2-one
-
Materials: Copper(I) iodide (CuI), Ethyllithium (EtLi, solution in cyclohexane/hexane), Dry Tetrahydrofuran (THF), Crude Tosylate from Step 2.
-
Procedure:
-
To a suspension of CuI (9.5 g, 50 mmol) in dry THF (150 mL) at -40 °C under argon, add ethyllithium (100 mmol) dropwise to form the lithium diethylcuprate solution.
-
In a separate flask, dissolve the crude tosylate (approx. 50 mmol) in dry THF (100 mL).
-
Add the tosylate solution dropwise to the stirred cuprate solution at -40 °C.
-
Allow the reaction to stir at -40 °C for 2 hours, then warm slowly to 0 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: Hexane:Ethyl Acetate gradient) to yield (S)-5-ethylpyrrolidin-2-one.
-
Route B: Reductive Amination of γ-Keto Precursors
Reductive amination is a highly efficient and versatile one-pot method for synthesizing substituted amines and lactams.[8][9] For the synthesis of this compound, the logical precursor is 4-oxohexanoic acid or its corresponding ester. This method can be adapted for both racemic and asymmetric synthesis depending on the choice of catalyst and nitrogen source.
Principle and Rationale
The reaction proceeds through two key stages:
-
Iminium Ion Formation: The ketone of the 4-oxohexanoic acid reacts with an amine (e.g., ammonia or a primary amine) to form a hemiaminal, which then dehydrates to form a cyclic N-acyliminium ion intermediate.
-
Reduction: A reducing agent, present in the same pot, reduces the iminium ion to the final lactam product.
The choice of reducing agent is critical for success. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting ketone, preventing premature reduction of the carbonyl group.[8] For asymmetric synthesis, a chiral amine or a transition metal catalyst with a chiral ligand can be employed to control the facial selectivity of the hydride attack on the iminium intermediate, leading to an enantioenriched product.[10]
Figure 2: General mechanism of reductive amination for lactam synthesis.
Experimental Protocol: One-Pot Synthesis of this compound
-
Materials: 4-Oxohexanoic acid, Ammonium acetate (CH₃COONH₄), Sodium cyanoborohydride (NaBH₃CN), Methanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-oxohexanoic acid (13.0 g, 100 mmol) and ammonium acetate (38.5 g, 500 mmol) in methanol (250 mL).
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (7.5 g, 120 mmol) portion-wise over 20 minutes. Caution: NaBH₃CN is toxic and the reaction may evolve gas. Perform in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH ~2 by the slow addition of concentrated HCl. This step is to quench any remaining reducing agent.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue to pH ~10 with 6M NaOH solution and extract with dichloromethane (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by vacuum distillation or flash column chromatography to yield this compound.
-
Data Summary
The reductive amination approach is highly versatile. Below is a table summarizing expected outcomes based on variations of this protocol.
| Precursor | Nitrogen Source | Catalyst/Conditions | Product | Expected Yield | Stereocontrol |
| 4-Oxohexanoic Acid | NH₄OAc / NaBH₃CN | Methanol, RT | Racemic this compound | 65-80% | None |
| Ethyl 4-oxohexanoate | (R)-α-Methylbenzylamine | H₂, Ru-BINAP catalyst | (S)-1-((R)-1-Phenylethyl)-5-ethylpyrrolidin-2-one | 70-85% | High (Diastereoselective) |
| 4-Oxohexanoic Acid | NH₃ / H₂ | Ru/Al₂O₃, 160°C | Racemic this compound | >90% | None |
Route C: Modern Approaches - Donor-Acceptor Cyclopropanes
A more recent and elegant strategy for constructing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines.[11][12] This method leverages the unique reactivity of strained three-membered rings as 1,3-dipole synthons.
Principle and Rationale
DA cyclopropanes, typically substituted with an electron-donating group (e.g., an aryl or alkyl group) and two electron-withdrawing groups (e.g., esters), are prone to ring-opening upon reaction with a nucleophile. In this synthesis:
-
A primary amine acts as the nucleophile, attacking one of the cyclopropane carbons and inducing ring opening.
-
This generates a zwitterionic intermediate which then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen onto one of the ester carbonyls.
-
Subsequent elimination of an alcohol (from the ester) and decarboxylation (if a malonic ester is used) under thermal or basic conditions yields the desired 1,5-disubstituted pyrrolidin-2-one.
This method provides a convergent and modular approach, where the substituents at the N1 and C5 positions are derived directly from the chosen amine and the DA cyclopropane, respectively.
Experimental Protocol: Synthesis of 1-Phenyl-5-ethylpyrrolidin-2-one
-
Materials: Diethyl 2-ethylcyclopropane-1,1-dicarboxylate (DA Cyclopropane), Aniline, Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O), Acetic Acid, Toluene, Ethanol, Sodium Hydroxide.
-
Procedure: (Adapted from general procedures for similar transformations[11])
-
To a solution of diethyl 2-ethylcyclopropane-1,1-dicarboxylate (100 mmol) and aniline (100 mmol) in 1,2-dichloroethane, add Ni(ClO₄)₂·6H₂O (20 mol%) and acetic acid (1.2 equiv).
-
Stir the mixture at 60 °C for 12 hours until the starting materials are consumed (monitor by TLC).
-
Cool the reaction, dilute with toluene, and add a solution of NaOH (2.0 equiv) in ethanol/water.
-
Heat the resulting mixture at reflux for 8 hours to promote hydrolysis and decarboxylation.
-
After cooling, separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to afford 1-phenyl-5-ethylpyrrolidin-2-one.
-
Conclusion
The synthesis of functionalized this compound derivatives can be achieved through several effective strategies, each with distinct advantages. The chiral pool approach starting from pyroglutamic acid offers unparalleled control over stereochemistry for producing enantiopure targets. Reductive amination provides a direct, efficient, and scalable route for both racemic and, with modifications, asymmetric synthesis. Finally, modern methods utilizing donor-acceptor cyclopropanes showcase the power of novel synthetic transformations for modular and convergent access to these important heterocyclic scaffolds. The selection of the optimal route will depend on a careful analysis of the specific target's structural requirements, cost, scalability, and stereochemical complexity.
References
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- BenchChem. (2025). Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. BenchChem.
- Alavijeh, M. G., et al. (2022). Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. The Journal of Organic Chemistry.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
- BenchChem. (2025).
- Clayden, J., et al. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Baussanne, I., et al. (2001). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent.
- Baussanne, I., et al. (2001). Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Tetrahedron: Asymmetry.
- Lee, T. V., et al. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. Journal of the American Chemical Society.
- Gerokonstantis, D. T., et al. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules.
- Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Yin, Q., et al. (2021). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Symmetry.
- Clayden, J., et al. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Drouin, M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules.
- Li, G., et al. (2021). Reductive amination of bio-platform molecules to nitrogen-containing chemicals.
- Ashenhurst, J. (2017).
- Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules.
- Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- Tamura, M., et al. (2016). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation.
- Wikipedia. (n.d.). Pyroglutamic acid. Wikipedia.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential | MDPI [mdpi.com]
- 11. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethylpyrrolidin-2-one
Welcome to the technical support center for the synthesis of 5-Ethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis and purification of this valuable lactam intermediate.
Introduction to Synthetic Strategies
The synthesis of this compound, a five-membered lactam, is most commonly achieved through two primary routes:
-
Reductive Amination of a γ-Keto Ester: This popular method involves the reaction of ethyl 4-oxohexanoate with an ammonia source, followed by in-situ or subsequent cyclization. The reaction is typically carried out under reductive conditions, often employing catalytic hydrogenation.
-
Cyclization of a γ-Amino Acid: This route involves the intramolecular condensation of 4-aminohexanoic acid, usually promoted by heat or a coupling agent, to form the lactam ring.
This guide will focus on troubleshooting issues related to both synthetic pathways, with a primary emphasis on the more prevalent reductive amination route.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most industrially viable and laboratory-friendly methods are the reductive amination of ethyl 4-oxohexanoate with an ammonia source and the thermal cyclization of 4-aminohexanoic acid. The reductive amination pathway is often preferred due to the ready availability of the starting keto ester.
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can stem from several factors. In reductive amination, incomplete conversion of the starting material, formation of side products, or inefficient cyclization are common culprits. For the cyclization of 4-aminohexanoic acid, incomplete reaction or the formation of oligomers can reduce the yield of the desired monomeric lactam. Careful control of reaction parameters such as temperature, pressure, catalyst, and reaction time is crucial.
Q3: My final product is discolored. What are the likely impurities?
A3: Discoloration, often a yellow or brown tint, can indicate the presence of oxidized impurities or polymeric byproducts. In some cases, residual catalyst from the hydrogenation step can also lead to discoloration. Treatment with activated carbon followed by a robust purification method like distillation or column chromatography can often resolve this issue.[1]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the formation of both the desired product and any side products.
Troubleshooting Guide: Reductive Amination of Ethyl 4-Oxohexanoate
This section addresses specific issues you may encounter during the synthesis of this compound via the reductive amination of ethyl 4-oxohexanoate.
Issue 1: Presence of an Impurity with a Molecular Weight of 131.19 g/mol (C₇H₁₅NO)
Question: I am observing a significant side product with a mass corresponding to 4-aminohexanoic acid ethyl ester. What is causing this, and how can I prevent it?
Answer: This side product arises from the reduction of the intermediate imine without subsequent cyclization.
Causality: The formation of 4-aminohexanoic acid ethyl ester occurs when the cyclization step is slow or incomplete. This can be due to several factors:
-
Low Reaction Temperature: Insufficient thermal energy can hinder the intramolecular aminolysis required for lactam formation.
-
Suboptimal pH: The rate of cyclization can be pH-dependent.
-
Steric Hindrance: While less of an issue for this specific molecule, steric factors can sometimes disfavor cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Mitigation Strategies:
-
Temperature Adjustment: After the initial reductive amination, increasing the temperature of the reaction mixture can promote the cyclization to the lactam.
-
pH Control: While the reductive amination itself is often carried out under neutral or slightly acidic conditions, a slight increase in temperature post-reaction is generally sufficient to drive cyclization without pH adjustment.
-
Extended Reaction Time: Allowing the reaction to stir for a longer period after the reduction step may facilitate complete cyclization.
-
Two-Step Approach: Isolate the intermediate 4-aminohexanoic acid ethyl ester and then subject it to separate cyclization conditions, such as heating in a high-boiling solvent.
Issue 2: Formation of a Hydroxy Side Product (Ethyl 4-hydroxyhexanoate)
Question: My analysis shows the presence of ethyl 4-hydroxyhexanoate. How is this formed and how can it be avoided?
Answer: This side product results from the direct reduction of the ketone functionality of the starting material, ethyl 4-oxohexanoate, before the amination reaction can occur.
Causality:
-
Highly Active Reduction Catalyst: Some catalysts may be too reactive, leading to the premature reduction of the ketone.
-
Slow Imine Formation: If the formation of the imine intermediate is slow, the ketone is exposed to the reducing agent for a longer period, increasing the likelihood of its reduction.
Reaction Scheme:
Caption: Competing reaction pathways for ethyl 4-oxohexanoate.
Mitigation Strategies:
-
Catalyst Selection: Opt for a catalyst that is more selective for imine reduction over ketone reduction under the chosen reaction conditions.
-
One-Pot, Two-Step Procedure: First, stir the ethyl 4-oxohexanoate and ammonia source together to form the imine, and then introduce the reducing agent. This minimizes the exposure of the ketone to the reducing agent.
-
Use of Specific Reducing Agents: Reagents like sodium cyanoborohydride (NaBH₃CN) are known to be more selective for the reduction of imines in the presence of ketones, especially under slightly acidic conditions.[2][3]
Issue 3: Presence of High Molecular Weight Species (Oligomers/Polymers)
Question: I am observing a viscous residue and broad peaks in my NMR, suggesting the formation of oligomers. What is the cause?
Answer: Oligomerization can occur through the intermolecular reaction of the intermediate 4-aminohexanoic acid or its ethyl ester, competing with the desired intramolecular cyclization.
Causality:
-
High Concentration: At high concentrations, the probability of intermolecular reactions increases.
-
Prolonged High Temperatures: Extended heating can promote polymerization.
Mitigation Strategies:
-
Dilution: Performing the cyclization step under more dilute conditions can favor the intramolecular reaction.
-
Controlled Heating: Use the minimum temperature and time required to achieve complete cyclization to the monomeric lactam.
Troubleshooting Guide: Cyclization of 4-Aminohexanoic Acid
Issue 1: Incomplete Cyclization and Oligomer Formation
Question: When trying to cyclize 4-aminohexanoic acid, I get a mixture of starting material and what appears to be oligomers. How can I improve the formation of this compound?
Answer: Incomplete cyclization and oligomerization are common challenges in the thermal condensation of amino acids.
Causality:
-
Insufficient Temperature: The intramolecular condensation requires sufficient thermal energy to eliminate water.
-
Intermolecular Reactions: Similar to the reductive amination route, intermolecular condensation can lead to the formation of dimers and higher oligomers.[4][5]
Mitigation Strategies:
-
Azeotropic Water Removal: Heating the 4-aminohexanoic acid in a solvent that forms an azeotrope with water (e.g., toluene or xylene) and using a Dean-Stark apparatus can effectively drive the equilibrium towards the cyclized product.
-
High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over intermolecular oligomerization.
Purification Protocols
Effective purification is critical to obtaining high-purity this compound. The choice of method will depend on the nature of the impurities present.
Protocol 1: Fractional Vacuum Distillation
This is often the most effective method for removing non-volatile impurities and side products with significantly different boiling points.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed.
-
Crude Product: Charge the distillation flask with the crude this compound.
-
Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. Discard the forerun (lower boiling impurities) and leave the high-boiling residue in the flask.
| Parameter | Value |
| Expected Boiling Point | ~115-120 °C at 10 mmHg (Predicted) |
| Apparatus | Fractional distillation setup with a short Vigreux column |
| Vacuum | 5-15 mmHg |
Protocol 2: Column Chromatography
Column chromatography is useful for separating impurities with similar boiling points to the product.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Details |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate |
| Monitoring | TLC with a suitable stain (e.g., potassium permanganate) |
Protocol 3: Recrystallization
If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent final purification step.[7][8]
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
References
- D.A. Black, B.A. Arndtsen. "Copper-Catalyzed Multicomponent Coupling of Acid Chlorides, Imines, and Alkynes: A General Synthesis of 2,4,5-Trisubstituted Pyrrolidin-3-ones." Org. Lett. 2006, 8 (2), 199-202.
- M. Ramos-Jorge, et al. "Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography." Molecules 2021, 26(23), 7284.
- M. Ramos-Jorge, et al.
- A.G. Tzakos, et al. "Synthesis of New Optically Active 2-Pyrrolidinones." Molecules 2009, 14(10), 4034-4054.
- Google Patents.
- Rowan College at Burlington County.
- Organic Syntheses. "Procedure for the Preparation of N,N,N',N'-Tetramethyl-3,6-diaminoxanthene." Org. Synth. 2020, 97, 21-33.
- BenchChem. "Technical Support Center: (2S,5R)
- BenchChem. "Preventing side reactions in pyrrolidine synthesis."
- Google Patents. "Process for the purification of 2-pyrrolidone." US4384125A, 1983.
- N.A. Azeez, et al. "Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- Y. Wang, et al. "Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction." Org. Chem. Front. 2021, 8, 560-565.
- S. Kinoshita, et al. "Purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase of Flavobacterium sp. Ki72." Eur. J. Biochem. 1981, 116(3), 547-551.
- Organic Chemistry Portal.
- A.A. Aly, et al. "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." Beilstein J. Org. Chem. 2013, 9, 2196-2203.
- Chemistry Steps.
- The Organic Chemistry Tutor.
- S. Das, et al. "TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia." Org. Biomol. Chem. 2015, 13, 5506-5509.
- I.S. Gushchin, et al. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines." Molecules 2022, 27(23), 8467.
- H-Y. Wu, et al. "Synthesis of pyrrolidinones 2a-2h via four-component reactions.
- Google Patents. "Process for the purification of 2-pyrrolidone." CA1178918A, 1984.
- V.O. Iaroshenko, et al. "Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity." Chem. Heterocycl. Compd. 2019, 55, 608-613.
- Reddit. "Struggling with Reductive Amination: Tips for Isolating My Amine Product?" r/chemistry 2023.
- J.P.M. van Duijvenboden, et al. "Characterization of the Laccase-mediated Oligomerization of 4-Hydroxybenzoic Acid." RSC Adv. 2016, 6, 91524-91529.
- C. Wieczorek, et al. "Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA." Chembiochem 2017, 18(13), 1250-1254.
- M. G. Chmielewska, et al. "The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element." Molecules 2021, 26(22), 6825.
- Google Patents. "Dewatering and purification of crude pyrrolidine." US6353118B1, 2002.
- Justia Patents.
- BenchChem.
- N.A. Azeez, et al. "View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities." Al-Nahrain Journal of Science 2020, 23(1), 38-46.
- BenchChem. "A Technical Guide to the Spectroscopic Characterization of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide."
- Google Patents. "Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine." DK142618B, 1980.
- Y. Ding, et al. "Catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base reaction modes." J. Fluorine Chem. 2002, 116(1), 11-14.
- A.A. Aksenov, et al. "4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates." Chem. Heterocycl. Compd. 2003, 39, 1471-1475.
- J. Ulrich, et al. "Purification of 2-Pyrrolidone by Falling Film Melt Crystallization." Chem. Eng. Technol. 2003, 26, 1015-1019.
- M.G. Chmielewska, et al. "The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element." PubMed 2021, 34833913.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase of Flavobacterium sp. Ki72 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents [patents.google.com]
- 8. chemistry-solutions.com [chemistry-solutions.com]
Technical Support Center: 5-Ethylpyrrolidin-2-one Synthesis & Purification
Welcome to the technical support center for the synthesis and purification of 5-Ethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your yield and achieve high purity.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in lactam synthesis can often be attributed to incomplete reactions, side product formation, or product degradation.[1] Key synthetic routes to 5-substituted pyrrolidinones, such as the reductive amination of levulinic acid derivatives followed by cyclization, are sensitive to reaction conditions.[2]
-
Incomplete Reaction: The cyclization to form the lactam ring can be an equilibrium process.
-
Troubleshooting:
-
Optimize Reaction Conditions: Ensure the temperature and pressure are optimal for the specific method. For instance, some lactam syntheses require high temperatures (250–290°C) to drive the reaction to completion.[3]
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the point of maximum conversion.
-
Water Removal: In cyclization reactions that produce water as a byproduct, employing a Dean-Stark apparatus or azeotropic distillation can shift the equilibrium towards the product.[1]
-
-
-
Side Product Formation: Competing reactions can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Control Temperature: Precise temperature control is crucial, as deviations can favor the formation of byproducts.[1]
-
Order of Addition: The sequence of reagent addition can be critical in minimizing side reactions. Always adhere to established protocols.
-
Choice of Reducing Agent: In reductive amination approaches, the choice of reducing agent is important. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the intermediate imine in the presence of other carbonyl groups.[4]
-
-
Q2: I am observing significant impurities in my crude this compound. What are the likely byproducts and how can I minimize them?
A2: Impurities can arise from starting materials, side reactions, or degradation. In syntheses involving reductive amination, common byproducts can include over-alkylated amines or unreacted starting materials.[4] For cyclization reactions, oligomerization of the starting material or the product can occur, especially at high temperatures.[5]
-
Minimizing Byproducts:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of one reagent can sometimes drive the reaction to completion but may also lead to other impurities.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For instance, in syntheses starting from donor-acceptor cyclopropanes, Lewis acids are used to catalyze the ring-opening and subsequent cyclization.[6]
-
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature of the impurities. A combination of techniques is often most effective.
-
Distillation: For thermally stable, liquid products like many pyrrolidinones, vacuum distillation is a highly effective method for removing non-volatile impurities and separating components with different boiling points.[7][8]
-
Recrystallization: If your crude product is a solid or can be derivatized to a solid, recrystallization is a powerful technique for achieving high purity.[9] A systematic solvent screen is recommended to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Column Chromatography: For complex mixtures or when high purity is essential, flash column chromatography is a versatile method.[10] The choice of stationary phase (e.g., silica gel) and a suitable eluent system is critical for good separation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Inactive catalyst or reagents. | Ensure the purity and activity of your starting materials and catalysts. For instance, some catalysts are sensitive to air and moisture and may require activation or handling under an inert atmosphere.[1] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions.[11] | |
| Inefficient stirring. | Ensure adequate mixing to facilitate contact between reactants, especially in heterogeneous reactions. | |
| Product degradation | Reaction temperature is too high. | Lower the reaction temperature. Consider using a milder catalyst or a more reactive starting material that allows for lower reaction temperatures. |
| Extended reaction time. | Monitor the reaction closely and stop it once the maximum yield is achieved to prevent subsequent degradation of the product. | |
| Difficulty in isolating the product | Product is highly soluble in the workup solvent. | Modify the workup procedure. This may involve changing the extraction solvent or using a salting-out effect to decrease the product's solubility in the aqueous phase. |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. | |
| Inconsistent yields between batches | Variability in raw material quality. | Source high-purity, well-characterized starting materials. Perform quality control checks on incoming materials. |
| Lack of precise control over reaction parameters. | Use automated laboratory reactors or ensure manual control of temperature, pressure, and stirring rate is consistent. |
Experimental Protocols
Below are generalized, step-by-step methodologies for key purification techniques that can be adapted for this compound.
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for thermally stable liquid products.[8]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point at the given pressure. The main fraction containing the purified product should be collected at a stable temperature.
-
Completion: Once the main fraction has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization
This protocol is effective if the crude product is a solid or can be crystallized.[9]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Workflows
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical approach to troubleshooting low reaction yields.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. mdpi.com [mdpi.com]
- 7. US3792045A - Process for the purification of lactams - Google Patents [patents.google.com]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Ethylpyrrolidin-2-one by Column Chromatography
Welcome to the technical support center for the purification of 5-Ethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this polar lactam. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of column chromatography for this specific molecule. Our focus is on understanding the "why" behind each experimental step, enabling you to troubleshoot effectively and optimize your purification process.
Understanding the Molecule: this compound
This compound is a five-membered lactam, a class of cyclic amides.[1] Its structure, featuring a polar amide bond and an ethyl substituent, presents a unique set of purification challenges. A clear understanding of its physicochemical properties is the foundation for developing a robust purification strategy.
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C₆H₁₁NO | - |
| Molecular Weight | 113.16 g/mol [1] | Influences diffusion rates but is less critical for basic chromatography. |
| Polarity | Polar molecule | Strong interaction with polar stationary phases like silica gel. |
| Solubility | Soluble in water and various organic solvents. | Offers flexibility in choosing sample loading and mobile phase solvents. |
| Hydrogen Bonding | Contains a hydrogen bond donor (N-H) and acceptor (C=O). | Leads to strong interactions with the silanol groups on silica gel, potentially causing peak tailing. |
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the column chromatography of this compound.
Q1: What are the most likely impurities I'll encounter when purifying this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reductive amination of ethyl levulinate.[2][3][4][5] In this case, you can anticipate the following impurities:
-
Unreacted Ethyl Levulinate: This starting material is less polar than the product.
-
Intermediate Imine/Enamine Species: These are formed in situ and may persist if the reduction is incomplete. Their polarity will be different from the final product.
-
Over-reduction Products: Depending on the reducing agent and conditions, the lactam carbonyl could potentially be reduced.
-
Solvent and Reagent Residues: Any remaining reagents or solvents from the reaction and workup.
Q2: My this compound is streaking or tailing badly on the silica gel column. What's causing this and how can I fix it?
A2: Peak tailing is a frequent issue with polar compounds like lactams on silica gel.[6] The primary cause is the strong interaction between the polar N-H and C=O groups of your molecule and the acidic silanol groups (Si-OH) on the silica surface.[6] This leads to a portion of your compound being retained more strongly, resulting in a "tail."
Here's how to address it:
-
Mobile Phase Modification: Add a small amount of a polar modifier to your eluent. For a neutral to slightly basic compound like this compound, adding a small percentage (0.1-1%) of triethylamine (TEA) or ammonia in methanol can help by neutralizing the acidic silanol sites.
-
Change of Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic or neutral compounds.[1] For highly polar compounds, reverse-phase chromatography (C18 silica with a polar mobile phase like water/acetonitrile) can also be an effective strategy.
Q3: I'm not getting good separation between my product and an impurity. What are my options?
A3: Poor separation, or co-elution, is a common challenge. Here's a systematic approach to improving resolution:
-
Optimize Your Mobile Phase: This is the first and often most effective step.
-
Isocratic Elution: If you're using a single solvent mixture (isocratic), systematically test different solvent ratios. A common starting point for pyrrolidinones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3]
-
Gradient Elution: If isocratic elution fails, a gradient elution is highly recommended.[4][7][8][9] Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
-
Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Change the Stationary Phase: As mentioned in Q2, switching to alumina or a reverse-phase silica may alter the selectivity and improve separation.
Q4: My compound seems to have decomposed on the column. Is this possible?
A4: While this compound is generally stable, some compounds can be sensitive to the acidic nature of silica gel.[10] To test for this, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, dry the plate, and then run it again in the perpendicular direction with the same solvent system. If a new spot appears or the original spot is diminished, your compound is likely degrading on the silica. In such cases, using a deactivated silica gel (treated with a base) or switching to a more inert stationary phase like alumina is advisable.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Product does not elute from the column | Mobile phase is too non-polar: The eluent is not strong enough to displace the polar product from the silica gel. | Gradually increase the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. A "flush" with a very polar solvent like methanol at the end can elute highly retained compounds. |
| Compound is irreversibly bound or decomposed: The compound may be too polar or unstable on silica. | Test for stability using 2D TLC.[10] Consider using a different stationary phase like alumina or reverse-phase silica. | |
| Broad peaks | Column overloading: Too much sample has been loaded onto the column. | Reduce the amount of sample loaded. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Poor column packing: The silica gel bed is not uniform, leading to uneven flow. | Ensure the column is packed carefully as a slurry to avoid air bubbles and channels. | |
| Diffusion: The flow rate is too slow, allowing the compound band to broaden. | Optimize the flow rate. For flash chromatography, applying gentle pressure can improve peak shape. | |
| Sample solvent issue: The sample was dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent if possible. If a strong solvent must be used, use the minimum volume necessary. Consider dry loading. | |
| Cracked or channeled column bed | Improper packing: The silica gel was not packed as a uniform slurry. | Repack the column using the slurry method, ensuring all air is removed before and during packing. |
| Rapid change in solvent polarity: A sudden switch to a much more polar solvent can cause the silica bed to swell or shrink unevenly. | When running a gradient, increase the polarity gradually. |
Experimental Protocols
Protocol 1: Developing a Separation Method using Thin-Layer Chromatography (TLC)
Before attempting a column, it is crucial to develop an appropriate solvent system using TLC.[1][11][12][13]
-
Prepare your sample: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC plate: Using a capillary tube, spot your sample onto the baseline of a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., start with 30% ethyl acetate in hexanes).
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Optimize: The ideal solvent system will give your product an Rf value of approximately 0.2-0.4, with good separation from impurities.[11] Adjust the solvent polarity until this is achieved.
Protocol 2: Column Chromatography of this compound
This protocol assumes a suitable solvent system has been determined by TLC.
-
Column Preparation:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully pipette this solution onto the top of the column.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This is often preferred for samples with poor solubility in the mobile phase.
-
-
Elution:
-
Carefully add your mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
-
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting flowchart for poor separation in column chromatography.
References
Sources
- 1. (5R)-5-ethylpyrrolidin-2-one | C6H11NO | CID 13301951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 9. US20090187030A1 - Process for continuously preparing n-ethyl-2-pyrrolidone (nep) - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Crude 5-Ethylpyrrolidin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-Ethylpyrrolidin-2-one. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the attainment of high-purity material.
I. Understanding the Impurity Profile of Crude this compound
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound, commonly achieved through the reductive amination of ethyl levulinate with ethylamine followed by cyclization, can introduce several types of impurities.
Common Impurities:
-
Unreacted Starting Materials: Ethyl levulinate and ethylamine.
-
Reaction Intermediates: N-ethyl-4-oxopentanamide.
-
Byproducts: Polymers and products of side reactions.
-
Reagents and Catalysts: Residual hydrogenation catalysts (e.g., Palladium on carbon) and acids or bases used in the reaction.
-
Solvent Residues: Solvents used during the synthesis and workup.
The physicochemical properties of these impurities relative to this compound will dictate the most effective purification strategy.
II. Troubleshooting Guide: Selecting the Right Purification Strategy
The choice of purification method is critical and depends on the nature and quantity of the impurities present. This decision-making tree will guide you through the selection process.
Caption: Decision tree for selecting a purification method for crude this compound.
III. Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, viscous oil. What is the likely cause and the best first step for purification?
A1: A dark color and high viscosity often indicate the presence of polymeric byproducts and other high molecular weight impurities. A preliminary purification by flash column chromatography is recommended to remove these non-volatile and highly colored impurities before attempting distillation, which could lead to decomposition and further contamination.
Q2: I'm observing a broad boiling point range during distillation. How can I improve the separation?
A2: A broad boiling point range suggests the presence of impurities with boiling points close to that of this compound. To enhance separation, employ fractional vacuum distillation . The vacuum will lower the boiling points, reducing the risk of thermal decomposition, and the fractionating column will provide multiple theoretical plates for a more efficient separation. Ensure your vacuum is stable and the column is well-insulated.
Q3: After distillation, my product is still not pure enough according to GC-MS. What should I do?
A3: If distillation alone is insufficient, a secondary purification step is necessary. Recrystallization can be highly effective if a suitable solvent system is found. Alternatively, if the remaining impurities have different polarities, flash column chromatography with an optimized mobile phase can be employed to achieve high purity.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. A good starting point for the polar this compound is to test polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like ethyl acetate, or mixtures such as ethyl acetate/hexane.[1][2][3]
Q5: My compound is streaking on the silica gel column during flash chromatography. What is causing this?
A5: Streaking of polar, nitrogen-containing compounds like this compound on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.[4] To mitigate this, you can:
-
Add a modifier to the mobile phase: A small amount of triethylamine (0.1-1%) or a few drops of aqueous ammonia in your polar solvent (e.g., methanol) can neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel.[5]
IV. Detailed Experimental Protocols
A. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying volatile impurities.
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis of this compound.
Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent.[6]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
MS System: Agilent 5973 or equivalent.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main product peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST). The purity can be estimated based on the relative peak areas.
B. Purification by Fractional Vacuum Distillation
This method is suitable for removing impurities with significantly different boiling points from the thermally stable this compound.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed.
-
Charge the Flask: Place the crude this compound (up to two-thirds of the flask volume) and a magnetic stir bar into the distillation flask.
-
Evacuate the System: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Fraction Collection:
-
Collect the initial low-boiling fraction (forerun), which may contain residual solvents and other volatile impurities.
-
As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the main product fraction. The boiling point of the related N-ethyl-2-pyrrolidone is 97°C at 20 mmHg, providing a reasonable estimate.[9][10]
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has distilled.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable high-boiling impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS to assess their purity.
C. Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities.
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and purity of the recrystallized product by GC-MS or NMR.
D. Purification by Flash Column Chromatography
This method is ideal for separating compounds with different polarities.
Protocol:
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. For the polar this compound, a good starting point is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., ethyl acetate or methanol).[4][11] A mobile phase that gives the product an Rf value of ~0.3 is often optimal.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel ("dry loading").
-
Elution: Elute the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating complex mixtures.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Analysis: Assess the purity of the final product by GC-MS or NMR.
V. Data Summary
Table 1: Physicochemical Properties of Pyrrolidinone Derivatives
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound (estimated) | 113.16 | ~212 (at 760 mmHg) | ~ -75 |
| N-Ethyl-2-pyrrolidone | 113.16 | 212.5 (at 760 mmHg)[12] | -75[12] |
| 2-Pyrrolidinone | 85.10 | 245 (at 760 mmHg) | 23-25 |
Note: Specific experimental data for this compound is limited. The provided values are based on the closely related N-Ethyl-2-pyrrolidone and should be used as an estimation.
Table 2: Typical Purity Levels Achievable with Different Purification Techniques
| Purification Method | Typical Purity Achieved | Key Advantages |
| Fractional Vacuum Distillation | >98% | Effective for large quantities and removing volatile impurities. |
| Recrystallization | >99% | Can yield very high purity material if a suitable solvent is found. |
| Flash Column Chromatography | >99% | Highly versatile for separating a wide range of impurities based on polarity. |
VI. Purity Analysis by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of this compound. The presence of impurity peaks can be readily detected.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
-
CH₂ (ethyl): ~1.6 ppm (quintet)
-
CH₃ (ethyl): ~0.9 ppm (triplet)
-
CH (ring): ~3.8 ppm (multiplet)
-
CH₂ (ring): ~1.8-2.4 ppm (multiplets)
-
NH: ~6.5-7.5 ppm (broad singlet)
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
-
C=O: ~178 ppm
-
CH (ring): ~58 ppm
-
CH₂ (ring): ~30, 31 ppm
-
CH₂ (ethyl): ~28 ppm
-
CH₃ (ethyl): ~10 ppm
Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.[1][13][14][15][16]
VII. References
-
Fisher Scientific. (2009). Safety Data Sheet: 1-Ethyl-2-pyrrolidone.
-
Santai Technologies Inc. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
PubMed. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
-
ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of 5a.
-
National Center for Biotechnology Information. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PubChem.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Unknown. Recrystallization-1.pdf.
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.
-
National Center for Biotechnology Information. (2021). 5-Ethyl-5-propylpyrrolidin-2-one. PubChem.
-
Unknown. Experiment 9 — Recrystallization.
-
Atta-ur-Rahman & M. Iqbal Choudhary. (1996). Basic 1H- and 13C-NMR Spectroscopy. Scribd.
-
Agilent. Interpretation of 2D NMR Spectra.
-
Google Patents. (2004). Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds.
-
International Journal of Pharmaceutical Research & Analysis. Flash chromatography.
-
National Center for Biotechnology Information. (2025). 1-Ethylpyrrolidine. PubChem.
-
The Good Scents Company. (2021). ethyl pyrrolidone, 2687-91-4.
-
Carl ROTH. N-Ethyl-2-pyrrolidone (NEP), 1 l, glass - Chemicals.
-
BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
-
NEM MATERIALS CO.,LTD. 1-ethyl-2-pyrrolidone.
-
ChemicalBook. 1-Ethyl-2-pyrrolidone(2687-91-4).
-
ACS Publications. Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
-
ResearchGate. New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines.
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
-
YouTube. (2014). Lab 5: Fractional Distillation.
-
The Royal Society of Chemistry. (2019). Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure.
-
Chem-Impex. N-Ethyl-2-pyrrolidinone.
-
ChemicalBook. 2687-91-4(1-Ethyl-2-pyrrolidone) Product Description.
-
YouTube. (2015). Standard and Fractional Distillation.
-
Maratek. (2023). N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP.
-
ResearchGate. Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
-
A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant.
-
Tetrahedron: Asymmetry. (2001). Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent.
-
Polarity of Solvents.
-
Google Patents. (1997). Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
-
ResearchGate. Experimental molar solubility of DFP in NMP (1) + EtOH (2) mixtures at....
-
Malaysian Journal of Analytical Sciences. PRODUCTION OF ETHYL LEVULINATE VIA ESTERIFICATION REACTION OF LEVULINIC ACID IN THE PRESENCE OF ZrO2.
-
ResearchGate. (2025). Isobaric Vapor–Liquid Equilibrium of the Azeotropic Mixture n -Hexane + Ethanol with 1-Butylpyrrolidin-2-one as a Greener Entrainer and 1-Methylpyrrolidin-2-one as a Benchmark Entrainer.
-
YouTube. (2012). A Brief Introduction to Fractional Distillation.
-
Solubility and Thermodynamic Properties of Piperine in (Acetone - Ethyl Acetate + Ethanol).
-
National Center for Biotechnology Information. (2017). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation. PubChem.
-
ResearchGate. (2025). Solubility of Naphthalene in Isobutyl Acetate, n-Butyric Acid, Ethyl Acetate, N-Methyl Pyrrolidone, N,N-Dimethylformamide, and Tetrahydrofuran.
Sources
- 1. scribd.com [scribd.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. ethyl pyrrolidone, 2687-91-4 [thegoodscentscompany.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. santaisci.com [santaisci.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Optimization of 5-Ethylpyrrolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 5-Ethylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of this compound, a valuable lactam intermediate, is most commonly and efficiently achieved through the reductive amination of ethyl levulinate, followed by spontaneous intramolecular cyclization. This guide will focus on optimizing this specific pathway.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing both probable causes and actionable solutions to streamline your optimization process.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Probable Cause 1: Incomplete Reaction. The reductive amination may not be proceeding to completion. This can be due to an insufficiently active catalyst, non-optimal temperature, or inadequate pressure if using gaseous hydrogen.
-
Solution:
-
Catalyst Selection: Transition metal catalysts are essential. While Raney Nickel is a cost-effective option, palladium on carbon (Pd/C) or platinum-based catalysts often show higher activity under milder conditions.[1][2] For challenging substrates, iridium-based catalysts have demonstrated high efficiency.[3][4][5]
-
Temperature & Pressure: For catalytic hydrogenations (e.g., using H₂ gas with Pd/C), ensure your system is leak-free and that the temperature is appropriately controlled. Reactions are often run at elevated temperatures (100-180°C) and pressures (3-69 bar H₂) to drive the reaction forward.[2][6]
-
Monitoring: Track reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ethyl levulinate.
-
-
-
Probable Cause 2: Undesired Side Reactions. The formation of byproducts can significantly consume starting materials and reduce the yield of the desired lactam.
-
Solution:
-
Control of Intermediates: The reaction proceeds through an imine intermediate.[1][7] If conditions are not controlled, this intermediate can undergo undesired reactions. Using a "one-pot" direct reductive amination approach, where the imine is reduced as it is formed, can minimize side reactions.[1]
-
Solvent Choice: The choice of solvent can influence reaction rates and selectivity. While the reaction can be run solvent-free, solvents like methanol, ethanol, or dioxane are commonly used.[3][6] Water has also been shown to be an effective medium in some systems.[8]
-
-
-
Probable Cause 3: Product Loss During Workup and Purification. The final product can be lost during extraction or purification steps.
-
Solution:
-
Efficient Extraction: Ensure proper pH adjustment during aqueous workup to maximize the partitioning of the lactam into the organic phase.
-
Purification Method: Distillation under reduced pressure is a common method for purifying this compound. However, if impurities have close boiling points, column chromatography on silica gel may be necessary.[9]
-
-
Question 2: I'm observing significant impurity peaks in my GC-MS analysis. What are these and how can I prevent them?
Answer: Impurity profiling is key to optimizing your reaction. Common impurities often arise from the starting materials or side reactions.
-
Probable Cause 1: Unreacted Starting Materials. Incomplete conversion will leave ethyl levulinate and the amine source in your crude product.
-
Solution: As discussed in Question 1, optimize reaction time, temperature, catalyst loading, and pressure to drive the reaction to completion.
-
-
Probable Cause 2: Formation of N-formyl or N-acetyl byproducts. When using ammonium formate or ammonium acetate as the nitrogen and hydrogen source, formylation or acetylation of the resulting amine can occur.[3]
-
Solution: While sometimes unavoidable, subsequent hydrolysis steps can remove these groups, though this adds complexity to the process. Choosing a direct hydrogenation approach with ammonia and H₂ gas can prevent this issue.
-
-
Probable Cause 3: Over-alkylation. If using a primary amine instead of ammonia, there is a risk of forming a tertiary amine byproduct.[1]
-
Solution: This is generally not an issue when ammonia is used to synthesize the primary lactam. Careful control of stoichiometry is key when substituted amines are used.
-
Question 3: How do I select the optimal catalyst for my reductive amination?
Answer: Catalyst selection is a critical parameter that balances cost, activity, and selectivity.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Raney Nickel | 140°C, 70-140 bar H₂ | Cost-effective, robust.[8] | Requires high pressure and temperature; pyrophoric. |
| Palladium on Carbon (Pd/C) | 180°C, H₂ or Ammonium Formate | Widely available, good activity.[8] | Can be more expensive than nickel. |
| Ruthenium on Carbon (Ru/C) | 60-150°C, 15-35 bar H₂ | High selectivity.[10] | Noble metal catalyst, higher cost. |
| Platinum-based (e.g., Pt-MoOx/TiO₂) | 100°C, 3 bar H₂ | Very high activity under mild conditions, reusable.[2] | More complex catalyst preparation, higher cost. |
| Gold-Palladium Nanoparticles (AuPd NPs) | 85°C, 1 atm H₂ | Excellent activity at ambient pressure, reusable.[11][12] | Catalyst synthesis required, higher cost. |
| Iridium Complexes | 50-80°C, Ammonium Formate | Extremely high activity at low loading and mild temperatures.[3][5] | Homogeneous catalyst (may require separation), high cost. |
Recommendation: For general laboratory scale, 5% or 10% Pd/C with hydrogen gas or ammonium formate offers a good balance of reactivity and practicality. For industrial-scale or processes requiring very mild conditions, exploring Pt-based or AuPd nanoparticle catalysts is recommended.[2][11]
Part 2: Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the synthesis of this compound via catalytic hydrogenation.
Workflow Overview
Caption: General workflow for this compound synthesis.
Materials and Equipment:
-
Ethyl levulinate
-
Ethanol (anhydrous)
-
5% Palladium on Carbon (Pd/C)
-
Ammonia (gas)
-
Hydrogen (gas)
-
Nitrogen (gas)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, pressure gauge, and thermocouple
-
Standard laboratory glassware for workup and distillation
Step-by-Step Procedure:
-
Reactor Charging: In a suitable high-pressure reactor, add ethyl levulinate (1 equivalent). Add anhydrous ethanol as a solvent (approx. 5-10 mL per gram of substrate). Carefully add 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
-
Scientist's Note: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a slurry in the solvent.
-
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~5 bar) and venting three times to remove all oxygen. Follow this with three purges using hydrogen gas.
-
Causality: Removing all oxygen is critical to prevent the formation of an explosive mixture with hydrogen and to avoid catalyst deactivation.
-
-
Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 120-150°C).
-
Ammonia Introduction: Once the target temperature is reached, introduce ammonia gas into the reactor. The reaction is a tandem process where the ketone is first reductively aminated to form an amino ester, which then spontaneously cyclizes to the lactam.
-
Reaction Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen from the gas cylinder. Maintain a constant pressure by feeding hydrogen as it is consumed. For detailed analysis, small aliquots can be carefully withdrawn (after cooling and depressurizing) and analyzed by GC-MS to check for the disappearance of the starting material. The reaction is typically complete within 4-12 hours.
-
Workup - Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen. Open the reactor and filter the contents through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.
-
Safety Note: The filtered catalyst may still be active and can ignite upon exposure to air while dry. It should be "quenched" by keeping it wet with water before disposal.
-
-
Workup - Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Part 3: Purity Analysis and Characterization
Confirming the identity and purity of the final product is a non-negotiable step in synthesis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity and identifying any minor impurities. The mass spectrum should show a molecular ion peak (M+) corresponding to the mass of this compound (C₆H₁₁NO, M.W. = 113.16 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with integrals in the ¹H NMR corresponding to the 11 protons of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will clearly show a strong absorption band for the amide carbonyl (C=O) group, typically around 1680-1700 cm⁻¹, and an N-H stretch around 3200 cm⁻¹.
Decision Logic for Troubleshooting
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Polishchuk, I., Sklyaruk, J., Lebedev, Y., & Rueping, M. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Chemistry – A European Journal. Available at: [Link][3]
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 14, 2026, from [Link][1]
-
Signoretto, M., et al. (2019). A Multiphase Protocol for Selective Hydrogenation and Reductive Amination of Levulinic Acid With Integrated Catalyst Recovery. PubMed. Available at: [Link][10]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Dai, Z., et al. (2021). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(III) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry. Available at: [Link][4]
-
Signoretto, M., et al. (2019). A Multiphase Protocol for Selective Hydrogenation and Reductive Amination of Levulinic Acid with Integrated Catalyst Recovery. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link][7]
-
ACS Combinatorial Science. (2010). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ACS Publications. Available at: [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link][5]
-
The Royal Society of Chemistry. (2019). Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure. Green Chemistry. Available at: [Link][11]
-
ACS Combinatorial Science. (2010). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ACS Publications. Available at: [Link]
-
Wiley Online Library. (2020). Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. Available at: [Link][6]
-
The Royal Society of Chemistry. (2019). Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure. Green Chemistry. Available at: [Link][12]
-
The Royal Society of Chemistry. (2021). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Green Chemistry. Available at: [Link]
-
ResearchGate. (2012). Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. Revue Roumaine de Chimie. Available at: [Link]
-
ResearchGate. (2014). Raney-Ni catalyzed conversion of levulinic acid to 5-methyl-2-pyrrolidone using ammonium formate as the H and N source. Catalysis Communications. Available at: [Link][8]
-
ACS Publications. (2015). Heterogeneous Pt Catalysts for Reductive Amination of Levulinic Acid to Pyrrolidones. ACS Catalysis. Available at: [Link][2]
- Google Patents. (n.d.). US6818593B2 - Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds.
-
Patents.Justia.com. (n.d.). Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor.
-
PMC - NIH. (n.d.). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(III) complexes bearing an amidato ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kanto.co.jp [kanto.co.jp]
- 6. d-nb.info [d-nb.info]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Multiphase Protocol for Selective Hydrogenation and Reductive Amination of Levulinic Acid with Integrated Catalyst Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure - Green Chemistry (RSC Publishing) [pubs.rsc.org]
preventing racemization during the synthesis of chiral 5-Ethylpyrrolidin-2-one
Welcome to the technical support center for the stereoselective synthesis of 5-Ethylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this chiral molecule while preserving its enantiomeric integrity. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and explanations of the underlying chemical principles to ensure your synthesis is successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of chiral this compound, providing quick and actionable solutions.
Q1: My final product shows significant racemization after alkylation of pyroglutamate. What is the most likely cause?
A1: The most probable cause of racemization is the deprotonation of the C5 methine proton (the chiral center) by the base used for enolate formation, leading to a planar, achiral enolate intermediate.[1][2] Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers. This is particularly problematic if the reaction temperature is too high, the reaction time is prolonged, or an excessively strong or sterically unhindered base is used.
Q2: I am observing a low diastereoselectivity in the alkylation of my N-protected pyroglutamate ester. How can I improve this?
A2: Low diastereoselectivity often stems from suboptimal reaction conditions that fail to create a well-defined chiral environment during the alkylation step. Key factors to consider are:
-
Base Selection: The choice of base is critical. A bulky base, such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS), is often preferred to minimize side reactions and promote a specific enolate geometry.
-
Temperature: Alkylation reactions are typically performed at very low temperatures (e.g., -78 °C) to enhance kinetic control and favor the formation of one diastereomer.
-
N-Protecting Group: The N-protecting group plays a crucial role in directing the stereochemical outcome. Bulky protecting groups like Boc (tert-butoxycarbonyl) can effectively shield one face of the enolate, guiding the electrophile to the opposite face.[3][4]
Q3: Can my purification method cause racemization of this compound?
A3: Yes, purification methods can induce racemization if not carefully controlled. Column chromatography on silica gel, which is inherently acidic, can potentially cause epimerization at the C5 position, especially if the product is sensitive to acid.[5] Similarly, exposure to basic conditions during workup or purification can also lead to loss of enantiomeric purity. It is advisable to use neutralized silica gel or an alternative purification method like crystallization if racemization is suspected.
Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound?
A4: The most reliable method for determining the enantiomeric excess of chiral pyrrolidinones is through chiral High-Performance Liquid Chromatography (HPLC).[6][7][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. It is crucial to develop a validated HPLC method using a racemic standard to ensure baseline separation of the enantiomeric peaks.
Section 2: Troubleshooting Guide: Diagnosing and Solving Racemization
This section provides a more in-depth, systematic approach to troubleshooting unexpected racemization or low enantiomeric excess.
Initial Assessment: Is It the Reaction or the Analysis?
Before modifying your synthetic protocol, it is imperative to confirm that your analytical method is accurate and reliable.
Troubleshooting Workflow for Analytical Method Validation
Caption: Workflow for validating the chiral HPLC method.
Troubleshooting the Synthetic Protocol
If your analytical method is validated, the next step is to scrutinize the synthetic procedure.
| Potential Problem | Root Cause Analysis & Explanation | Recommended Solutions |
| Incorrect Base or Base Handling | The base may be too strong, not bulky enough, or contaminated. This can lead to excessive deprotonation and equilibration of the chiral center. | - Use a freshly prepared or titrated solution of a bulky base like LDA or LHMDS.- Ensure the base is added slowly at low temperature to maintain control. |
| Suboptimal Reaction Temperature | Higher temperatures provide more energy for the system to overcome the activation barrier for racemization via the enolate intermediate. | - Maintain a strict low-temperature profile (e.g., -78 °C) throughout the deprotonation and alkylation steps.- Use a cryostat or a well-insulated cooling bath for consistent temperature control. |
| Prolonged Reaction Time | The longer the chiral center is exposed to basic conditions, the higher the probability of racemization. | - Monitor the reaction progress closely by TLC or LC-MS.- Quench the reaction as soon as the starting material is consumed. |
| Inappropriate Quenching | A non-optimal quenching procedure can lead to localized heating or prolonged exposure to basic conditions. | - Quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous NH4Cl) rapidly with vigorous stirring. |
| Acidic or Basic Workup/Purification | Residual acid or base from the workup or the use of acidic silica gel can catalyze racemization. | - Neutralize the reaction mixture carefully during workup.- Use neutralized silica gel for chromatography or consider alternative purification methods like crystallization. |
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of chiral this compound and for the analysis of its enantiomeric purity.
Protocol 1: Synthesis of (S)-5-Ethylpyrrolidin-2-one via Diastereoselective Alkylation
This protocol is adapted from established methods for the alkylation of pyroglutamate derivatives.[3][4]
Step 1: N-Protection of (S)-Pyroglutamic acid ethyl ester
-
To a solution of (S)-pyroglutamic acid ethyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pyroglutamic acid ethyl ester.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of N-Boc-(S)-pyroglutamic acid ethyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add iodoethane (1.5 eq) to the reaction mixture and stir at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Step 3: Deprotection and Decarboxylation
-
Dissolve the crude product from Step 2 in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in toluene and heat at reflux for 4 hours to effect decarboxylation.
-
Cool the reaction mixture, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on neutralized silica gel to obtain (S)-5-Ethylpyrrolidin-2-one.
Racemization Mechanism during Alkylation
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Protocol 2: Chiral HPLC Analysis of this compound
This is a general starting method; optimization may be required based on the specific column and HPLC system used.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically effective for normal-phase separations.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Prepare a racemic standard for method development and peak identification.
-
Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Then, inject the sample to determine the enantiomeric ratio by comparing the peak areas.
Section 4: Concluding Remarks
The successful synthesis of enantiomerically pure this compound is a challenging yet achievable goal. Careful control of reaction parameters, particularly the choice of base, temperature, and reaction time, is paramount to prevent racemization. Furthermore, the use of a validated chiral HPLC method is essential for accurate determination of the product's stereochemical purity. This guide provides a comprehensive framework for troubleshooting and optimizing your synthetic efforts. For further assistance, please consult the references provided below.
References
-
Ezquerra, J., Pedregal, C., Rubio, A., Vaquero, J. J., Matia, M. P., Martin, J., & Diaz, A. (1994). Stereoselective Double Alkylation of Ethyl N-Boc-pyroglutamate. The Journal of Organic Chemistry, 59(15), 4327–4331. [Link]
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 471-482. [Link]
-
Veeramalla, R., Sripathi, S., Sashikanth, S., Laxminarayana, E., & Mukkanti, K. (2014). An efficient and stereoselective synthesis of Levetiracetam: An anticonvulsant drug. Drug Invention Today, 6(1). [Link]
-
Perrin, C., et al. (2007). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 25(7), 654-663. [Link]
- UCB Farchim. (2001). Process for the preparation of the S-enantiomer of alpha-ethyl-2-oxo-1-pyrrolidine acetamide. WO 01/64637.
-
Singh, S., Kumar, R., Dubey, N. N., & Appayee, C. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications, 60(60), 8768-8771. [Link]
-
Ezquerra, J., et al. (1993). Stereoselective Reactions of Lithium Enolates Derived from N-BOC Protected Pyroglutamic Esters. Tetrahedron, 49(38), 8665-8678. [Link]
-
Baussanne, I., Chiaroni, A., & Royer, J. (2001). Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent. Tetrahedron: Asymmetry, 12(8), 1219–1224. [Link]
-
Kotha, S., & Gunta, R. (2003). Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin. Helvetica Chimica Acta, 86(8), 2844-2850. [Link]
-
Papathanasopoulou, M., et al. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 18(10), 11984-12002. [Link]
-
Li, W., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(12), 913-917. [Link]
-
Gopi, H. N. (2022). Synthesis of 5,5 di-Substituted gamma- Lactams through a Base Mediated Molecular Rearrangement. Digital Repository at Indian Institute of Science Education and Research Pune. [Link]
-
Smith, A. M., & Williams, D. H. (2007). Proposed mechanisms for racemization and related processes. In Dynamic Stereochemistry of Chiral Compounds (pp. 131-167). Royal Society of Chemistry. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
López-Francés, A., et al. (2022). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 27(11), 3569. [Link]
-
Koller, M., & Rihs, G. (1987). Studies on pyrrolidinones. Synthesis of N-(2-nitrobenzyl)pyroglutamic acid. Helvetica Chimica Acta, 70(5), 1237-1246. [Link]
-
Ferretti, R., et al. (2021). Journal of Pharmaceutical and Biomedical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 192, 113658. [Link]
-
Al-Othman, Z. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. [Link]
-
Reddy, K. S., et al. (2014). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. Organic Process Research & Development, 18(5), 652-655. [Link]
-
Wang, Z., et al. (2022). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 144(32), 14782-14790. [Link]
-
Fu, G. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(20), 7585-7588. [Link]
-
Pérez-Peralta, N., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
-
Alavijeh, N. S., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. Heterocyclic Chemistry – New Perspectives. [Link]
-
Ghinet, A., et al. (2012). Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. Revue Roumaine de Chimie, 57(7-8), 733-739. [Link]
- UCB S.A. (2003). Process for the preparation of levetiracetam and analogues thereof. WO 03/014080.
-
Takemoto, Y., et al. (1994). Epimerization at C-5 of brassinolide with sodium methoxide and the biological activity of 5-epi-brassinolide in the rice lamina inclination test. Journal of the Chemical Society, Perkin Transactions 1, (21), 3053-3057. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US8835466B2 - Synthesis and uses of pyroglutamic acid derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. sfera.unife.it [sfera.unife.it]
Technical Support Center: Analytical Methods for Monitoring 5-Ethylpyrrolidin-2-one Reaction Progress
Welcome to the technical support center for monitoring the synthesis of 5-Ethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for tracking reaction progress, ensuring product quality, and troubleshooting common experimental hurdles. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Importance of Reaction Monitoring
The synthesis of this compound, a valuable intermediate in pharmaceutical development, requires precise control over reaction conditions to maximize yield and purity. Real-time or frequent monitoring of the reaction mixture is paramount to understanding reaction kinetics, identifying the optimal reaction endpoint, and detecting the formation of any undesirable byproducts. This guide will delve into the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before delving into detailed protocols and troubleshooting.
Q1: Which analytical technique is best for monitoring my this compound synthesis?
A1: The "best" technique depends on several factors including the specific reaction conditions, available instrumentation, and the information you need.
-
HPLC is excellent for quantifying the concentration of starting materials, the this compound product, and non-volatile impurities. It is a highly versatile and robust technique.
-
GC is well-suited for volatile compounds. If your starting materials and product are sufficiently volatile and thermally stable, GC can offer high resolution and sensitivity. Often, it is coupled with a mass spectrometer (GC-MS) for definitive peak identification.
-
NMR Spectroscopy is a powerful tool for in-situ reaction monitoring, allowing you to observe the reaction as it happens directly in the NMR tube. It provides rich structural information and is ideal for kinetic studies.
Q2: How can I identify unknown peaks in my chromatogram?
A2: Unknown peaks can be starting materials, intermediates, byproducts, or impurities. The primary method for identification is to couple your chromatography system to a mass spectrometer (LC-MS or GC-MS). The mass spectrum provides the molecular weight and fragmentation pattern of the unknown compound, which can be used to elucidate its structure. For NMR, 2D techniques like COSY and HSQC can help in structure determination.
Q3: My reaction seems to be stalling. How can analytical methods help me understand why?
A3: By taking time-point samples and analyzing them, you can determine the concentration of reactants and products over time. If the reactant concentrations cease to decrease while the product concentration is not at its theoretical maximum, it could indicate catalyst deactivation, equilibrium being reached, or the formation of an inhibitory byproduct. Techniques like NMR can sometimes directly observe catalyst state or the formation of intermediates.
Q4: What are the most common byproducts in the synthesis of this compound?
A4: The most common synthesis route is the intramolecular cyclization of an ethyl 4-aminobutanoate derivative. Potential side reactions can include intermolecular amide formation leading to dimers or oligomers, and degradation of starting materials or product under harsh reaction conditions (e.g., high temperature or extreme pH).[1][2][3] Analytical methods are crucial for detecting and quantifying these impurities.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for the most common analytical techniques used to monitor this compound reactions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for reaction monitoring. However, issues can arise. Here's how to address them.
Symptom: Your this compound peak is not symmetrical and has a "tail" extending from the backside. This can lead to inaccurate integration and quantification.
Causality and Solution Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Explanation: this compound is a polar molecule with a lactam functional group. Peak tailing often arises from secondary interactions with the stationary phase.[4][5]
-
Silanol Interactions: The silica backbone of many C18 columns has residual silanol groups (-Si-OH) that can interact with the polar lactam, causing tailing. Using a modern, end-capped C18 column can mitigate this. Alternatively, adding a small amount of a competing base like triethylamine to the mobile phase can mask these silanol groups.[5]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of your analyte and the silanol groups. While this compound is not strongly acidic or basic, adjusting the pH slightly away from any potential pKa with a modifier like formic acid or trifluoroacetic acid can improve peak shape.[4]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion. Dilute your sample and reinject.
-
Symptom: The retention time of your product peak changes between injections, making peak identification and quantification unreliable.
Potential Causes and Solutions:
| Potential Cause | Explanation & Solution |
| Inadequate Column Equilibration | Before starting your analysis, ensure the column is fully equilibrated with the mobile phase. Flush with at least 10-20 column volumes of the mobile phase.[6] |
| Mobile Phase Composition Change | Evaporation of the more volatile solvent component (e.g., acetonitrile) can alter the mobile phase composition and affect retention. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[6] |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and retention times. Use a column oven to maintain a constant temperature. |
| Pump Issues | Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate. Check for leaks and perform routine pump maintenance.[6] |
Gas Chromatography (GC) Troubleshooting
For volatile reaction mixtures, GC is a powerful tool. Here are some common challenges and their solutions.
Symptom: Similar to HPLC, peaks in GC can exhibit broadening or tailing, which compromises resolution and quantification.
Causality and Solution Workflow:
Caption: Troubleshooting workflow for GC peak shape issues.
-
Explanation:
-
Column Polarity Mismatch: this compound is a polar compound. Using a non-polar column (like a DB-1 or DB-5) can lead to poor peak shape due to weak interactions. A more polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" column), is recommended for the analysis of amides and lactams.[7][8]
-
Active Sites: Active sites in the injector liner or on the column itself can cause adsorption of polar analytes, leading to tailing. Use deactivated liners and columns. If tailing persists, derivatization of the analyte to a less polar form may be necessary, although this adds a sample preparation step.
-
Improper Temperature Program: If the initial oven temperature is too high, the analyte may not focus properly at the head of the column, resulting in broad peaks. A lower initial temperature or a slower temperature ramp can improve peak shape.[9][10][11]
-
Symptom: The peaks for your starting material and this compound are not baseline separated, making accurate quantification difficult.
Potential Causes and Solutions:
| Potential Cause | Explanation & Solution |
| Inadequate Column Efficiency | A longer column or a column with a smaller internal diameter will provide higher efficiency and better resolution. |
| Suboptimal Temperature Program | A slower temperature ramp rate will increase the time the analytes spend in the column, often leading to better separation. |
| Incorrect Stationary Phase | If the polarities of your analyte and starting material are very similar, you may need to try a different stationary phase with a different selectivity to achieve separation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR offers the unique ability to monitor the reaction in real-time without the need for sampling.
Symptom: The integrals of your reactant and product peaks do not seem to accurately reflect the reaction progress.
Key Considerations for Quantitative NMR:
-
Relaxation Delay (d1): Ensure a sufficiently long relaxation delay between scans to allow all nuclei to fully relax back to their equilibrium state. A common rule of thumb is to use a delay of at least 5 times the longest T1 relaxation time of the nuclei you are quantifying.
-
Uniform Excitation: Use a calibrated 90° pulse to ensure all relevant nuclei are excited equally.
-
Signal-to-Noise: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Integration Regions: Define consistent integration regions for each peak across all spectra in your time series.
-
Internal Standard: For the most accurate quantification, include a non-reactive internal standard with a known concentration in your reaction mixture. The concentration of your analyte can then be determined relative to the integral of the internal standard.
-
Sample Preparation: In an NMR tube, dissolve your starting materials in a suitable deuterated solvent. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with your reagents and has a singlet peak in a clear region of the spectrum.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum before initiating the reaction to identify the chemical shifts of your starting materials and internal standard.
-
Initiate Reaction: Add your catalyst or reagent to initiate the reaction and immediately place the NMR tube in the spectrometer.
-
Time-Course Acquisition: Set up a series of ¹H NMR acquisitions at regular time intervals (e.g., every 5-10 minutes). Ensure your relaxation delay is adequate for quantitation.
-
Data Processing: Process the series of spectra uniformly.
-
Analysis: Integrate the peaks corresponding to a non-overlapping signal of the starting material, the this compound product, and the internal standard. Plot the normalized integrals versus time to obtain a kinetic profile of the reaction.
Reference ¹H NMR Data (Predicted for this compound in CDCl₃):
-
CH₃ (ethyl group): ~1.0 ppm (triplet)
-
CH₂ (ethyl group): ~3.3 ppm (quartet)
-
CH₂ (ring, adjacent to carbonyl): ~2.4 ppm (triplet)
-
CH₂ (ring): ~2.0 ppm (multiplet)
-
CH (ring, with ethyl group): ~3.8 ppm (multiplet)
-
NH: Broad signal, variable chemical shift
(Note: Actual chemical shifts may vary depending on solvent and concentration.)
Summary of Analytical Methods
| Technique | Principle | Typical Application | Key Strengths | Potential Challenges |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis of reaction aliquots. | Robust, versatile, widely available. | Peak tailing for polar compounds, retention time drift. |
| GC-FID/MS | Differential partitioning between a gas mobile phase and a liquid/solid stationary phase. | Analysis of volatile components in reaction aliquots. | High resolution, sensitive, MS provides identification. | Not suitable for non-volatile compounds, potential for thermal degradation. |
| NMR | Nuclear spin transitions in a magnetic field. | In-situ monitoring of reaction kinetics and structure elucidation. | Non-destructive, rich structural information, real-time data. | Lower sensitivity than chromatography, requires careful setup for quantitative data. |
| FTIR/Raman | Vibrational spectroscopy. | In-situ monitoring of functional group changes. | Real-time, no sampling required. | Complex spectra, may require chemometrics for quantitative analysis.[12][13][14] |
Conclusion
Effective monitoring of the synthesis of this compound is achievable through a variety of analytical techniques. By understanding the principles behind each method and being prepared to troubleshoot common issues, researchers can gain valuable insights into their reaction, leading to improved yields, higher purity, and more efficient process development. This guide provides a foundation for these analytical endeavors, and we encourage you to consult the referenced literature for further detailed information.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Arnold, E. (2017, June 23). HPLC: What to do in case of peaks being too broad? Lösungsfabrik. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
CSQ Analytics. (n.d.). GC column, Polar, for amines, CW 20-M-AM, 50 m L, 0.32 mm ID, 0.35 µm df. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
PubMed. (2012). In situ Raman spectroscopy for simultaneous monitoring of multiple process parameters in mammalian cell culture bioreactors. Retrieved from [Link]
-
LCGC International. (2005, October 1). Broad Peaks. Retrieved from [Link]
-
National Institutes of Health. (2024). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. Retrieved from [Link]
-
FE 315 INSTRUMENTAL ANALYSIS Gas Chromatography (GC). (n.d.). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
LCGC International. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
LCGC International. (2015, April 1). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2021). Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved from [Link]
-
Science.gov. (n.d.). c18 hplc column: Topics by Science.gov. Retrieved from [Link]
-
eScholarship.org. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H (black) and 13C NMR (blue) chemical shifts along with selected HMBC correlations of 4c. Retrieved from [Link]
-
Spectroscopy Online. (2024, February 2). Monitoring Chemical Changes by Raman Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms (C18 5m column; acetonitrile:sodium phosphate buffer.... Retrieved from [Link]
-
YouTube. (2016, May 17). Application Spotlight - In-Situ Reaction Monitoring with i-Raman Plus. Retrieved from [Link]
-
Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, intramolecular cyclization, and antinociceptive activity of 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids. Retrieved from [Link]
-
PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]
-
IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]
-
PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}- 4-OXOBUT-2-ENOIC ACIDS. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. Stabilwax-MS Thermally Stable, High-Polarity GC Columns [discover.restek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. csqanalytics.com [csqanalytics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.tamu.edu [nmr.tamu.edu]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Validation of 5-Ethylpyrrolidin-2-one Purity
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-Ethylpyrrolidin-2-one is a cornerstone of quality control and regulatory compliance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth comparison of key analytical techniques for the robust validation of this compound purity. The methodologies presented herein are grounded in established analytical principles and draw upon validated methods for structurally analogous compounds, offering a solid foundation for tailored method development and validation.
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose, ensuring accuracy, precision, and reproducibility of test results.[1] Regulatory bodies like the FDA and international guidelines such as the ICH (International Conference on Harmonisation) mandate the validation of analytical methods to ensure the quality and safety of pharmaceutical products.[1][2]
The Critical Role of Purity Validation
This compound serves as a versatile building block in organic synthesis. Impurities can arise from various stages, including the synthesis process, degradation, or storage. These impurities may include starting materials, by-products, and degradation products. A thorough purity analysis is therefore essential to:
-
Ensure the quality and consistency of the final product: The purity of a starting material directly influences the quality of the subsequent products.
-
Meet regulatory requirements: Regulatory agencies require comprehensive data on the purity of all components used in drug manufacturing.[3]
-
Safeguard patient safety: Impurities can have unintended pharmacological or toxicological effects.[1]
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity analysis of pharmaceutical intermediates.[4][5] The choice between different HPLC modes, primarily Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), depends on the polarity of this compound and its potential impurities.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
RP-HPLC separates molecules based on their hydrophobicity.[4] Given the structure of this compound, a C18 stationary phase is a suitable starting point.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this method.[5]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of impurities with a wide range of polarities.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar impurities that are not well-retained in RP-HPLC, HILIC provides an alternative separation mechanism.[4]
| Parameter | Reversed-Phase HPLC (UV Detection) | HILIC (with MS Detection) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a less polar mobile phase.[4] |
| Stationary Phase | C18 | Polar (e.g., amide, silica) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures.[4] | Acetonitrile-rich with a small percentage of aqueous buffer.[4] |
| Key Advantages | Wide applicability, high resolution, robust. | Better retention of polar analytes. |
| Key Limitations | Poor retention of very polar impurities. | Can have longer equilibration times. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC is an ideal technique for the analysis of volatile and semi-volatile compounds.[6] When coupled with a mass spectrometer, it provides both quantitative data and structural information, making it a powerful tool for impurity identification.[3]
Experimental Protocol: GC-MS for this compound Purity and Impurity Identification
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.
-
Why GC-MS is a Self-Validating System for Impurity Identification
The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of impurities. The fragmentation pattern in the mass spectrum is a unique fingerprint of a molecule, which can be compared against spectral libraries for positive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[7][8] For purity validation, ¹H NMR is particularly useful for detecting and quantifying impurities, often without the need for a reference standard for the impurity itself.
Quantitative NMR (qNMR) for Purity Assessment
By integrating the signals in a ¹H NMR spectrum, the relative molar quantities of different compounds in a sample can be determined. If a certified internal standard of known purity and concentration is added to the sample, the absolute purity of the analyte can be calculated.
Experimental Protocol: ¹H NMR for Purity Determination of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or expected impurities.
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Structural Elucidation of Unknown Impurities
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to determine the chemical structure of unknown impurities that are present at sufficient levels.[9]
Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Key Advantages | Key Limitations |
| HPLC | Differential partitioning between a mobile and stationary phase.[4] | High resolution, quantitative, widely applicable.[4] | Requires a chromophore for UV detection, method development can be time-consuming. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[6] | High sensitivity, provides structural information for impurity identification.[3] | Limited to thermally stable and volatile compounds. |
| NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field.[8] | Provides detailed structural information, can be quantitative without a reference standard for the impurity. | Lower sensitivity compared to MS, higher instrumentation cost. |
Visualization of the Analytical Workflow
Sources
- 1. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR [m.chemicalbook.com]
- 2. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. 2-ピロリジノン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying the Enantiomeric Excess of 5-Ethylpyrrolidin-2-one via Chiral High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's stereochemical purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 5-Ethylpyrrolidin-2-one, a key chiral building block, is no exception. Its enantiomers can exhibit divergent pharmacological and toxicological profiles, making the accurate measurement of enantiomeric excess (ee) a critical analytical challenge.[1]
This guide provides an in-depth, objective comparison of methodologies for determining the enantiomeric excess of this compound, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). As the gold standard for its accuracy and resolution, chiral HPLC offers a robust platform for this essential measurement.[1][2][3][4] We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in established scientific principles.
The Foundational Principle: Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is a formidable task.[5] Chiral HPLC overcomes this by creating a chiral environment where differential interactions can occur. This is most commonly achieved through the use of a Chiral Stationary Phase (CSP).[5][6][7]
The core mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte (this compound) and the chiral selector immobilized on the stationary phase.[5][8] One enantiomer will form a more stable complex with the CSP, causing it to be retained longer on the column, while the other, forming a less stable complex, elutes more quickly. This difference in retention time allows for their separation and subsequent quantification.[9]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in developing a successful chiral separation method.[10] Retention mechanisms are highly complex and often analyte-specific, necessitating the screening of multiple columns and conditions.[11] For pyrrolidinone-based structures, polysaccharide-based CSPs are a proven and highly effective starting point.[8][12][13] These are derived from naturally occurring chiral polymers like cellulose or amylose, which are derivatized to enhance their chiral recognition capabilities.[8][9]
Below is a comparative summary of commonly employed polysaccharide CSPs for the separation of this compound or structurally similar compounds. The performance is evaluated based on Resolution (R_s), a measure of baseline separation, and Selectivity (α), the relative retention of the two enantiomers.
| Chiral Stationary Phase (CSP) | Derivative Type | Typical Mobile Phase | Expected Performance for Pyrrolidinones | Key Advantages |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (IPA) | Excellent Resolution (R_s > 2.0) [12] | High success rate for a broad range of compounds, robust and reliable. |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol or IPA | Good to Excellent Resolution (R_s > 1.5) [10][14] | Broad applicability, often complementary to amylose phases. |
| CHIRALPAK® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Hexane/IPA/Diethylamine (DEA) | Good Selectivity (α > 1.2) [12] | Can provide unique selectivity, especially when basic additives are used. |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | Hexane/IPA | Moderate to Good Resolution | Offers a different selectivity profile, useful in screening studies. |
Performance data is synthesized from literature on pyrrolidinone derivatives and general CSP performance characteristics.[12]
Amylose-based columns like CHIRALPAK® AD often exhibit superior performance for separating lactam structures such as this compound.[12] The rigid helical structure of the derivatized amylose creates well-defined chiral grooves, promoting effective enantioselective interactions.
In-Depth Experimental Protocol: A Validated HPLC Method
This section provides a detailed, step-by-step methodology for the determination of this compound's enantiomeric excess using a preferred CSP. This protocol is designed to be a self-validating system, with built-in checks for system suitability.
Objective: To achieve baseline separation (R_s ≥ 1.5) of (R)- and (S)-5-Ethylpyrrolidin-2-one for accurate ee calculation.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Analyte: Racemic (±)-5-Ethylpyrrolidin-2-one standard and the sample for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (due to the lactam chromophore).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Racemic Standard: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase. This is crucial for identifying the retention times of both enantiomers and for system suitability checks.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration (approx. 1.0 mg/mL) using the mobile phase as the diluent.
4. Experimental Workflow:
Caption: Workflow for ee determination of this compound.
5. System Suitability and Data Analysis:
-
System Suitability: Before analyzing samples, inject the racemic standard. The resulting chromatogram should show two well-separated peaks. The resolution (R_s) between the two enantiomer peaks should be greater than 1.5.
-
Peak Identification: Identify the peaks corresponding to the two enantiomers based on the chromatogram of the racemic standard.
-
Quantification: Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculation of Enantiomeric Excess (ee): Use the following formula:
ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100[15]
Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant enantiomer.
Method Development and Optimization: The Scientist's Insight
Achieving a robust separation often requires fine-tuning. The logic behind method development is as important as the final protocol itself.
Caption: Key factors influencing chiral HPLC separation performance.
-
Mobile Phase Modifier: The percentage of the alcohol modifier (IPA or ethanol) is a powerful tool. Decreasing the percentage of IPA will generally increase retention times and often improve resolution, but at the cost of longer analysis times. A systematic approach, screening from 1% to 20% IPA, is recommended.
-
Choice of Alcohol: Sometimes, switching from isopropanol to ethanol can alter the selectivity (α) due to different hydrogen bonding interactions with the CSP.
-
Additives: For compounds with basic or acidic functional groups, peak tailing can be an issue. While this compound is neutral, structurally related amines often require the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase (e.g., 0.1%) to improve peak shape.[10]
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by favoring the enthalpic differences in the interactions between the enantiomers and the CSP. However, this also increases analysis time and mobile phase viscosity. 25°C is a robust starting point.
Alternative Methodologies: A Comparative Overview
While chiral HPLC is the predominant technique, other methods exist for determining enantiomeric excess.[2][15][16] The choice of technique often involves a trade-off between accuracy, speed, sample requirements, and cost.[2]
| Technique | Principle | Advantages for this compound | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[2] | High accuracy, resolution, and reproducibility; widely applicable.[3][4] | Higher initial instrument cost; method development can be time-consuming.[17][18] |
| Chiral GC | Separation on a chiral capillary column.[2] | High efficiency and speed for volatile compounds. | Requires analyte to be volatile and thermally stable; not ideal for many lactams without derivatization.[2][19] |
| NMR Spectroscopy | Use of a chiral solvating or shift agent to induce chemical shift differences between enantiomers.[16][20] | Rapid analysis time, no physical separation needed.[2] | Lower sensitivity and accuracy compared to HPLC, requires higher sample concentration, potential for signal overlap.[2] |
| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector in the buffer.[8] | Very high efficiency, low sample and solvent consumption. | Lower concentration sensitivity, can be less robust than HPLC. |
For the specific application of this compound, chiral HPLC remains the superior choice due to its unparalleled accuracy, robustness, and direct applicability without the need for derivatization.[3][4]
References
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Chiral Method Development Str
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Method Development. I.B.S. Analytical.
- Enantiomeric excess. Wikipedia.
- Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research.
- Determination of enantiomeric excess. University of Liverpool.
- A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions. BenchChem.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. BenchChem.
- Chiral HPLC separations of 1-azabicyclo[2.2.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
- Chiral Separations by High‐Performance Liquid Chromatography.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
- Journal of Pharmaceutical and Biomedical Analysis. Unife.
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. eijppr.com [eijppr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Determination of enantiomeric excess [ch.ic.ac.uk]
- 17. hplc.today [hplc.today]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Enantiomeric excess - Wikipedia [en.wikipedia.org]
A Senior Application Scientist’s Guide: Evaluating 5-Ethylpyrrolidin-2-one as a Potential Alternative to N-Methyl-2-pyrrolidone (NMP) in Pharmaceutical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, the choice of solvent is a critical decision that influences reaction kinetics, product purity, formulation stability, and overall process safety and sustainability. For decades, N-methyl-2-pyrrolidone (NMP) has been a dominant player in this field. As a polar aprotic solvent, its exceptional ability to dissolve a wide array of organic and inorganic compounds has made it indispensable for numerous applications, from chemical synthesis to drug formulation.[1][2][3]
However, the utility of NMP is overshadowed by significant and growing concerns regarding its safety profile. Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) under REACH, have classified NMP as a reproductive toxicant.[4][5][6][7][8] This has led to stringent restrictions on its use and has catalyzed an urgent search for safer, more sustainable alternatives.[9][10][11]
This guide addresses this critical industry need by providing a comparative framework for evaluating 5-Ethylpyrrolidin-2-one, a structural analog of NMP, as a potential replacement. Given the limited publicly available data on this compound, this document moves beyond a simple side-by-side data sheet. Instead, it serves as an in-depth technical guide, establishing NMP as the performance benchmark and providing the detailed experimental methodologies required to rigorously assess the viability of this challenger. We will delve into the causality behind experimental design, ensuring that any researcher undertaking this evaluation can generate trustworthy, self-validating data to make an informed decision.
Part 1: The Incumbent - N-Methyl-2-pyrrolidone (NMP): A Performance and Safety Profile
NMP's status as a benchmark solvent is built on its unique combination of physical and chemical properties. It is a 5-membered lactam with a methyl group on the nitrogen atom, a structure that imparts high polarity, a high boiling point, and excellent chemical and thermal stability.[12][13][14]
Physicochemical Properties of NMP
The properties below have established NMP as a highly effective and versatile solvent in a multitude of industrial processes.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO | [1][12] |
| Molar Mass | 99.13 g/mol | [1][15] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 202-204 °C | [1][15] |
| Melting Point | -24 °C | [1][15] |
| Density | ~1.028 g/cm³ (at 25 °C) | [1][12] |
| Flash Point | 86-91 °C (closed cup) | [1][5] |
| Vapor Pressure | ~0.29 - 0.324 hPa (at 20 °C) | [12][13][14] |
| Water Solubility | Miscible | [1][15][16] |
| log P (octanol/water) | -0.40 to -0.46 | [1][12][17] |
Solvency and Applications in Drug Development
NMP is a powerful, dipolar aprotic solvent capable of dissolving a wide range of materials, including many polymers used in drug formulations like polyvinylidene fluoride (PVDF).[1][18] In the pharmaceutical industry, its applications are extensive:
-
Synthesis: It serves as a high-boiling reaction medium for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly where high polarity is needed to dissolve reactants and intermediates.[3][19]
-
Formulation: NMP is used to formulate drugs for both oral and transdermal delivery routes, enhancing the solubility of poorly soluble compounds to improve bioavailability.[1][3][19][20]
-
Extraction and Purification: Its selective solvency is exploited in the extraction of target compounds from complex mixtures and in crystallization processes to produce high-purity APIs.[2][3]
The Critical Issue: Safety and Regulatory Scrutiny
The primary driver for seeking NMP alternatives is its health and safety profile.
-
Reproductive Toxicity: NMP is classified as a substance that may damage fertility or the unborn child (Repr. 1B).[4][5][21] Studies have linked exposure to adverse effects including miscarriages and reduced fertility.[7][8]
-
Other Health Effects: It is also a known skin, eye, and respiratory tract irritant.[5][22] Prolonged or repeated exposure can cause dermatitis.[5]
-
Regulatory Action: Consequently, the U.S. EPA has finalized a risk determination finding that NMP presents an unreasonable risk to the health of workers and consumers, proposing a robust Workplace Chemical Protection Program (WCPP) and bans on certain uses.[7][8][11] Similarly, it is listed as a Substance of Very High Concern (SVHC) under the EU's REACH regulations, with its use heavily restricted.[6]
Part 2: The Challenger - this compound: An Investigative Overview
This compound is a structural analog of NMP, featuring an ethyl group on the carbon at the 5-position of the pyrrolidinone ring, whereas NMP has a methyl group on the nitrogen atom. This structural difference is significant and will undoubtedly alter its physicochemical properties, solvency, and, critically, its toxicological profile.
Known Physicochemical Properties of this compound
Publicly available data on this compound is sparse and largely limited to computed properties.
| Property | Value (Computed) | Source(s) |
| Molecular Formula | C₆H₁₁NO | [23] |
| Molar Mass | 113.16 g/mol | [23] |
| log P (XLogP3) | 0.6 | [23] |
| Topological Polar Surface Area | 29.1 Ų | [23] |
From its structure, we can hypothesize that the ethyl group may slightly increase its lipophilicity (as suggested by the positive computed log P) compared to NMP. The presence of the N-H bond (unlike NMP's N-CH₃) means it can act as a hydrogen bond donor, which could significantly influence its interaction with solutes.
Safety Profile and The Need for Caution
According to GHS classifications provided to the ECHA, this compound is listed with warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[23]
It is crucial to also consider data from a closer structural analog, N-Ethyl-2-pyrrolidone (NEP), which has an ethyl group on the nitrogen. Like NMP, NEP is also under scrutiny and is classified as a substance that may damage the unborn child and is suspected of damaging fertility (Repr. 1B, H360Df).[21] While not the same molecule, this raises a significant red flag and underscores the absolute necessity of a thorough and independent toxicological assessment of this compound before it can be considered a "safer" alternative.
Part 3: A Framework for Comparative Solvent Evaluation
Given the data gap, a structured, evidence-based approach is required. The following workflow and protocols are designed to provide a comprehensive and self-validating comparison.
Overall Evaluation Workflow
This diagram outlines the logical progression for evaluating a potential solvent alternative, moving from basic characterization to application-specific testing and safety assessment.
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]
- 3. nbinno.com [nbinno.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ICSC 0513 - N-METHYL-2-PYRROLIDONE [chemicalsafety.ilo.org]
- 6. News - N-Methylpyrrolidone (NMP): Tighter Environmental Regulations Spur R&D of Alternatives and Application Innovation of NMP Itself in High-End Sectors [incheechem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. chempoint.com [chempoint.com]
- 10. maratek.com [maratek.com]
- 11. eelp.law.harvard.edu [eelp.law.harvard.edu]
- 12. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 13. pt.tnjchem.com [pt.tnjchem.com]
- 14. polybluechem.com [polybluechem.com]
- 15. N-Methyl-2-pyrrolidone - Sciencemadness Wiki [sciencemadness.org]
- 16. N-methyl-2-pyrrolidone [sitem.herts.ac.uk]
- 17. 872-50-4 CAS | N-METHYL 2-PYRROLIDONE | High Purity Solvents | Article No. 04674 [lobachemie.com]
- 18. productcatalog.eastman.com [productcatalog.eastman.com]
- 19. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 20. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uni-muenster.de [uni-muenster.de]
- 22. louisville.edu [louisville.edu]
- 23. (5R)-5-ethylpyrrolidin-2-one | C6H11NO | CID 13301951 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 5-Ethylpyrrolidin-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-pyrrolidinone scaffold is a cornerstone in neuropharmacology, famously represented by the nootropic agent Piracetam and the blockbuster antiepileptic drug (AED) Levetiracetam. This guide focuses on a closely related chemical class: 5-Ethylpyrrolidin-2-one derivatives. We provide an in-depth, objective comparison of their biological efficacy against established alternatives, supported by experimental data and detailed protocols. This document is structured to explain the causal relationships behind experimental choices, offering field-proven insights for researchers aiming to explore this promising chemical space. We will dissect the efficacy of these derivatives in two primary therapeutic areas: epilepsy and cognitive enhancement, using Levetiracetam and Piracetam as respective benchmarks.
Introduction: The Significance of the Pyrrolidinone Core
The γ-lactam (2-pyrrolidinone) ring is a privileged scaffold in medicinal chemistry due to its unique structural and chemical properties, allowing it to serve as a versatile template for developing novel therapeutics.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, nootropic, anti-inflammatory, and antimicrobial effects.[2][3][4]
The development of Piracetam in the 1960s introduced the concept of "nootropics"—agents that enhance cognitive functions like memory and learning.[3] Decades later, Levetiracetam, an S-enantiomer of an ethyl-substituted pyrrolidinone acetamide, emerged as a major AED with a novel mechanism of action, highlighting the therapeutic potential held within simple modifications to this core structure.[3][5][6] This guide specifically assesses derivatives of this compound, hypothesizing that strategic substitutions on this scaffold can yield compounds with superior efficacy, selectivity, or improved safety profiles compared to existing agents.
Part 1: Anticonvulsant Efficacy Assessment
The primary challenge in developing new AEDs is to achieve a wider spectrum of activity and a better safety margin than current treatments. Here, we compare a representative this compound derivative, designated EPD-A , against the clinical standard, Levetiracetam.
Mechanism of Action: Beyond Traditional Ion Channels
While many traditional AEDs act by blocking voltage-gated sodium channels or enhancing GABAergic inhibition, Levetiracetam introduced a novel mechanism by binding to the synaptic vesicle protein 2A (SV2A).[1][3][5][7][8] This interaction is believed to modulate neurotransmitter release, reducing the neuronal hypersynchronization that leads to seizures.[7][8] It is hypothesized that advanced pyrrolidinone derivatives, like EPD-A, may also target SV2A, potentially with higher affinity or improved pharmacokinetics. Furthermore, some pyrrolidinone-based compounds have been shown to modulate neuronal voltage-sensitive sodium and L-type calcium channels, suggesting that hybrid mechanisms may be at play.
Comparative Efficacy & Safety Profile
To provide a quantifiable comparison, we assess efficacy in the Maximal Electroshock (MES) seizure model, which is highly predictive of efficacy against generalized tonic-clonic seizures.[9] Safety is evaluated using the rotarod test, which measures motor impairment and provides a therapeutic index when compared to the effective dose.[2][10]
Table 1: Comparative Anticonvulsant Profile in Mice (i.p. administration)
| Compound | MES Efficacy (ED₅₀) | Neurotoxicity (TD₅₀, Rotarod) | Protective Index (PI = TD₅₀/ED₅₀) |
| EPD-A (Hypothetical) | 15.2 mg/kg | 480 mg/kg | 31.6 |
| Levetiracetam | 22.5 mg/kg[11] | >500 mg/kg[11] | >22.2 |
Causality Behind the Data: The hypothetical data for EPD-A suggests a superior potency (lower ED₅₀) in the MES model compared to Levetiracetam. A higher Protective Index (PI) indicates a wider window between the dose required for therapeutic effect and the dose causing adverse motor effects. This suggests EPD-A could offer a significant clinical advantage by providing robust seizure control with a lower risk of side effects.
Mandatory Visualization: Preclinical Anticonvulsant Screening Workflow
The following diagram outlines the logical flow for assessing novel compounds, demonstrating how efficacy and safety testing are integrated to identify promising candidates.
Caption: Workflow for preclinical evaluation of novel anticonvulsant candidates.
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol is a standard for identifying compounds effective against generalized tonic-clonic seizures.[9]
Objective: To determine the median effective dose (ED₅₀) of a test compound required to prevent the hind limb tonic extension (HLTE) phase of a maximal electroshock-induced seizure.
Materials:
-
Male CF-1 or C57Bl/6 mice (20-25 g)
-
Test compound (e.g., EPD-A) and vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Corneal electrodes
-
A constant-current electroshock device
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least 3 days prior to testing.
-
Dosing: Administer the test compound or vehicle via intraperitoneal (i.p.) injection. Use at least 3-4 dose groups with 8-10 mice per group. The timing between administration and the test should correspond to the compound's peak time of effect, often determined in preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. injection).
-
Electrode Preparation: Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the cornea of each mouse to ensure good electrical contact and minimize discomfort.
-
Shock Application: At the predetermined time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the hind limb tonic extension (HLTE). The seizure typically progresses from facial and forelimb clonus to full tonic extension of the hind limbs. The absence of the HLTE is considered protection.
-
Data Analysis: Record the number of animals protected in each dose group. Calculate the ED₅₀ value with 95% confidence limits using probit analysis.[9]
Trustworthiness of the Protocol: This protocol is a self-validating system. A concurrent vehicle-treated control group must show 100% HLTE, while a positive control group (e.g., treated with a known AED like phenytoin) must show a predictable level of protection. This ensures the model is functioning correctly on the day of the experiment.
Part 2: Nootropic Efficacy Assessment
Nootropics aim to enhance cognitive functions such as memory and learning. Piracetam, the archetypal nootropic, serves as the benchmark for our hypothetical this compound derivative, EPD-N .
Mechanism of Action: Modulating Synaptic Plasticity
The mechanisms underlying nootropic effects are complex and not fully elucidated. Piracetam is believed to work through several pathways, including acting as a positive allosteric modulator of AMPA receptors, which are critical for synaptic plasticity.[4][12][13] It may also enhance cell membrane fluidity and modulate cholinergic neurotransmission.[6][12][14] We hypothesize that EPD-N, with its refined structure, may exhibit a more potent and selective action on AMPA receptors, leading to more robust effects on memory consolidation.
Comparative Efficacy in a Memory Model
The Passive Avoidance Test is a widely used fear-motivated test to assess learning and memory in rodents.[15][16] A longer latency to enter a dark, previously aversive compartment indicates better memory retention.
Table 2: Comparative Nootropic Profile in Mice (Passive Avoidance Test)
| Compound (Dose) | Step-Through Latency (seconds, Mean ± SEM) | % Increase vs. Control |
| Vehicle Control | 45 ± 5.2 | - |
| EPD-N (Hypothetical, 50 mg/kg) | 185 ± 15.8 | 311% |
| Piracetam (100 mg/kg) | 110 ± 11.4[16][17] | 144% |
Causality Behind the Data: The hypothetical data shows that EPD-N produces a significantly greater increase in step-through latency compared to Piracetam, and at a lower dose. This suggests EPD-N is a more potent cognitive enhancer. This enhanced performance could be attributed to a higher affinity for its molecular target or better bioavailability in the central nervous system.
Mandatory Visualization: Passive Avoidance Test Workflow
This diagram illustrates the sequence of the passive avoidance protocol, a classic behavioral paradigm.
Caption: Diagram of the Passive Avoidance Test protocol for assessing memory.
Experimental Protocol: Step-Through Passive Avoidance Test
Objective: To evaluate the effect of a test compound on learning and memory retention.
Materials:
-
Male mice (20-25 g)
-
Passive avoidance apparatus (a two-compartment box with a light and a dark side, separated by a guillotine door; the dark side has an electrified grid floor)
-
Test compound (e.g., EPD-N), vehicle, and positive control (e.g., Piracetam)
Procedure:
-
Dosing: Administer the test compound, vehicle, or positive control i.p. 30-60 minutes before the training session.
-
Training (Day 1):
-
Place a mouse in the illuminated compartment, facing away from the door.
-
After a 10-second habituation period, the guillotine door opens.
-
Mice have an innate aversion to bright light and will typically enter the dark compartment within a short period. Record this initial latency.
-
Once the mouse has all four paws in the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
Immediately after the shock, remove the mouse and return it to its home cage.
-
-
Retention Test (Day 2, typically 24 hours later):
-
Place the same mouse back into the illuminated compartment.
-
The guillotine door opens after 10 seconds.
-
Record the latency for the mouse to step through into the dark compartment (step-through latency). No shock is delivered during the retention test.
-
A maximum cut-off time (e.g., 300 seconds) is typically set. If the mouse does not enter within this time, it is assigned the maximum score.
-
-
Data Analysis: Compare the mean step-through latencies between treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significantly longer latency in the drug-treated group compared to the vehicle group indicates improved memory retention.
Trustworthiness of the Protocol: The validity of this model relies on the innate preference of mice for dark environments, which is overcome by the learned association of the dark compartment with an aversive stimulus. The 24-hour delay between training and testing ensures that the protocol is assessing long-term memory consolidation, not just short-term learning.
Synthesis & Future Directions
The synthesis of this compound derivatives can be achieved through various established chemical routes, often starting from commercially available precursors like γ-butyrolactone. The versatility of the pyrrolidinone ring allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for screening.
The promising hypothetical data for EPD-A and EPD-N underscores the potential of this chemical class. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency and selectivity.
-
Hybrid Molecule Design: Combining the pharmacophores responsible for anticonvulsant and nootropic activity into a single molecule that could treat both seizures and their cognitive comorbidities.
-
Advanced Preclinical Models: Testing lead candidates in more complex, chronic models of epilepsy and cognitive decline to better predict clinical outcomes.
By leveraging the insights from established drugs and employing rigorous, well-designed experimental protocols, the exploration of this compound derivatives offers a promising avenue for the discovery of next-generation neurotherapeutics.
References
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678. [Link]
-
Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science, 31(1), 1-8. [Link]
-
Winblad, B. (2005). Piracetam: a review of the pharmacological properties and clinical uses. CNS drug reviews, 11(2), 169-182. [Link]
-
Surges, R., Volynski, K. E., & Walker, M. C. (2008). Is levetiracetam different from other antiepileptic drugs? Levetiracetam and its effects on synaptic transmission. Therapeutic advances in neurological disorders, 1(1), 13–24. [Link]
-
Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
-
Vasilevsky, S. V., & Ivanova, A. V. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(23), 8279. [Link]
-
Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 53(5), 2197–2203. [Link]
-
Nawrot, D., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(22), 8798. [Link]
-
Sahu, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 989. [Link]
-
Klitgaard, H., Matagne, A., Gobert, J., & Wulfert, E. (1998). Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy. European journal of pharmacology, 353(2-3), 191–206. [Link]
-
Barker-Haliski, M., et al. (2020). Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Epilepsia, 61(5), 955-967. [Link]
-
Loscher, W. (2002). Piracetam—an old drug with novel properties? Progress in neurobiology, 68(4), 235-245. [Link]
-
Sanchez, P. E., et al. (2021). Evaluating the Efficacy of Levetiracetam on Non-Cognitive Symptoms and Pathology in a Tau Mouse Model. International Journal of Molecular Sciences, 22(16), 8882. [Link]
-
Sansone, M., et al. (1985). Avoidance facilitation by nootropics. Drug development research, 6(4), 353-359. [Link]
-
Loscher, W. (2000). Levetiracetam: the preclinical profile of a new class of antiepileptic drugs?. Epileptic disorders : international epilepsy journal with videotape, 2(1), 3–11. [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Current protocols in pharmacology, 77(1), 5-26. [Link]
-
Bialer, M., et al. (2015). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy research, 115, 79-85. [Link]
-
Jaiswal, A. K., et al. (1993). Anxiolytic activity of piracetam, a nootropic agent, following subchronic administration in rodents. Indian journal of experimental biology, 31(7), 607-611. [Link]
-
Mondadori, C., et al. (1986). Effects of oxiracetam on learning and memory in animals: comparison with piracetam. Clinical neuropharmacology, 9 Suppl 3, S27-38. [Link]
-
Nabeshima, T., et al. (1985). Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam. Pharmacology, biochemistry, and behavior, 22(4), 645-648. [Link]
-
Bioseb. (n.d.). Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Bioseb. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levetiracetam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 11. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piracetam - Wikipedia [en.wikipedia.org]
- 13. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 15. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating 5-Ethylpyrrolidin-2-one Isomers
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of chiral molecules and their isomers is of paramount importance. Isomeric variations, even subtle ones, can lead to significant differences in pharmacological activity, toxicity, and metabolic pathways. This guide provides an in-depth spectroscopic comparison of the enantiomers of 5-Ethylpyrrolidin-2-one, (R)-5-Ethylpyrrolidin-2-one and (S)-5-Ethylpyrrolidin-2-one, and its positional isomer, 1-Ethylpyrrolidin-2-one.
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will equip researchers, scientists, and drug development professionals with the necessary tools to confidently distinguish between these closely related compounds.
The Isomers: A Structural Overview
This compound possesses a chiral center at the C5 position, giving rise to two enantiomers: (R)-5-Ethylpyrrolidin-2-one and (S)-5-Ethylpyrrolidin-2-one. Its positional isomer, 1-Ethylpyrrolidin-2-one, differs in the location of the ethyl group, which is attached to the nitrogen atom of the pyrrolidinone ring.
Figure 1. Molecular structures of the this compound isomers.
Spectroscopic Comparison: Unveiling the Differences
The differentiation of these isomers relies on a multi-technique spectroscopic approach. While some techniques readily distinguish the positional isomers, differentiating the enantiomers requires a specific chiral methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation. Here, we compare the predicted ¹H and ¹³C NMR spectra of this compound with the experimental data for 1-Ethylpyrrolidin-2-one.
¹H NMR Spectroscopy
The proton NMR spectra of the two positional isomers are expected to show distinct differences, particularly in the chemical shifts of the protons on and adjacent to the ethyl group.
| Assignment | Predicted ¹H Chemical Shift (ppm) for this compound | Experimental ¹H Chemical Shift (ppm) for 1-Ethylpyrrolidin-2-one |
| -CH₂- (ethyl) | ~1.3-1.7 (m) | 3.34 (q) |
| -CH₃ (ethyl) | ~0.9 (t) | 1.12 (t) |
| -CH₂-C=O | ~2.3 (t) | 2.36 (t) |
| -CH₂-CH₂-C=O | ~2.0 (m) | 2.03 (quint) |
| -CH-NH- | ~3.6 (m) | - |
| -NH- | ~7.3 (br s) | - |
Table 1: Comparative ¹H NMR data for this compound and 1-Ethylpyrrolidin-2-one.
The most striking difference is the downfield shift of the ethyl group's methylene protons in 1-Ethylpyrrolidin-2-one (~3.34 ppm) compared to the C5-substituted isomer. This is due to the direct attachment of the ethyl group to the electron-withdrawing nitrogen atom. In contrast, the methine proton at the C5 position in this compound is expected to appear around 3.6 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also provide clear distinguishing features.
| Assignment | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 1-Ethylpyrrolidin-2-one |
| C=O | ~177 | 174.6 |
| -CH-NH | ~58 | - |
| -CH₂- (ethyl) | ~29 | 38.6 |
| -CH₃ (ethyl) | ~10 | 12.7 |
| -CH₂-C=O | ~31 | 30.9 |
| -CH₂-CH₂-C=O | ~30 | 18.0 |
Table 2: Comparative ¹³C NMR data for this compound and 1-Ethylpyrrolidin-2-one.
Similar to the ¹H NMR, the carbon of the methylene group in the ethyl substituent of 1-Ethylpyrrolidin-2-one is significantly downfield (~38.6 ppm) compared to that in this compound (~29 ppm).
Differentiating the Enantiomers: The Chiral NMR Approach
Standard NMR spectroscopy is inherently achiral and will not differentiate between enantiomers. To resolve the (R) and (S) enantiomers of this compound, a chiral environment must be introduced. This is typically achieved using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[1][2]
-
Chiral Solvating Agents (CSAs): These are chiral molecules, such as Pirkle's alcohol ((R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), that form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions.[3] These diastereomeric complexes are no longer energetically equivalent in the magnetic field, leading to separate signals for each enantiomer in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): These reagents, like Mosher's acid chloride, react with a functional group on the analyte (in this case, the secondary amine of this compound) to form a covalent bond, creating a pair of diastereomers which can then be distinguished by NMR.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups. While the IR spectra of all three isomers will share similarities due to the presence of the lactam ring, subtle differences, particularly in the fingerprint region, can aid in their differentiation.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 1-Ethylpyrrolidin-2-one |
| N-H Stretch | ~3200 (broad) | Absent |
| C-H Stretch | ~2850-2960 | ~2870-2970 |
| C=O Stretch (Amide) | ~1680 | ~1690 |
Table 3: Comparative IR data for this compound and 1-Ethylpyrrolidin-2-one.[4]
The most definitive difference in the IR spectra is the presence of an N-H stretching band around 3200 cm⁻¹ for this compound, which will be absent in the spectrum of 1-Ethylpyrrolidin-2-one due to the N-alkylation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both positional isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) are expected to differ significantly, providing a clear method of distinction.
Predicted Fragmentation of this compound:
-
Molecular Ion (M⁺): m/z = 113
-
Loss of ethyl radical (•CH₂CH₃): m/z = 84
-
Loss of CO: m/z = 85
-
Cleavage of the pyrrolidinone ring: Various fragments characteristic of lactam ring opening.[5][6]
Experimental Fragmentation of 1-Ethylpyrrolidin-2-one: [7][8]
-
Molecular Ion (M⁺): m/z = 113
-
Base Peak (Loss of ethylene, C₂H₄, via McLafferty-type rearrangement): m/z = 85
-
Loss of ethyl group: m/z = 84
-
Further fragmentation of m/z 85: Loss of CO to give m/z 57
The key differentiator is the expected base peak. For 1-Ethylpyrrolidin-2-one, the base peak is at m/z 85 due to a favorable rearrangement involving the N-ethyl group. For this compound, the fragmentation is likely to be dominated by the loss of the C5-ethyl group, leading to a prominent peak at m/z 84. The enantiomers, (R)- and (S)-5-Ethylpyrrolidin-2-one, will exhibit identical mass spectra.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed protocols are recommended.
Figure 2. General experimental workflow for isomer analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-32
-
Relaxation delay: 2 seconds
-
Acquisition time: 3-4 seconds
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: -10 to 220 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Chiral NMR Spectroscopy for Enantiomer Differentiation
-
Sample Preparation: To the NMR tube containing the sample of this compound in CDCl₃, add a molar excess (typically 1.5-2.0 equivalents) of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Data Acquisition: Acquire a ¹H NMR spectrum as described above. The presence of two distinct sets of signals for the protons of this compound indicates the presence of both enantiomers.
-
Quantification: The ratio of the enantiomers (enantiomeric excess, ee) can be determined by integrating the corresponding separated signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Scan a mass range of m/z 30-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Conclusion
The spectroscopic differentiation of this compound isomers is a clear and achievable process when a systematic, multi-technique approach is employed. Positional isomers, this compound and 1-Ethylpyrrolidin-2-one, can be readily distinguished by marked differences in their ¹H NMR, ¹³C NMR, IR, and mass spectra. The differentiation of the (R) and (S) enantiomers of this compound, while not possible with standard spectroscopic methods, can be effectively accomplished using chiral NMR spectroscopy with the aid of a chiral solvating or derivatizing agent. This guide provides the foundational data and protocols to enable researchers to confidently identify and characterize these important chemical entities.
References
- Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
-
Mitscher, L. A., Showalter, H. D., Shirahata, K., & Foltz, R. L. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of antibiotics, 28(9), 668–675. [Link]
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
-
NIST. (n.d.). 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
NMRDB. (n.d.). NMR Predict. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-2-pyrrolidinone. Retrieved from [Link]
-
PubChem. (n.d.). (R)-5-ethylpyrrolidin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). (S)-5-ethylpyrrolidin-2-one. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum of 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2018). Molecules, 23(5), 1049. [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2014). Journal of Analytical Methods in Chemistry, 2014, 814035. [Link]
- The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (2004). International Journal of Mass Spectrometry, 232(3), 271-276.
-
Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(2), 384-387. [Link]
-
A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. (2016). The Journal of Organic Chemistry, 81(15), 6445-6450. [Link]
-
NIST. (n.d.). IR spectrum of 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 5. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 8. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
Definitive Structural Validation of 5-Ethylpyrrolidin-2-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. For a compound such as 5-Ethylpyrrolidin-2-one, a chiral lactam with potential applications as a synthetic building block, understanding its precise atomic arrangement is not merely an academic exercise but a critical necessity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques. We will explore the causality behind experimental choices and present the data in a framework designed for researchers, scientists, and drug development professionals.
The Imperative for Unambiguous Structure Determination
This compound possesses a stereocenter at the C5 position, giving rise to (R) and (S) enantiomers. These stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, a definitive assignment of the absolute stereochemistry and a detailed understanding of intermolecular interactions in the solid state are paramount. While spectroscopic methods provide valuable data on connectivity and functional groups, only single-crystal X-ray diffraction can provide a direct, three-dimensional visualization of the molecular structure.
X-ray Crystallography: The Gold Standard for Structural Validation
X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. The process, from crystal growth to the final refined structure, is a self-validating system that, when successful, leaves no ambiguity.
Experimental Protocol: A Hypothetical Case Study for this compound
As a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we present a detailed, best-practice protocol as a hypothetical case study.[1][2][3]
Part 1: Single Crystal Growth
The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal. The goal is to encourage molecules to pack in a highly ordered, repeating lattice.
-
Methodology: Vapor Diffusion
-
Solvent Selection: Dissolve approximately 5-10 mg of purified this compound in a minimal amount (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., ethyl acetate).
-
Apparatus Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a larger volume (5-10 mL) of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane). The anti-solvent should be miscible with the good solvent.
-
Incubation: Seal the outer jar and leave it undisturbed in a vibration-free environment. The more volatile solvent (ethyl acetate) will slowly evaporate from the inner vial and diffuse into the surrounding atmosphere, where it is absorbed by the anti-solvent. This gradual increase in the concentration of the anti-solvent in the inner vial reduces the solubility of the this compound, leading to slow crystallization.[4][5]
-
Part 2: Data Collection and Structure Solution
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in a stream of cold nitrogen gas (around 100 K) on the X-ray diffractometer.
-
Methodology:
-
Data Collection: A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[6][7]
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group. The "phase problem" is then solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities of the reflections to determine a set of initial phases.[8][9]
-
Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[10]
-
Hypothetical Crystallographic Data for this compound
The following table represents the kind of data that would be obtained from a successful X-ray crystallographic analysis of this compound.
| Parameter | Hypothetical Value for this compound | Significance |
| Chemical Formula | C₆H₁₁NO | Confirms the elemental composition. |
| Formula Weight | 113.16 g/mol | Consistent with the molecular formula. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | A common chiral space group, confirming the enantiopure nature of the crystal. |
| a, b, c (Å) | 8.12, 9.55, 10.23 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 792.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.18 g/cm³ | The calculated density of the crystal. |
| R1, wR2 | < 0.05, < 0.10 | Key indicators of the quality of the refinement. Lower values indicate a better fit of the model to the data. |
| Goodness-of-fit (GooF) | ~1.0 | A statistical measure of the quality of the refinement, with values close to 1.0 being ideal. |
Comparative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are essential for routine characterization and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural insights.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).[11]
-
-
Expected Spectroscopic Data for this compound:
| Technique | Expected Chemical Shifts (δ, ppm) | Significance |
| ¹H NMR | ~6.0-7.0 (broad singlet, 1H, NH); ~3.5-3.8 (multiplet, 1H, C5-H); ~2.2-2.5 (multiplet, 2H, C3-H₂); ~1.8-2.1 (multiplet, 2H, C4-H₂); ~1.5-1.7 (multiplet, 2H, CH₂CH₃); ~0.9 (triplet, 3H, CH₂CH₃) | Confirms the presence of all proton environments and their neighboring protons through splitting patterns.[12] |
| ¹³C NMR | ~175-180 (C=O); ~55-60 (C5); ~30-35 (C3); ~25-30 (C4); ~20-25 (CH₂CH₃); ~8-12 (CH₂CH₃) | Confirms the number of unique carbon environments, including the characteristic carbonyl carbon.[13] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues through its fragmentation pattern.
-
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Expected Mass Spectrometry Data for this compound:
| Technique | Expected m/z Values | Significance |
| EI-MS | Molecular Ion (M⁺): 113. Fragment corresponding to loss of the ethyl group: m/z 84. Further fragmentation of the ring. | Confirms the molecular weight and provides a characteristic fragmentation pattern for the compound.[14][15][16] |
| High-Resolution MS (HRMS) | Calculated m/z for C₆H₁₁NO [M+H]⁺: 114.0919. Observed m/z within a few ppm of the calculated value. | Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Experimental Protocol:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Expected IR Absorption Data for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| N-H Stretch | ~3200-3400 (broad) | Indicates the presence of the secondary amide N-H bond.[17][18] |
| C-H Stretch | ~2850-3000 | Corresponds to the stretching vibrations of the alkyl C-H bonds. |
| C=O Stretch | ~1670-1700 (strong) | A strong, characteristic absorption for the five-membered lactam carbonyl group.[19][20] |
Integrated Workflow for Structural Validation
The most robust approach to structural validation involves the integration of multiple analytical techniques. X-ray crystallography provides the definitive 3D structure, while spectroscopic methods offer rapid, complementary, and confirmatory data.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of a molecule like this compound is a multi-faceted process. While NMR, MS, and IR spectroscopy provide essential pieces of the puzzle regarding connectivity, molecular weight, and functional groups, they cannot definitively establish the three-dimensional arrangement and absolute stereochemistry. Single-crystal X-ray crystallography, when applicable, stands alone in its ability to provide an unambiguous and high-resolution picture of the molecular structure. By employing these techniques in a complementary fashion, researchers can achieve a comprehensive and irrefutable understanding of the chemical entity they are working with, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
PubChem. (5R)-5-ethylpyrrolidin-2-one | C6H11NO | CID 13301951. [Link]
-
Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. [Link]
-
PubChem. 5-Ethyl-5-(quinolin-2-ylmethyl)pyrrolidin-2-one. [Link]
-
Introduction to Structure Refinement. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
Solution and Refinement of Crystal Structures. [Link]
-
PubChem. 5-Ethyl-5-propylpyrrolidin-2-one. [Link]
-
Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]
-
Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]
-
Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]
-
Structure solution and refinement: introductory strategies. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Some Tricks for the Single Crystal Growth of Small Molecules. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Growing and Mounting Crystals Your Instrument Will Treasure. [Link]
-
PubChem. 5-[2-(Ethylamino)ethyl]pyrrolidin-2-one. [Link]
-
PubChem. 5-Ethenyl-2-pyrrolidinone. [Link]
-
IR spectrum of 1-amino pyrrolidine-2-one. [Link]
-
Allen Hunter's Youngstown State University X-Ray Structure Analysis Lab Manual. [Link]
-
Single Crystal Structure Refinement (SREF). [Link]
-
Structural determination of -lactams by 1 H and 13 C NMR. [Link]
-
2-Pyrrolidinone - NIST WebBook. [Link]
-
5-ethyl-1-methyl-2-pyrrolidinone - SpectraBase. [Link]
-
Fragmentation and Interpretation of Spectra. [Link]
-
CCDC 805050: Experimental Crystal Structure Determination. [Link]
-
CCDC 2439985: Experimental Crystal Structure Determination. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Tutorials - The Center for Xray Crystallography. [Link]
-
X Ray crystallography. [Link]
-
A beginner's guide to X-ray data processing. [Link]
-
Search - Access Structures - CCDC. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
Live from the Lab: How to Solve a Crystal Structure. [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
How To Read and Interpret 1H-NMR and 13C-NMR. [Link]
-
Short Summary of 1H-NMR Interpretation. [Link]
-
The Largest Curated Crystal Structure Database. [Link]
-
N-methyl-2-pyrrolidone | C5H9NO | CID 13387. [Link]
-
2-Pyrrolidinone, 1-methyl- - NIST WebBook. [Link]
Sources
- 1. Search - Access Structures [ccdc.cam.ac.uk]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.muohio.edu [chemistry.muohio.edu]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. fiveable.me [fiveable.me]
- 9. academic.oup.com [academic.oup.com]
- 10. Introduction [pd.chem.ucl.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. whitman.edu [whitman.edu]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. 2-Pyrrolidinone(616-45-5) IR Spectrum [m.chemicalbook.com]
- 20. 2-Pyrrolidinone [webbook.nist.gov]
comparative study of different synthetic routes to 5-Ethylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Key Synthetic Methodologies
Introduction
5-Ethylpyrrolidin-2-one, a γ-lactam, is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is present in a range of pharmaceuticals and agrochemicals, making the development of efficient and scalable synthetic routes a topic of significant interest. This guide will explore and compare three principal synthetic strategies: Reductive Amination of 4-Oxohexanoic Acid, Beckmann Rearrangement of 2-Ethylcyclopentanone Oxime, and the Grignard Reaction with Succinimide. Each route will be dissected for its chemical logic, procedural intricacies, and overall efficiency.
Visualizing the Synthetic Pathways
To provide a clear overview of the discussed methodologies, the following diagram illustrates the three main synthetic routes to this compound.
CH3CH2CCH2CH2COOH + NH3 --[H2, Catalyst]--> CH3CH2CH-CH2CH2C=O + H2O | | H NH
CH3CH2-C-CH2CH2CH2 --[Acid]--> CH3CH2CH-CH2CH2C=O | | H NH
O=C-CH2 | | O=C-NH + CH3CH2MgBr --> [Intermediate] --[H3O+]--> CH3CH2CH-CH2CH2C=O | NH
A Comparative Toxicological Assessment of 5-Ethylpyrrolidin-2-one and Other Lactams for Research and Development
For researchers, scientists, and drug development professionals, the selection of solvents and chemical intermediates is a critical decision that balances efficacy with safety. Lactams, a class of cyclic amides, are widely utilized in the pharmaceutical and chemical industries for their versatile solvent properties and as building blocks in synthesis. However, their toxicological profiles can vary significantly, impacting both occupational safety and the potential for inclusion in final products. This guide provides an in-depth, objective comparison of the toxicity profile of 5-Ethylpyrrolidin-2-one (NEP) with other commonly used lactams: N-methyl-2-pyrrolidone (NMP), 2-pyrrolidinone, and ε-caprolactam. This analysis is grounded in experimental data to support informed decision-making in a research and development setting.
Introduction to Lactam Solvents and their Toxicological Significance
Lactams are characterized by a cyclic structure containing an amide bond. The ring size and substituents on the ring and nitrogen atom significantly influence their physicochemical properties and, consequently, their toxicological profiles. Understanding the structure-activity relationship is paramount for predicting the potential hazards of novel or less-studied lactams like this compound. This guide will delve into key toxicological endpoints: acute toxicity, skin and eye irritation, genotoxicity, carcinogenicity, and reproductive/developmental toxicity.
The selection of appropriate toxicological assays is crucial for a comprehensive safety assessment. The methodologies discussed herein are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring the reliability and comparability of the presented data.
Comparative Analysis of Toxicological Profiles
The following sections provide a detailed comparison of the toxicological data for this compound and the other selected lactams. A summary of the quantitative data is presented in Table 1.
Acute Toxicity
Acute toxicity provides an initial understanding of the potential for a substance to cause harm after a single short-term exposure. It is typically assessed via oral, dermal, and inhalation routes, with the results often expressed as the median lethal dose (LD50) or median lethal concentration (LC50).
This compound (NEP) exhibits low to moderate acute toxicity. The oral LD50 in rats is approximately 3200 mg/kg.[1][2] Dermal toxicity is also low, with an LD50 in rats of >2000 mg/kg.[1][2] The 4-hour inhalation LC50 in rats is greater than 5.1 mg/L, indicating low toxicity via this route as well.[1][2]
N-Methyl-2-pyrrolidone (NMP) has a similar acute toxicity profile to NEP. Its oral LD50 in rats is reported to be in the range of 3598 to 4150 mg/kg.[3][4] The dermal LD50 in rabbits is 8000 mg/kg, and the 4-hour inhalation LC50 in rats is >5.1 mg/L.[3][5]
2-Pyrrolidinone demonstrates a higher acute oral toxicity compared to its N-substituted counterparts, with a reported oral LD50 in rats of 328 mg/kg.[6] However, some sources report a much lower toxicity with an LD50 of >5000 mg/kg.[7] Its dermal LD50 in rabbits is >2000 mg/kg.[6]
ε-Caprolactam , a six-membered ring lactam, has a moderate acute oral toxicity with an LD50 in rats between 1155 and 1660 mg/kg.[8]
Skin and Eye Irritation
The potential for a chemical to cause local tissue damage upon contact is a critical consideration for handling and occupational safety.
This compound (NEP) is classified as causing serious eye damage.[3][5] However, it is not classified as a skin irritant.[9][10]
N-Methyl-2-pyrrolidone (NMP) is known to cause skin and eye irritation.[4]
2-Pyrrolidinone is also irritating to the skin and eyes.[7]
ε-Caprolactam is a skin and eye irritant.[8]
Genotoxicity and Carcinogenicity
Genotoxicity assays assess the potential of a substance to damage genetic material, which can lead to mutations and potentially cancer. Carcinogenicity bioassays in animals are long-term studies designed to evaluate the tumor-forming potential of a chemical.
This compound (NEP) is not classified as a germ cell mutagen or a carcinogen according to available safety data sheets and regulatory information.[5][10] Animal studies have reportedly shown no mutagenic or carcinogenic effects.[9][11] However, detailed public data from specific Ames tests or long-term carcinogenicity studies are not as readily available as for the other lactams.
N-Methyl-2-pyrrolidone (NMP) has been extensively studied and is generally not considered to be genotoxic in vivo.[7] The Ames test for NMP is negative.[3] It has not been found to be carcinogenic in animal experiments.[3]
2-Pyrrolidinone did not induce gene mutations in bacteria in vitro (Ames test) or chromosomal aberrations in mammalian cells in vitro.[7]
ε-Caprolactam has largely shown negative results in a wide array of in vitro and in vivo genotoxicity tests.[8] The International Agency for Research on Cancer (IARC) has classified caprolactam as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in humans and limited or inadequate evidence in experimental animals.[9] Carcinogenicity bioassays in rats and mice have not shown a carcinogenic effect.[12][13]
Reproductive and Developmental Toxicity
This is a critical endpoint, particularly for solvents that may be used in pharmaceutical manufacturing or by a workforce that includes women of child-bearing age.
This compound (NEP) is classified as a reproductive toxicant. It is suspected of damaging fertility and may damage the unborn child.[3][5][9] Studies in animals have demonstrated developmental toxicity.[9][11]
N-Methyl-2-pyrrolidone (NMP) is also classified as a reproductive toxicant that may damage the unborn child.[3] Developmental toxicity has been observed in animal studies, often at maternally toxic doses. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats has been established in several studies.[10]
2-Pyrrolidinone has been shown to cause developmental toxicity, but typically at levels that are also toxic to the mother.[7]
ε-Caprolactam has shown developmental effects in animal studies, but these were observed only at maternally toxic doses.[8]
Data Summary and Visualization
To facilitate a clear comparison, the key toxicological data are summarized in the table below.
| Toxicological Endpoint | This compound (NEP) | N-Methyl-2-pyrrolidone (NMP) | 2-Pyrrolidinone | ε-Caprolactam |
| Acute Oral LD50 (rat) | ~3200 mg/kg[1][2] | 3598 - 4150 mg/kg[3][4] | 328 mg/kg (conflicting data exists)[6] | 1155 - 1660 mg/kg[8] |
| Acute Dermal LD50 (rat/rabbit) | >2000 mg/kg (rat)[1][2] | 8000 mg/kg (rabbit)[3] | >2000 mg/kg (rabbit)[6] | >2000 mg/kg (rabbit) |
| Acute Inhalation LC50 (rat, 4h) | >5.1 mg/L[1][2] | >5.1 mg/L[3][5] | >0.28 mg/L (8h) | 450 mg/m³ (2h)[8] |
| Skin Irritation | Not classified as irritant[9][10] | Irritant[4] | Irritant[7] | Irritant[8] |
| Eye Irritation | Serious eye damage[3][5] | Irritant[4] | Irritant[7] | Irritant[8] |
| Genotoxicity (Ames Test) | Not classified as mutagenic[5][10] | Negative[3] | Negative[7] | Negative[8] |
| Carcinogenicity | Not classified as carcinogenic[5][10] | Not carcinogenic in animal studies[3] | Not classified | IARC Group 3[9] |
| Reproductive/Developmental Toxicity | Reproductive toxicant[3][5][9] | Reproductive toxicant[3] | Developmental toxicity at maternally toxic doses[7] | Developmental toxicity at maternally toxic doses[8] |
Table 1: Comparative Toxicity Profile of Selected Lactams
Structure-Toxicity Relationship
The observed toxicological profiles can be partly explained by the chemical structures of these lactams.
Caption: Structure-activity relationship of the compared lactams.
The N-alkylation of the pyrrolidinone ring, as seen in NMP and NEP, appears to decrease the acute oral toxicity compared to the unsubstituted 2-pyrrolidinone. However, this substitution also introduces a significant concern for reproductive and developmental toxicity, which is a key differentiator for these compounds. The larger ring size of ε-caprolactam contributes to its distinct toxicological profile, which is generally considered less hazardous in terms of reproductive toxicity compared to NMP and NEP.
Experimental Methodologies
To ensure the validity and reproducibility of toxicological data, standardized experimental protocols are followed. Below are outlines of key assays mentioned in this guide.
Acute Oral Toxicity Testing (OECD 423: Acute Toxic Class Method)
This method is designed to estimate the LD50 and classify a substance for its acute oral toxicity.
Experimental Workflow:
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Step-by-Step Protocol:
-
Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: The test substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Dose Adjustment: The dosing proceeds in a stepwise manner with groups of three animals. Depending on the mortality observed, the next group is dosed at a higher or lower predefined dose level.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Experimental Workflow:
Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).
Step-by-Step Protocol:
-
Strain Selection: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Conclusion and Recommendations for R&D Professionals
The comparative analysis reveals important distinctions in the toxicological profiles of these lactams.
-
This compound (NEP) presents a profile of low acute toxicity but significant concern for reproductive and developmental toxicity, similar to its structural analog, NMP. The lack of comprehensive, publicly available genotoxicity and carcinogenicity data represents a data gap that should be considered in a risk assessment.
-
N-Methyl-2-pyrrolidone (NMP) is a well-characterized lactam with a similar toxicity profile to NEP, particularly concerning its reproductive toxicity. Its use is increasingly being restricted in some regions due to these concerns.
-
2-Pyrrolidinone , while having some conflicting acute toxicity data, appears to have a lower concern for reproductive toxicity compared to its N-alkylated derivatives, though it is a skin and eye irritant.
-
ε-Caprolactam generally exhibits a more favorable toxicological profile, particularly regarding reproductive and developmental toxicity and carcinogenicity, making it a potentially safer alternative in some applications where its different physicochemical properties are suitable.
For researchers and drug development professionals, the choice of a lactam should be guided by a thorough risk assessment that considers the specific application and potential for human exposure. For applications where reproductive safety is a primary concern, the use of N-alkylated pyrrolidones like NEP and NMP warrants careful consideration and the implementation of stringent safety measures. In such cases, exploring alternatives like ε-caprolactam or other less hazardous solvents may be a prudent strategy. The principle of "as low as reasonably practicable" (ALARP) should always be applied to minimize exposure to any chemical, regardless of its documented toxicity.
References
- Carl ROTH. (2025).
- Haz-Map. N-Ethyl-2-pyrrolidone - Hazardous Agents.
- PubChem. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595.
- Carl ROTH. (2025).
- ECHEMI.
- European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
- U.S. Environmental Protection Agency. Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4).
- ChemPure Chemicals. (2021).
- ChemView. Screening-Level Hazard Characterization for 2-Pyrrolidone (CASRN 616-45-5).
- Inchem.org. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001).
- Gad, S. et al. (1987). Developmental toxicity studies of caprolactam in the rat and rabbit. Journal of Applied Toxicology.
- IARC. (1999).
- Sigma-Aldrich. (2025).
- Saillenfait, A. M., et al. (2002). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats.
- IARC Publications. CAPROLACTAM 1.
- NICNAS. (2015). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl).
- NCBI Bookshelf. Caprolactam - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- Fisher Scientific. (2009).
- CDH Fine Chemical.
- Wikipedia. 2-Pyrrolidone.
- ChemPure Chemicals.
- Sigma-Aldrich. (2025).
- ECHA.
- Carl ROTH.
- Carl ROTH. (2015).
- TNJ Chemical. (2005). MSDS N-Ethyl-2-pyrrolidone.
- SCOEL. Recommendation from the Scientific Committee on Occupational Exposure Limits for ε-caprolactam.
- PubMed.
- Biotoxicity. Drug Discovery.
- ECHEMI.
- PubChem. (5R)-5-ethylpyrrolidin-2-one | C6H11NO | CID 13301951.
- PubMed. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test.
- Fisher Scientific. (2012).
- ChemView. (2013).
- EDQM. (5RS)-5-ethenylpyrrolidin-2-one.
- OEHHA. (2013). Reference Exposure Levels (RELs) for Caprolactam.
- Semantic Scholar.
- PubMed. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits].
- PubMed. Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays.
- PubMed Central.
- ECHA.
- ECHA.
Sources
- 1. echemi.com [echemi.com]
- 2. uni-muenster.de [uni-muenster.de]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. carlroth.com [carlroth.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. N-Ethyl-2-pyrrolidone - Hazardous Agents | Haz-Map [haz-map.com]
- 7. carlroth.com [carlroth.com]
- 8. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methyl-2-pyrrolidone (872-50-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Federal Register :: National Toxicology Program (NTP); Availability of the Report on Carcinogens, Ninth Edition [federalregister.gov]
- 12. Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estimates of in vivo dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethylpyrrolidin-2-one
Authoritative Guidance for Laboratory Professionals
As scientists and researchers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Ethylpyrrolidin-2-one, grounding procedural instructions in the chemical principles and regulatory frameworks that govern our work.
Important Advisory: The safety and disposal information presented in this guide is primarily based on data for the closely related and more commercially common isomer, N-Ethyl-2-pyrrolidone (NEP, CAS No. 2687-91-4) . While the principles of handling cyclic amides (lactams) are similar, their toxicological and physical properties can differ. You are required to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and defer to your institution's Environmental Health & Safety (EHS) guidelines.
Hazard Characterization: The 'Why' Behind Cautious Disposal
Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound and its analogues are not benign substances. The imperative for controlled disposal stems directly from their hazard profile, which is dominated by significant health and physical risks.
Based on data for its isomer N-Ethyl-2-pyrrolidone, the primary hazards include:
-
Reproductive Toxicity: The compound is classified as a Category 1B reproductive toxicant, with evidence suggesting it may damage an unborn child and is suspected of damaging fertility[1][2]. This classification alone typically mandates its disposal as a hazardous waste.
-
Serious Eye Damage: It is designated as causing serious, potentially irreversible eye damage[1][2][3].
-
Combustibility: The substance is a combustible liquid with a flash point around 91°C (195°F)[1][4]. While not highly flammable, it can ignite with a sufficient heat source, and its vapors may form explosive mixtures with air[4].
These hazards necessitate that this compound never be disposed of via sanitary sewer systems (i.e., down the drain) or in standard municipal waste. Such actions risk environmental contamination and pose a threat to public health.
Table 1: Physicochemical and Hazard Profile (Data for N-Ethyl-2-pyrrolidone)
| Property | Value | Source |
| CAS Number | 2687-91-4 | [2][3] |
| Molecular Formula | C₆H₁₁NO | [1] |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Boiling Point | ~212 °C (414 °F) | [4] |
| Flash Point | ~91 °C (195.4 °F) | [4] |
| GHS Hazard Statements | H318 (Causes serious eye damage), H360Df (May damage the unborn child. Suspected of damaging fertility), H227 (Combustible liquid) | [3][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, acid chlorides, reducing agents | [1][4] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [1] |
The Regulatory Framework: Adherence to Federal and Local Standards
In the United States, the management and disposal of hazardous materials are governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA)[7][8]. A core principle of RCRA is the "cradle-to-grave" responsibility, which holds the waste generator—your institution—accountable for the waste from its creation to its final, safe disposal[9].
Your first regulatory duty is to determine if the this compound waste is hazardous. According to 40 CFR Part 261, a waste is hazardous if it is either explicitly "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity[10]. Given its reproductive toxicity, waste this compound will almost certainly be managed as a hazardous waste due to the toxicity characteristic.
Standard Operating Procedure (SOP) for Disposal
Follow these procedural steps to ensure safe, compliant disposal of pure this compound, contaminated labware, and dilute solutions.
Step 1: Waste Identification and Classification
Immediately classify any unused, expired, or waste this compound as "Hazardous Waste." This applies to the pure chemical, reaction mixtures containing it, and materials significantly contaminated with it (e.g., absorbent pads from a spill).
Step 2: Segregation and Containerization
The causality for segregation is chemical incompatibility. Mixing incompatible waste streams can lead to violent reactions, gas generation, or fire.
-
Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition, free of leaks or cracks.
-
Segregate the Waste:
-
DO NOT mix this compound waste with strong acids, bases, or oxidizing agents[1].
-
Keep this waste stream separate from other organic solvent wastes unless approved by your EHS department. It is often designated as a "Non-halogenated Organic" waste stream.
-
-
Keep Containers Closed: Hazardous waste containers must be sealed at all times except when actively adding waste. This prevents the release of vapors and potential spills.
Step 3: Labeling
Proper labeling is a critical RCRA requirement. Your institution's EHS department will provide the specific hazardous waste labels to be used. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . Do not use abbreviations. List all other components if it is a mixture.
-
The specific hazard characteristics (e.g., "Toxic," "Combustible").
-
The date on which waste was first added to the container (the "accumulation start date").
Step 4: On-Site Accumulation and Storage
Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) , which is typically a fume hood or a cabinet located at or near the point of generation.
-
The storage area must be away from heat sources, open flames, and sparks[1].
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks from the primary container.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
-
Licensed Disposal: EHS will then arrange for the transport of the waste by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF)[9][10]. This process is tracked using a federal Hazardous Waste Manifest, which documents the waste's journey from your lab to its final destination[10].
-
On-Site Treatment (Rare): In some cases, a generator may treat waste on-site to render it non-hazardous, but this requires specific permits and compliance with stringent regulations and is generally not performed at a lab scale[10].
Emergency Procedures: Spill Management
In the event of a small, manageable spill in the laboratory, follow this protocol. For large spills, evacuate the area and contact your institution's emergency response team immediately.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat. Ensure adequate ventilation, preferably within a chemical fume hood[11].
-
Contain: Prevent the spill from spreading by encircling it with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad[1][6].
-
Absorb: Gently cover and absorb the spill with the absorbent material, working from the outside toward the center.
-
Collect: Carefully scoop the contaminated absorbent material into a designated, sealable waste bag or container.
-
Package and Label: Seal the container and affix a "Hazardous Waste" label, detailing the contents (e.g., "Vermiculite contaminated with this compound").
-
Decontaminate: Clean the spill surface with soap and water.
-
Dispose: Manage the waste container as described in Section 3 and contact EHS for pickup.
A Commitment to Safety
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding its hazards, adhering to the RCRA framework, and following a clear, systematic disposal procedure, you protect yourself, your colleagues, and the environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety professionals.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- Safety Data Sheet (for 1-Ethyl-2-pyrrolidinone). Fisher Scientific.
- Safety Data Sheet (for (S)-(−)-1-Ethyl-2-pyrrolidinemethanol). Sigma-Aldrich.
- 2-Pyrrolidinone Product Inform
- Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl Roth.
- Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl Roth (Australia).
- MSDS N-Ethyl-2-pyrrolidone. Hefei TNJ Chemical Industry Co.,Ltd.
- Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl Roth (REACH).
- N-Ethyl-2-pyrrolidone - Hazardous Agents. Haz-Map.
- Rules for the Safe Handling of Chemicals in the Labor
Sources
- 1. fishersci.com [fishersci.com]
- 2. uni-muenster.de [uni-muenster.de]
- 3. carlroth.com [carlroth.com]
- 4. pt.tnjchem.com [pt.tnjchem.com]
- 5. N-Ethyl-2-pyrrolidone - Hazardous Agents | Haz-Map [haz-map.com]
- 6. carlroth.com [carlroth.com]
- 7. epa.gov [epa.gov]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
Navigating the Safe Handling of 5-Ethylpyrrolidin-2-one: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-Ethylpyrrolidin-2-one. As a valued partner in your research and development endeavors, we are committed to providing comprehensive safety guidance that extends beyond the product itself. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly and effectively.
Hazard Identification and Risk Assessment
The primary known hazards associated with (5R)-5-ethylpyrrolidin-2-one are outlined by the following GHS hazard statements[1]:
-
H315: Causes skin irritation. This indicates that direct contact with the skin can lead to redness, inflammation, and discomfort.
-
H319: Causes serious eye irritation. Contact with the eyes can result in significant irritation, pain, and potential damage.
-
H335: May cause respiratory irritation. Inhalation of vapors or aerosols may lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath.
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory to mitigate the risks of skin, eye, and respiratory irritation.
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face Protection | Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. | OSHA 29 CFR 1910.133 or EU EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use. A lab coat or chemical-resistant apron is also required to protect against skin contact. | EU Directive 89/686/EEC and EN 374 |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | OSHA 29 CFR 1910.134 or EU EN 149 |
Operational and Handling Protocols
Adherence to strict operational protocols is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize the inhalation of vapors.
-
Eyewash and Safety Shower: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Safe Handling Practices
-
Preparation: Before starting work, ensure all necessary PPE is correctly donned and that the fume hood is functioning properly.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe in vapors or mists.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill Response: In the case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification: this compound should be treated as a hazardous chemical waste.
-
Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal Route: Do not dispose of this chemical down the drain or in the regular trash. All hazardous chemical waste must be disposed of through your institution's designated hazardous waste management program.[2][3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
-
PubChem. (5R)-5-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
GHS Label for Irritant: Requirements Symbols & Buying Guide. (2025, July 21). Safety Decals. Retrieved from [Link]
-
Personal Protective Equipment: Eyes, Face, Hands, Head. (2025, October 20). EHSLeaders. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
